11-Dehydro thromboxane B3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H30O6 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
7-[(2R,3S,4S)-4-hydroxy-2-(3-hydroxyocta-1,5-dienyl)-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/t15?,16-,17-,18+/m0/s1 |
InChI 键 |
OAHMLWQISGEXBB-XFYFCPPXSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 11-Dehydrothromboxane B3: From Discovery to Clinical Significance
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrothromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of Thromboxane (B8750289) A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] Unlike its highly unstable parent compound, 11-dehydro-TXB3 offers a reliable window into the in vivo production of TXA3, a key player in platelet aggregation and vasoconstriction. This technical guide provides a comprehensive overview of the discovery, history, biochemical properties, and analytical methodologies related to 11-dehydro-TXB3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of cardiovascular disease, inflammation, and thrombosis.
Discovery and History
The identification of 11-dehydro-TXB3 is intrinsically linked to the growing interest in the biological effects of dietary omega-3 fatty acids. In 1990, M. Ishibashi and colleagues first reported the presence of 11-dehydro-TXB3 in human urine following the administration of eicosapentaenoic acid.[1] This discovery was significant as it provided a tangible biomarker to track the metabolic fate of EPA and its conversion to thromboxanes. Further research by the same group in 1995 led to the identification of a downstream metabolite, 11-dehydro-2,3-dinorthromboxane B3, also in human urine after EPA supplementation, solidifying the understanding of the metabolic pathway.[2]
The closely related and more abundant metabolite, 11-dehydrothromboxane B2 (derived from the omega-6 fatty acid, arachidonic acid), had been previously established as a quantitative index of in vivo thromboxane A2 formation and platelet activation.[3] This earlier work on the B2 analogue laid the groundwork for the analytical techniques and physiological interpretations that would later be applied to 11-dehydro-TXB3.
Biochemical Properties and Synthesis
11-dehydro-TXB3 is a δ-lactone derivative of thromboxane B3. Its chemical structure is characterized by a six-membered ether-containing ring. While information on the specific chemical synthesis of 11-dehydro-TXB3 is limited in publicly available literature, its formation can be conceptually understood through a Baeyer-Villiger oxidation of a prostaglandin (B15479496) D-series precursor.[4] The enzymatic conversion of prostaglandin D2 to 11-dehydrothromboxane B2 has been proposed, and a similar mechanism is presumed for the conversion of prostaglandin D3 to 11-dehydro-TXB3.[4]
The metabolism of 11-dehydrothromboxane B2 has been studied more extensively, revealing anomalous chemical behaviors during standard derivatization procedures for gas chromatography-mass spectrometry (GC-MS) analysis, such as the methylation of hydroxyl groups and the opening/closure of the lactone ring.[5] These observations are critical for developing accurate and valid quantification methods for both 11-dehydro-TXB2 and its B3 analogue.
Signaling Pathways
The biological effects of 11-dehydrothromboxane B3 are mediated through its interaction with cell surface receptors. While initially considered biologically inactive, subsequent research has shown that the related compound, 11-dehydrothromboxane B2, is a full agonist of the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as the prostaglandin D2 receptor 2 (DP2).[6] This suggests that 11-dehydro-TXB3 may also exert biological effects through this G-protein coupled receptor (GPCR).
The binding of an agonist like 11-dehydro-TXB3 to the CRTH2 receptor initiates a downstream signaling cascade. This typically involves the activation of a G-protein, leading to the modulation of intracellular second messengers such as cyclic AMP (cAMP) and intracellular calcium.[6] Activation of CRTH2 by cyclopentenone prostaglandins (B1171923) has been shown to decrease intracellular cAMP levels via the Gαi subunit.[6] Furthermore, CRTH2 signaling can lead to the activation of the NFAT (nuclear factor of activated T-cells) transcription factor, which plays a role in the expression of various genes, including those for cytokines like IL-4, IL-5, and IL-13.[7]
Below are diagrams illustrating the metabolic and signaling pathways involving 11-Dehydrothromboxane B3.
Quantitative Data
The quantification of 11-dehydro-TXB3 and its more studied counterpart, 11-dehydro-TXB2, in urine provides valuable insights into platelet activation and the efficacy of antiplatelet therapies. The following tables summarize key quantitative data from various studies. It is important to note that much of the available data pertains to 11-dehydro-TXB2, which is often used as a surrogate marker for overall thromboxane biosynthesis.
Table 1: Urinary Levels of 11-Dehydrothromboxane B2 in Various Populations
| Population | Condition | Mean/Median Urinary 11-dehydro-TXB2 Level (pg/mg creatinine) | Reference |
| Healthy Volunteers | Normal | 3337 | [8] |
| Healthy Volunteers | Normal | 1990 (median) | [9] |
| Healthy Volunteers | Normal | 635 +/- 427 | [10] |
| Patients with Diabetes | Baseline (Aspirin-naive) | 5656 | [8] |
| Patients with Ischemic Stroke | Aspirin-naive | 4314 (median) | [11] |
| Patients with Ischemic Stroke | On Aspirin (B1665792) | 964 (median) | [11] |
| Patients with Stable CAD | On Aspirin | 679 (median) | [9] |
| Males with Metabolic Syndrome | Aspirin-naive | Elevated in >50% of patients (>2500) | [12] |
Table 2: Effect of Aspirin on Urinary 11-Dehydrothromboxane B2 Levels
| Study Population | Aspirin Dosage | Reduction in Urinary 11-dehydro-TXB2 | Reference |
| Patients with Diabetes | 100 or 325 mg/day | 71.7% | [8] |
| Healthy Volunteers | 100 or 325 mg/day | 75.1% | [8] |
| Patients with Ischemic Stroke | Not specified | Significantly lower than aspirin-naive patients | [11] |
| Patients with Stable CAD | 81 mg or 325 mg/day | Significantly lower than no aspirin | [9] |
Table 3: Comparison of Platelet Activation Biomarkers
| Biomarker | Source | Method of Detection | Typical Healthy Range | Clinical Significance |
| 11-Dehydrothromboxane B2/B3 | Urine | GC-MS, LC-MS/MS, ELISA | See Table 1 | Index of in vivo platelet activation, monitor aspirin efficacy.[3][8][12] |
| Soluble P-selectin (CD62P) | Plasma | ELISA | Variable | Marker of platelet and endothelial cell activation.[13] |
| Soluble CD40 Ligand (sCD40L) | Plasma | ELISA | Variable | Marker of platelet activation, involved in inflammation.[14] |
| Platelet Factor 4 (PF4) | Plasma | ELISA | Variable | Released from platelet alpha granules upon activation.[14] |
| PAC-1 Binding | Whole Blood | Flow Cytometry | % positive cells | Measures activated GPIIb/IIIa receptor conformation.[15] |
Experimental Protocols
Accurate and reliable quantification of 11-dehydrothromboxane B3 is crucial for its use as a biomarker. The following sections provide detailed methodologies for the extraction and analysis of 11-dehydrothromboxanes from urine, primarily based on established protocols for the B2 analogue.
Urine Sample Collection and Storage
-
Collection: Collect a 24-hour or a spot morning urine sample.
-
Storage: Immediately after collection, add a preservative such as butylated hydroxytoluene (BHT) to prevent auto-oxidation. Store samples at -20°C or lower until analysis.
Solid-Phase Extraction (SPE) of 11-Dehydrothromboxane B3 from Urine
This protocol is adapted from methods used for 11-dehydrothromboxane B2.
-
Sample Preparation: Thaw the urine sample and centrifuge to remove any particulate matter.
-
Internal Standard: Add an appropriate internal standard, such as a deuterated or ¹⁸O-labeled analogue of 11-dehydrothromboxane B2 or B3, to the urine sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with methanol (B129727) and then water or a suitable buffer.
-
Sample Loading: Acidify the urine sample to approximately pH 3 with a suitable acid (e.g., formic acid) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids, followed by an acidic aqueous wash to remove polar impurities.
-
Elution: Elute the 11-dehydrothromboxane B3 from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of methanol and water.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the extracted 11-dehydrothromboxane B3 must be derivatized to increase its volatility and thermal stability.
-
Esterification: Convert the carboxylic acid group to a methyl ester using diazomethane (B1218177) or another suitable methylating agent.
-
Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: Employ a capillary column suitable for the separation of eicosanoids (e.g., a DB-1 or equivalent).
-
Carrier Gas: Use helium as the carrier gas.
-
Temperature Program: Develop a suitable temperature program to achieve optimal separation of the derivatized 11-dehydrothromboxane B3 from other components.
-
Mass Spectrometry: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both the native and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS offers high sensitivity and specificity and generally requires less sample cleanup and no derivatization.
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS).
-
Column: Employ a reversed-phase C18 column.
-
Mobile Phase: Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in the negative ion electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 11-dehydrothromboxane B3 and its internal standard.
Conclusion
11-Dehydrothromboxane B3 has emerged as a valuable biomarker for assessing the in vivo metabolism of eicosapentaenoic acid and its conversion to the biologically active Thromboxane A3. While much of the foundational research has been conducted on its arachidonic acid-derived counterpart, 11-dehydrothromboxane B2, the principles of its analysis and its physiological interpretation are largely translatable. The continued development of sensitive and specific analytical methods, coupled with further clinical research, will undoubtedly enhance our understanding of the role of the EPA-derived eicosanoid pathway in health and disease. This knowledge will be instrumental in the development of novel therapeutic strategies targeting platelet activation and inflammation in cardiovascular and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation of prostaglandin D2 to 11-dehydro thromboxane B2 by Baeyer-Villiger oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometric evidence for the anomalous chemical behavior of 11-dehydrothromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crth2 receptor signaling down-regulates lipopolysaccharide-induced NF-κB activation in murine macrophages via changes in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Urinary 11-dehydro-thromboxane B(2) and coagulation activation markers measured within 24 h of human acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Biomarkers of Platelet Activation and Their Prognostic Value in Patients With Sepsis-Associated Disseminated Intravascular Coagulopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Chemical Structure of 11-Dehydrothromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydrothromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of Thromboxane (B8750289) A3 (TXA3).[1][2] As a downstream product of the omega-3 fatty acid, eicosapentaenoic acid (EPA), 11-dehydro-TXB3 serves as a crucial biomarker for monitoring the in vivo production of TXA3.[2][3] Increased dietary intake of EPA leads to elevated levels of this metabolite in human urine.[2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of 11-Dehydrothromboxane B3.
Chemical Structure and Properties
11-Dehydrothromboxane B3 is a long-chain fatty acid with a complex stereochemistry.[3] Its structure is characterized by a six-membered ether-containing ring, a feature of the thromboxane family.[4] The systematic IUPAC name for 11-Dehydrothromboxane B3 is (Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid.
| Property | Value | Source |
| Molecular Formula | C20H30O6 | [2] |
| Molecular Weight | 366.45 g/mol | [3] |
| CAS Number | 129228-55-3 | [2] |
| InChI Key | OAHMLWQISGEXBB-XMEKLSCHSA-N | [5] |
| Canonical SMILES | CCC=CC--INVALID-LINK--O1)O)C/C=C\CCCC(=O)O">C@@HO | [5] |
Biosynthesis of 11-Dehydrothromboxane B3
The formation of 11-dehydro-TXB3 is a multi-step enzymatic process originating from eicosapentaenoic acid (EPA). The pathway involves the sequential action of cyclooxygenase (COX) and thromboxane synthase to produce the unstable TXA3, which is then metabolized to 11-dehydro-TXB3.[3][6]
Proposed Chemical Synthesis
Experimental Protocols
While a specific protocol for the total synthesis of 11-dehydro-TXB3 is not available, the following outlines a general workflow for the analysis of this metabolite from biological samples, which is a common application in research.
Quantification of 11-Dehydrothromboxane B3 in Urine by LC-MS/MS
This protocol describes the general steps for the extraction and quantification of 11-dehydro-TXB3 from urine samples using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation:
-
Collect mid-stream urine samples.
-
To prevent enzymatic degradation, samples should be immediately cooled and treated with a COX inhibitor such as indomethacin.
-
Centrifuge the samples to remove particulate matter.
-
The supernatant can be stored at -80°C until analysis.
2. Solid-Phase Extraction (SPE):
-
Acidify the urine sample to a pH of approximately 3 using formic acid.
-
Add a known amount of a deuterated internal standard of 11-dehydro-TXB3.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the acidified urine sample onto the conditioned cartridge.
-
Wash the cartridge with a low-concentration organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the analyte and internal standard with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
3. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC analysis.
-
Inject the sample onto a reverse-phase C18 analytical column.
-
Perform chromatographic separation using a gradient elution profile.
-
Detect the analyte and internal standard using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
| Parameter | Description |
| Precursor Ion (m/z) | 365.4 |
| Product Ion (m/z) | 161.0 |
| Ionization Mode | Negative Electrospray (ESI) |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 11-dehydro-TXB3 in the unknown samples from the calibration curve.
-
Normalize the results to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Thromboxane A3 Signaling Pathway
11-Dehydrothromboxane B3 is a metabolite and is not known to have significant biological activity itself. Its precursor, Thromboxane A3, is believed to exert its biological effects through the same thromboxane A2 receptor (TP receptor) as Thromboxane A2, although it is generally less potent.[10] The TP receptor is a G-protein coupled receptor (GPCR).[11][12] Activation of the TP receptor initiates a signaling cascade that leads to platelet aggregation and vasoconstriction.[4]
Conclusion
11-Dehydrothromboxane B3 is a significant biomarker in the study of omega-3 fatty acid metabolism and its impact on cardiovascular health. While its chemical synthesis presents a considerable challenge and has not been extensively documented, its biological synthesis and role as a urinary metabolite are well-established. The analytical methods for its quantification are robust, providing researchers with a reliable tool to investigate the thromboxane A3 pathway. Further research into the total synthesis of this molecule could provide valuable standards for analytical studies and enable more in-depth biological investigations.
References
- 1. ahajournals.org [ahajournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thromboxane - Wikipedia [en.wikipedia.org]
- 5. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxanes: selective biosynthesis and distinct biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
The Definitive Guide to 11-Dehydro Thromboxane B3: A Urinary Biomarker of Thromboxane A3 Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) as a urinary metabolite of thromboxane A3 (TXA3). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are investigating the eicosanoid pathway, particularly the effects of eicosapentaenoic acid (EPA) on thromboxane metabolism. This document details the metabolic pathways, presents quantitative data from clinical investigations, and offers detailed experimental protocols for the analysis of this important biomarker.
Introduction
Thromboxane A3 (TXA3) is a biologically active eicosanoid synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), primarily in platelets.[1] Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 is considered to be biologically less active. The balance between TXA2 and TXA3 is of significant interest in cardiovascular research, as a shift towards TXA3 production, often achieved through dietary EPA supplementation, is believed to contribute to a more favorable antithrombotic state.
TXA3 is highly unstable and is rapidly hydrolyzed to thromboxane B3 (TXB3). For a non-invasive assessment of systemic TXA3 production, researchers often turn to the measurement of its stable downstream metabolites in urine. 11-dehydro thromboxane B3 is a key urinary metabolite that provides a reliable index of in vivo TXA3 biosynthesis.[2] This guide will delve into the specifics of its formation, quantification, and significance.
Quantitative Data on Urinary this compound
The quantification of 11-dehydro-TXB3 in urine provides valuable insights into the metabolic fate of EPA and its influence on the thromboxane pathway. While extensive dose-response data is still emerging in the literature, existing studies have established baseline levels and demonstrated the impact of EPA supplementation.
| Parameter | Value | Study Population | Analytical Method | Reference |
| Baseline Urinary 11-dehydro-TXB3 | 1.29 to 7.64 pg/mg creatinine | Healthy Volunteers | Gas Chromatography-Selected Ion Monitoring (GC-SIM) | [1] |
| Urinary 11-dehydro-TXB2 reduction with EPA | 8% reduction in median values | Participants in the seAFOod polyp prevention trial | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [3][4] |
Note: The seAFOod trial measured the closely related 11-dehydro-thromboxane B2, providing a strong indication of the expected effect of EPA on thromboxane metabolites.
Signaling Pathway and Metabolism
The formation of this compound begins with the dietary intake of eicosapentaenoic acid (EPA). Upon its incorporation into cell membranes, EPA can be liberated and acted upon by the cyclooxygenase (COX) enzymes to initiate the prostanoid synthesis cascade.
Experimental Protocols
The accurate quantification of this compound in urine requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
Detailed Protocol for LC-MS/MS Analysis of Urinary this compound
This protocol synthesizes information from established methods for the analysis of thromboxane metabolites.[5][6]
1. Sample Collection and Preparation:
-
Collect mid-stream urine samples.
-
To prevent degradation, add an antioxidant like butylated hydroxytoluene (BHT) immediately after collection.
-
Centrifuge the urine samples to remove any particulate matter.
-
Store the supernatant at -80°C until analysis.
2. Solid-Phase Extraction (SPE):
-
Thaw urine samples on ice.
-
Acidify the urine to a pH of approximately 3.0 with formic acid.
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified urine sample onto the conditioned cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove neutral lipids.
-
Wash with an aqueous solution (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
Elute the thromboxane metabolites with a more polar organic solvent, such as ethyl acetate (B1210297) or methanol.
3. Derivatization (for enhanced sensitivity, if required):
-
While not always necessary for modern LC-MS/MS systems, derivatization can improve ionization efficiency. A common method is the formation of pentafluorobenzyl (PFB) esters.
-
Evaporate the eluate from the SPE step to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and react with PFB bromide in the presence of a catalyst.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
Precursor Ion (Q1): The deprotonated molecule [M-H]⁻ of 11-dehydro-TXB3.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the precursor ion.
-
-
Internal Standard: An isotopically labeled internal standard (e.g., d4-11-dehydro-TXB2, as a close structural analog) should be added at the beginning of the sample preparation to account for analyte loss during extraction and for matrix effects during ionization.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the analytical process for quantifying urinary this compound.
Conclusion
This compound is a critical biomarker for understanding the in vivo metabolism of EPA and its subsequent effects on the thromboxane pathway. Its accurate measurement in urine provides a non-invasive tool for researchers and drug development professionals to assess the efficacy of interventions aimed at modulating eicosanoid profiles for therapeutic benefit, particularly in the context of cardiovascular disease. The methodologies and data presented in this guide offer a solid foundation for the inclusion of 11-dehydro-TXB3 analysis in preclinical and clinical research.
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The effect of aspirin and eicosapentaenoic acid on urinary biomarkers of prostaglandin E2 synthesis and platelet activation in participants of the seAFOod polyp prevention trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of aspirin and eicosapentaenoic acid on urinary biomarkers of prostaglandin E2 synthesis and platelet activation in participants of the seAFOod polyp prevention trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Pathway of 11-Dehydro Thromboxane B3 Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydro thromboxane (B8750289) B3 (11-Dehydro-TXB3) is a stable urinary metabolite of Thromboxane A3 (TXA3). The quantification of 11-Dehydro-TXB3 in urine serves as a reliable non-invasive biomarker for in vivo TXA3 production. TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is generally considered to have less potent pro-aggregatory and vasoconstrictive effects compared to its omega-6 counterpart, Thromboxane A2 (TXA2). Understanding the enzymatic pathway of 11-Dehydro-TXB3 formation is crucial for researchers investigating the physiological and pathological roles of omega-3 derived eicosanoids, particularly in the context of cardiovascular disease, inflammation, and the development of novel therapeutic agents that modulate the thromboxane pathway.
This technical guide provides an in-depth overview of the enzymatic cascade leading to the formation of 11-Dehydro-TXB3, including the key enzymes, substrates, and intermediates. It also presents detailed experimental protocols for the analysis of thromboxane metabolites and visual diagrams to elucidate the signaling pathway and experimental workflows.
Enzymatic Pathway of 11-Dehydro Thromboxane B3 Formation
The formation of 11-Dehydro-TXB3 is a multi-step enzymatic process that begins with the liberation of eicosapentaenoic acid (EPA) from the cell membrane and culminates in the urinary excretion of the stable 11-dehydro metabolite. The pathway can be broadly divided into three main stages:
-
Synthesis of Thromboxane A3: This stage involves the conversion of EPA into the unstable Thromboxane A3.
-
Hydrolysis to Thromboxane B3: The highly unstable TXA3 is rapidly and non-enzymatically hydrolyzed to its more stable, but biologically inactive, derivative, Thromboxane B3 (TXB3).
-
Metabolism of Thromboxane B3: TXB3 undergoes further enzymatic conversion in a two-step process to form the final urinary metabolite, 11-Dehydro-TXB3.
The key enzymes involved in this pathway are Cyclooxygenase (COX), Thromboxane Synthase, and 11-hydroxyprostaglandin dehydrogenase.
Diagram: Enzymatic Pathway of this compound Formation
Caption: Enzymatic conversion of EPA to this compound.
Quantitative Data
A comprehensive search of the existing scientific literature did not yield specific quantitative data, such as Michaelis-Menten constants (Km) or maximal reaction velocities (Vmax), for the enzymatic conversion of Thromboxane B3 to 11-Dehydro-thromboxane B3 by 11-hydroxyprostaglandin dehydrogenase. However, data for related reactions in the thromboxane pathway are available and are presented below for comparative purposes.
Table 1: Kinetic Parameters of Human Platelet Thromboxane Synthase
| Substrate | Km (µM) | Vmax (relative to PGH2) |
| Prostaglandin H2 (PGH2) | ~5 | 1.0 |
| Prostaglandin H3 (PGH3) | ~5 | ~1.0 |
Note: This data is for the formation of TXA2 and TXA3 from their respective prostaglandin precursors and serves as an indicator of the enzyme's activity with different substrates.
Experimental Protocols
The analysis of 11-Dehydro-TXB3 in biological samples, typically urine, requires sensitive and specific analytical methods due to its low concentrations. The most common and reliable methods are based on mass spectrometry.
Protocol 1: Urinary 11-Dehydro-Thromboxane B3 Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the analysis of thromboxane metabolites.
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
Objective: To concentrate the analyte and remove interfering substances from the urine matrix.
-
Materials:
-
C18 SPE cartridges
-
Ultrapure water
-
Ethyl acetate
-
Formic acid
-
Internal standard (e.g., deuterated 11-Dehydro-TXB2)
-
-
Procedure:
-
Spike a known volume of urine (e.g., 5 mL) with the internal standard.
-
Acidify the urine sample to pH 3.0 with formic acid.
-
Condition the C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with water and then with hexane to remove non-polar impurities.
-
Elute the analyte with ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis:
-
Objective: To separate and quantify 11-Dehydro-TXB3.
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time to ensure separation of the analyte from other components.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
11-Dehydro-TXB3: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
-
Internal Standard: Monitor the corresponding transition for the deuterated standard.
-
-
Optimization: The specific precursor and product ions, as well as collision energies and other source parameters, should be optimized for the specific instrument used.
-
3. Data Analysis and Quantification:
-
A calibration curve is generated by analyzing standards of known concentrations of 11-Dehydro-TXB3.
-
The concentration of 11-Dehydro-TXB3 in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Diagram: Experimental Workflow for 11-Dehydro-TXB3 Analysis
Caption: Workflow for urinary 11-Dehydro-TXB3 quantification.
Conclusion
The enzymatic pathway of 11-Dehydro-thromboxane B3 formation provides a valuable window into the in vivo metabolism of the omega-3 fatty acid, eicosapentaenoic acid. While the overall pathway from EPA to the final urinary metabolite is well-established, a notable gap in the current scientific literature is the absence of specific kinetic data for the final enzymatic step catalyzed by 11-hydroxyprostaglandin dehydrogenase acting on thromboxane B3. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of 11-Dehydro-TXB3, enabling researchers to further investigate its role in health and disease. Future studies focusing on the purification and kinetic characterization of the dehydrogenase involved in TXB3 metabolism will be instrumental in completing our quantitative understanding of this important metabolic pathway.
11-Dehydro thromboxane B3 in platelet activation studies
An In-Depth Technical Guide to 11-Dehydro Thromboxane (B8750289) B3 in Platelet Activation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydro thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid eicosapentaenoic acid (EPA).[1][2] Unlike its well-studied counterpart, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), which is a biomarker for the pro-thrombotic activity of thromboxane A2 (TXA2) derived from arachidonic acid (AA), 11-dehydro-TXB3 serves as a crucial indicator of the less thrombotic EPA metabolic pathway.[3][4] This guide provides a comprehensive overview of 11-dehydro-TXB3, its metabolic pathway, its role as a biomarker in platelet activation studies, and the experimental protocols used in its analysis.
Thromboxanes are potent bioactive lipids that play a significant role in platelet aggregation and vasoconstriction.[3] While TXA2 is a strong promoter of platelet activation, TXA3, derived from EPA, is considered to be less potent.[5] The measurement of their stable metabolites in urine provides a non-invasive window into their in vivo biosynthesis and, consequently, the pro-thrombotic state.[6][7] Monitoring 11-dehydro-TXB3 is particularly valuable in clinical trials evaluating interventions that modulate EPA metabolism, such as fish oil supplementation.[5]
Metabolic and Signaling Pathways
The significance of 11-dehydro-TXB3 is best understood through its metabolic origin and the signaling cascade of its parent compound, TXA3.
Metabolic Pathway of EPA to 11-Dehydro-TXB3
Dietary EPA is incorporated into the membranes of cells, including platelets. Upon platelet activation, phospholipase A2 releases EPA. The free EPA is then converted by cyclooxygenase-1 (COX-1) to the unstable intermediate prostaglandin (B15479496) H3 (PGH3). Thromboxane synthase subsequently metabolizes PGH3 into TXA3. TXA3 is highly unstable and is rapidly hydrolyzed to thromboxane B3 (TXB3), which is then metabolized further in tissues to more stable compounds, including 11-dehydro-TXB3, that are excreted in the urine.[4][8]
Thromboxane Receptor Signaling
Both TXA2 and its less potent analogue TXA3 exert their effects by binding to the thromboxane receptor (TP), a G-protein coupled receptor. This binding primarily activates the Gq and G12/13 pathways. Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The G12/13 pathway activates Rho GTPase, leading to myosin light chain phosphorylation and ultimately causing shape change. These events culminate in platelet activation, degranulation, and aggregation. While 11-dehydro-TXB2 has been reported to be inactive in inducing platelet aggregation, it may act as a weak agonist for the PGD2 receptor (CRTH2), though a similar action for 11-dehydro-TXB3 has not been established.[9][10]
Quantitative Data
| Analyte | Population / Condition | Mean Urinary Excretion Level (ng/g creatinine) | Key Finding | Reference |
| 11-dehydro-TXB2 | Healthy Non-Smokers | 815 ± 183 | Baseline level | [7] |
| 11-dehydro-TXB2 | Healthy Smokers | 1,063 ± 244 | Smoking increases platelet activation | [7] |
| 11-dehydro-TXB2 | Cerebral Infarction (with carotid lesions) | 1,725 ± 239 | Platelet activation is elevated in atherosclerosis | [7] |
| 11-dehydro-TXB2 | Chronic Aspirin (B1665792) Treatment | 266 ± 114 | Aspirin significantly suppresses TXA2 synthesis | [7] |
Experimental Protocols
Studying the role of the EPA-to-TXA3 pathway and its metabolite 11-dehydro-TXB3 involves two primary types of experiments: functional platelet assays to assess the impact of pathway modulation and analytical methods to quantify the biomarker itself.
Protocol 1: Platelet Aggregation Assay by Light Transmission Aggregometry
This protocol is used to assess platelet function ex vivo and can be used to compare the effects of various agonists, including the stable TXA2 analog U-46619.
Objective: To measure platelet aggregation in response to an agonist.
Methodology:
-
Blood Collection: Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 100g) for 10 minutes at room temperature. Carefully collect the supernatant, which is the PRP.[11]
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000g) for 15 minutes to obtain PPP, which is used as a reference (100% light transmission).[11]
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pipette a sample of PRP into a cuvette with a magnetic stir bar and place it in a light transmission aggregometer, which measures light absorbance.
-
Establish a baseline reading.
-
Add a platelet agonist, such as arachidonic acid (100 µM) or the stable TXA2 analog U-46619 (1 µM), to induce aggregation.[11]
-
As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. Record the change in light transmission over time.
-
Protocol 2: Quantification of Urinary 11-Dehydro-TXB3
This protocol describes the general workflow for measuring urinary metabolites, which serves as a non-invasive method to assess endogenous TXA3 production.
Objective: To measure the concentration of 11-dehydro-TXB3 in urine samples.
Methodology:
-
Sample Collection: Collect urine samples. For accurate quantification, 24-hour urine collection is often preferred, but spot urine samples can also be used, with results typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Sample Preparation & Extraction:
-
Thaw frozen urine samples.
-
Perform solid-phase extraction (SPE) to purify and concentrate the analyte. This may involve passing the urine through a cartridge (e.g., Amberlite XAD-2 or a C18 Sep-Pak) to remove interfering substances.[12]
-
-
Analysis by Immunoassay or Mass Spectrometry:
-
Radioimmunoassay (RIA) / Enzyme-Linked Immunosorbent Assay (ELISA): These methods use specific antibodies to detect and quantify 11-dehydro-TXB3. They are often used for high-throughput screening.
-
Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography-Mass Spectrometry (LC/MS): These are highly sensitive and specific methods. The extracted analyte is often derivatized to improve its chromatographic properties before being separated and detected by the mass spectrometer.[12]
-
-
Data Analysis: Calculate the concentration of 11-dehydro-TXB3, typically expressed as pg/mL or ng/g of creatinine.
Conclusion
This compound is a critical biomarker, not a direct agonist, in the study of platelet activation. Its measurement provides a specific and non-invasive index of the in vivo metabolism of dietary EPA to TXA3. For researchers in pharmacology and clinical development, monitoring 11-dehydro-TXB3 offers a valuable tool to assess the biochemical efficacy of omega-3 fatty acid supplementation and other therapies aimed at shifting the eicosanoid balance from the pro-thrombotic AA pathway to the less thrombotic EPA pathway. While it does not directly participate in platelet signaling, its presence and concentration in urine are indicative of a physiological state associated with reduced platelet reactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Urinary 11-dehydro-thromboxane B2: a quantitative index of platelet activation in cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 11-Dehydro-thromboxane B2, a stable thromboxane metabolite, is a full agonist of chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2) in human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane and the thromboxane receptor in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thromboxane receptor blockade improves the antiatherogenic effect of thromboxane A2 suppression in LDLR KO mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of thromboxane B3 converted from eicosapentaenoic acid in human platelet rich plasma by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physiological Concentration of 11-Dehydro Thromboxane B3 in Urine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentration of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) in human urine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the clinical and physiological significance of this biomarker. This document details quantitative data, experimental protocols for its measurement, and the relevant biological pathways.
Introduction
11-dehydro-thromboxane B3 is a stable urinary metabolite of thromboxane A3 (TXA3).[1] TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the cyclooxygenase (COX) pathway.[2] Due to the extremely short half-life of TXA3, direct measurement in biological samples is not feasible. Therefore, its stable downstream metabolites, such as 11-dehydro-TXB3, serve as reliable biomarkers for in vivo TXA3 production.[3] Monitoring the urinary levels of 11-dehydro-TXB3 offers a non-invasive method to assess the endogenous production of TXA3, which is of significant interest in studies related to omega-3 fatty acid supplementation and its effects on cardiovascular health and platelet aggregation.[4]
Physiological Concentration of 11-Dehydro Thromboxane B3 in Urine
Studies quantifying the physiological concentration of 11-dehydro-TXB3 in the urine of healthy individuals are limited. However, a key study using gas chromatography-selected ion monitoring (GC-SIM) has established a normal range.
| Analyte | Concentration Range (pg/mg creatinine) | Population | Reference |
| This compound | 1.29 - 7.64 | Healthy Volunteers | [5] |
It is important to note that the levels of 11-dehydro-TXB3 in healthy individuals are typically less than 1% of the more abundant 11-dehydro-thromboxane B2 (a metabolite of the pro-inflammatory thromboxane A2).[5] Dietary supplementation with eicosapentaenoic acid (EPA) has been shown to increase the urinary excretion of 11-dehydro-TXB3.[5]
Experimental Protocols for the Quantification of this compound in Urine
Accurate quantification of 11-dehydro-TXB3 in urine requires sensitive and specific analytical methods due to its low physiological concentrations. The most common methods employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Enzyme-linked immunosorbent assays (ELISAs) are also utilized, particularly for higher throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the methodology described by Ishibashi et al. (1995).[5]
1. Sample Preparation and Extraction:
-
Internal Standard: An isotopically labeled internal standard, such as [¹⁸O₂]11-dehydro-thromboxane B3, is added to the urine sample to ensure accurate quantification.[5]
-
Solid-Phase Extraction (SPE): The urine sample is first passed through a Sep-Pak tC18 cartridge, followed by a silica (B1680970) gel column for chromatographic extraction of the analyte.[5]
2. Derivatization:
-
To improve volatility and ionization efficiency for GC-MS analysis, the extracted 11-dehydro-TXB3 is converted to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative.[5]
3. GC-MS Analysis:
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., MP-65HT) to separate the analyte from other components.[5]
-
Mass Spectrometry: Selected ion monitoring (SIM) is used for detection. Specific ions for the 11-dehydro-TXB3 derivative (m/z 696.4511 and 698.4668) and the internal standard (m/z 700.4597) are monitored to ensure high selectivity and sensitivity.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
While a specific LC-MS/MS protocol for 11-dehydro-TXB3 is not extensively detailed in the immediate search results, a general workflow can be adapted from established methods for similar eicosanoids.
1. Sample Preparation and Extraction:
-
Internal Standard: An appropriate isotopically labeled internal standard is added to the urine sample.
-
Solid-Phase Extraction (SPE): The urine sample is acidified and passed through a C18 SPE cartridge. The cartridge is then washed to remove interfering substances, and the analyte is eluted with an organic solvent.[3]
2. LC-MS/MS Analysis:
-
Liquid Chromatography: The extracted sample is injected onto a reverse-phase C18 column for chromatographic separation.
-
Mass Spectrometry: The analyte is detected using a tandem mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM). The precursor ion ([M-H]⁻) for 11-dehydro-TXB3 is m/z 365.45.[4]
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
A general protocol for a competitive ELISA for thromboxane metabolites in urine is as follows:
1. Sample Preparation:
-
Urine samples are centrifuged to remove particulate matter.[6]
-
For some assays, a solid-phase extraction step may be necessary to concentrate the analyte and remove interfering substances.[7]
2. Assay Procedure:
-
The urine sample (or extract) is added to microplate wells coated with an antibody specific for the thromboxane metabolite.
-
A known amount of enzyme-labeled thromboxane metabolite is also added to the wells.
-
The sample and the enzyme-labeled analyte compete for binding to the antibody.
-
After an incubation period, the wells are washed to remove unbound components.
-
A substrate for the enzyme is added, and the resulting color change is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Signaling and Metabolic Pathways
Thromboxane A3 Metabolic Pathway
Thromboxane A3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) by the action of cyclooxygenase (COX) enzymes and thromboxane synthase.[2] TXA3 is highly unstable and is rapidly hydrolyzed to the more stable, but biologically inactive, thromboxane B3 (TXB3).[2] TXB3 is then further metabolized in the body, with one of the key urinary metabolites being 11-dehydro-thromboxane B3.[1] Another identified metabolite is 11-dehydro-2,3-dinorthromboxane B3, which is a product of beta-oxidation.[8]
Thromboxane A3 Signaling Pathway
Thromboxane A3, similar to thromboxane A2, exerts its biological effects by binding to thromboxane receptors (TP receptors), which are G-protein coupled receptors.[9] There are two main isoforms of the TP receptor, TPα and TPβ.[10] Upon ligand binding, these receptors primarily couple to Gq and G13 G-proteins.[3] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The activation of G13 stimulates the Rho signaling pathway. These signaling cascades ultimately lead to various cellular responses, including platelet activation and vasoconstriction, although the effects of TXA3 are generally considered to be less potent than those of TXA2.[9]
Conclusion
The quantification of urinary 11-dehydro-thromboxane B3 provides a valuable, non-invasive tool for assessing the in vivo production of thromboxane A3, a key metabolite of the omega-3 fatty acid EPA. While current data on its physiological concentration in healthy individuals is limited to a narrow range, the established analytical methods, particularly GC-MS and LC-MS/MS, offer the high sensitivity and specificity required for accurate measurement. Further research to establish a broader reference range in diverse populations will enhance its utility as a biomarker in clinical research and drug development, especially in the context of cardiovascular health and the therapeutic effects of omega-3 fatty acids.
References
- 1. celerion.com [celerion.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 4. benchchem.com [benchchem.com]
- 5. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thromboxane - Wikipedia [en.wikipedia.org]
- 10. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
11-Dehydro Thromboxane B3: A Potential Modulator of Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Thromboxanes are potent bioactive eicosanoids that play a significant role in cardiovascular physiology and pathophysiology. While the role of thromboxane (B8750289) A2 (TXA2), derived from arachidonic acid (AA), in promoting platelet aggregation and vasoconstriction is well-established, less is understood about the biological functions of thromboxane A3 (TXA3) and its metabolites. 11-Dehydro thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of TXA3, which is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This technical guide provides a comprehensive overview of the current understanding of 11-dehydro-TXB3, its link to cardiovascular disease, and the methodologies used for its study.
The Dichotomy of Thromboxanes: TXA2 versus TXA3
The cardiovascular effects of thromboxanes are primarily dictated by their precursor fatty acid. TXA2, derived from the omega-6 fatty acid arachidonic acid, is a potent vasoconstrictor and platelet agonist, contributing to thrombotic events and the progression of atherosclerosis. In contrast, TXA3, derived from the omega-3 fatty acid EPA, is considered to be weakly pro-aggregatory or even possess anti-aggregatory properties. This fundamental difference forms the basis of the cardioprotective effects associated with dietary omega-3 fatty acid consumption. The formation of the less potent TXA3 at the expense of TXA2 is believed to shift the physiological balance towards a less thrombotic state.[1]
The stable urinary metabolites, 11-dehydro-thromboxane B2 (from TXA2) and 11-dehydro-thromboxane B3 (from TXA3), serve as reliable biomarkers for the in vivo production of their respective parent compounds.
Quantitative Data on Thromboxane Metabolites
While extensive research has focused on urinary 11-dehydro-TXB2 as a biomarker for cardiovascular risk, quantitative data for 11-dehydro-TXB3 remains limited. The available data primarily highlights its low basal levels in healthy individuals and its increase following EPA supplementation.
Table 1: Urinary this compound Levels in Healthy Individuals
| Analyte | Population | Analytical Method | Mean Urinary Level (pg/mg creatinine) | Reference |
| This compound | Healthy Volunteers | GC-MS | 1.29 - 7.64 | [2] |
Note: In healthy volunteers, the level of 11-dehydro-TXB3 was found to be less than 1% of that of 11-dehydro-TXB2.[2]
Table 2: Urinary 11-Dehydro Thromboxane B2 Levels in Different Populations
| Analyte | Population | Analytical Method | Mean Urinary Level (pg/mg creatinine) | Reference |
| 11-Dehydro Thromboxane B2 | Healthy Adults | LC-MS/MS | 635 ± 427 | [3] |
| 11-Dehydro Thromboxane B2 | Stable Coronary Artery Disease Patients (on aspirin) | ELISA | Median: 7.2 (ln(pg/mg)) | [4] |
| 11-Dehydro Thromboxane B2 | Stable Coronary Artery Disease Patients who died within 5 years (on aspirin) | ELISA | Median: 7.6 (ln(pg/mg)) | [4] |
Disclaimer: The data for 11-dehydro-thromboxane B2 is provided for comparative context due to the limited availability of quantitative data for 11-dehydro-thromboxane B3 in cardiovascular disease patients.
Signaling Pathways
Thromboxanes exert their effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. While the signaling cascade for TXA3 is not as extensively studied as that for TXA2, it is presumed to act through the same receptor, albeit with lower affinity. The activation of the TP receptor initiates a cascade of intracellular events leading to platelet activation and smooth muscle cell contraction.
Caption: Thromboxane A2/A3 Signaling Pathway.
Experimental Protocols
Accurate quantification of 11-dehydro-TXB3 is crucial for understanding its role in health and disease. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for its measurement in urine.
Protocol 1: Quantification of Urinary this compound by GC-MS
This protocol is based on the methodology described by Ishibashi et al.[2]
1. Sample Preparation:
-
Internal Standard: Prepare a stock solution of [¹⁸O₂]11-dehydro-thromboxane B3 as an internal standard.
-
Extraction:
-
Acidify urine samples to pH 3 with 1 M HCl.
-
Add the internal standard to the urine sample.
-
Apply the sample to a pre-conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with water and then with hexane.
-
Elute the thromboxane metabolites with ethyl acetate (B1210297).
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
-
Derivatization:
-
Convert the extracted residue to a methyl ester by reaction with diazomethane.
-
Convert the 11-hydroxyl group to an n-propylamide derivative.
-
Silylate the remaining hydroxyl groups using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
2. GC-MS Analysis:
-
Gas Chromatograph: Use a gas chromatograph equipped with a capillary column suitable for eicosanoid analysis (e.g., DB-1).
-
Mass Spectrometer: Operate the mass spectrometer in the selected ion monitoring (SIM) mode.
-
Ions to Monitor:
-
For 11-dehydro-TXB3 derivative: m/z corresponding to a characteristic fragment ion.
-
For [¹⁸O₂]11-dehydro-TXB3 derivative: m/z corresponding to the same fragment ion, shifted by +4 Da.
-
-
Quantification: Calculate the concentration of 11-dehydro-TXB3 based on the ratio of the peak areas of the analyte and the internal standard.
Caption: GC-MS Workflow for 11-dehydro-TXB3 Analysis.
Protocol 2: Quantification of Urinary this compound by LC-MS/MS
This protocol provides a general framework for LC-MS/MS analysis.
1. Sample Preparation:
-
Internal Standard: Use a stable isotope-labeled internal standard, such as d4-11-dehydro-thromboxane B2, which has a similar retention time.
-
Extraction:
-
Centrifuge urine samples to remove particulate matter.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to concentrate the analyte and remove interfering substances.
-
Elute the analyte from the SPE cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column.
-
Mass Spectrometer: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM):
-
Parent Ion (Q1): [M-H]⁻ for 11-dehydro-TXB3.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation.
-
-
Quantification: Construct a calibration curve using known concentrations of 11-dehydro-TXB3 standards and the internal standard. Calculate the concentration in unknown samples by interpolating their peak area ratios on the calibration curve.
Caption: LC-MS/MS Workflow for 11-dehydro-TXB3 Analysis.
Future Directions and Conclusion
References
- 1. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic value of urinary 11-dehydro-thromboxane B2 for mortality: A cohort study of stable coronary artery disease patients treated with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 11-Dehydro Thromboxane B3 in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic syndrome is a constellation of cardiometabolic risk factors, including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, that significantly increases the risk of developing type 2 diabetes and cardiovascular disease. Chronic low-grade inflammation and platelet activation are key pathophysiological features of this syndrome. Eicosanoids, signaling molecules derived from polyunsaturated fatty acids, play a critical role in these processes. Among them, thromboxanes have been a subject of intense research due to their potent effects on platelet aggregation and vasoconstriction.
This technical guide provides an in-depth exploration of the role of thromboxane (B8750289) metabolites in metabolic syndrome, with a particular focus on the understudied molecule, 11-dehydro thromboxane B3 (11-dehydro-TXB3). While its counterpart derived from the omega-6 fatty acid arachidonic acid, 11-dehydro thromboxane B2 (11-dehydro-TXB2), is well-established as a marker of platelet activation and is elevated in metabolic syndrome, the role of 11-dehydro-TXB3, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), is less clear. This document will synthesize the current understanding of both pathways, present available quantitative data, detail experimental methodologies, and visualize the key signaling cascades.
The Dichotomy of Thromboxane A2 and A3 Pathways
Thromboxane A2 (TXA2) and Thromboxane A3 (TXA3) are the primary bioactive thromboxanes. They are synthesized from different precursor fatty acids via the cyclooxygenase (COX) pathway and have distinct biological potencies.
-
Thromboxane A2 (TXA2): Derived from the omega-6 fatty acid arachidonic acid (AA), TXA2 is a potent vasoconstrictor and a strong inducer of platelet aggregation. Its stable urinary metabolite, 11-dehydro-thromboxane B2, is a well-validated biomarker of in vivo platelet activation.[1][2]
-
Thromboxane A3 (TXA3): Derived from the omega-3 fatty acid eicosapentaenoic acid (EPA), TXA3 is considered to be biologically less active than TXA2.[3] It is a weak vasoconstrictor and has a lower potency in inducing platelet aggregation. Its stable urinary metabolite is 11-dehydro-thromboxane B3.
The balance between the production of TXA2 and TXA3 is thought to be a critical determinant of thrombotic and inflammatory status. A higher intake of EPA, often through fish oil supplementation, can shift the balance towards the production of the less potent TXA3, which is one of the proposed mechanisms for the cardiovascular benefits of omega-3 fatty acids.
Quantitative Data on Thromboxane Metabolites in Metabolic Syndrome
Direct comparative data on 11-dehydro-thromboxane B3 levels in individuals with and without metabolic syndrome is scarce. However, extensive research has been conducted on its omega-6 counterpart, 11-dehydro-thromboxane B2.
Table 1: Urinary 11-Dehydro Thromboxane B2 Levels in Metabolic Syndrome and Related Conditions
| Population | Key Findings | Reference |
| Aspirin-Naive Males with Metabolic Syndrome | Two-thirds of patients had elevated urinary 11-dehydro-TXB2 levels (≥2500 pg/mg creatinine). | [1][2][4][5] |
| 11-dehydro-TXB2 levels were positively correlated with homocysteine, hs-CRP, waist-to-hip ratio, and total cholesterol. | [1][2] | |
| Healthy Adults | Mean urinary 11-dehydro-TXB2 concentration was 635 ± 427 pg/mg creatinine (B1669602). | [6] |
| Type 2 Diabetic Patients | Median urinary 11-dehydro-TXB2 before aspirin (B1665792) was 179 pg/mg of creatinine. | [7] |
Table 2: Comparative Data on Urinary this compound
| Population | Key Findings | Reference |
| Healthy Volunteers | Urinary 11-dehydro-TXB3 levels were in the range of 1.29 to 7.64 pg/mg creatinine. | [8] |
| The level of 11-dehydro-TXB3 was less than 1% of that of 11-dehydro-TXB2. | [8] | |
| Healthy Male Adult with EPA Supplementation | Following daily administration of 1.8 g of EPA ethyl ester, 11-dehydro-2,3-dinor-TXB3 (a further metabolite) was identified in urine, demonstrating increased TXA3 production. | [9] |
Signaling Pathways
Thromboxanes exert their effects by binding to the G-protein coupled thromboxane receptor (TP). While both TXA2 and TXA3 bind to the same receptor, the downstream signaling and biological outcomes are influenced by their differing potencies.
Thromboxane A2 Signaling in Metabolic Tissues
In the context of metabolic syndrome, the TXA2/TP receptor axis has been implicated in promoting insulin resistance and hepatic steatosis. Activation of the TP receptor in hepatocytes leads to a cascade of events that disrupts insulin signaling.[10] In endothelial cells, this pathway can aggravate endothelial dysfunction and insulin resistance.[11]
Inferred Thromboxane A3 Signaling
Direct evidence for the specific signaling cascade of TXA3 in metabolic tissues is lacking. However, given that it binds to the same TP receptor but with lower affinity, it is presumed to activate the same downstream pathways as TXA2, but to a much lesser extent. The physiological consequence of EPA supplementation and subsequent increased TXA3 production is a competitive inhibition of the more potent TXA2, leading to a net reduction in pro-thrombotic and pro-inflammatory signaling.
Experimental Protocols
The gold standard for the quantification of 11-dehydro thromboxane B2 and B3 is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol for Quantification of Urinary this compound by LC-MS/MS
This protocol is a generalized procedure based on established methods.[12]
1. Sample Collection and Preparation:
-
Collect a 24-hour or second morning void urine sample.
-
Centrifuge the urine to remove particulate matter.
-
To 1 mL of the urine supernatant, add an isotopically labeled internal standard (e.g., [¹⁸O₂]11-dehydro-TXB3) to a final concentration of 100 pg/mL.
2. Solid-Phase Extraction (SPE):
-
Use a mixed-mode anion exchange SPE plate or cartridge.
-
Condition the sorbent with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the spiked urine sample onto the conditioned SPE column.
-
Wash the column with 1 mL of 25% methanol in water to remove interfering substances.
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
3. Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile (B52724) with 0.1% acetic acid).
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the precursor to product ion transitions for 11-dehydro-TXB3 and its internal standard. The expected precursor ion ([M-H]⁻) for 11-dehydro-TXB3 is m/z 365.45.[12]
-
5. Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 11-dehydro-TXB3 in the unknown samples from the calibration curve.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.
Discussion and Future Directions
The current body of evidence strongly implicates the thromboxane A2 pathway in the pathophysiology of metabolic syndrome. Elevated levels of its metabolite, 11-dehydro-thromboxane B2, are a clear indicator of the pro-thrombotic and pro-inflammatory state associated with this condition.
The role of 11-dehydro-thromboxane B3, however, remains largely inferential. While it is a direct biomarker of the metabolism of dietary EPA, a fatty acid with known beneficial effects on several components of metabolic syndrome, direct evidence of its role is lacking. It is plausible that an increased production of TXA3, and consequently its metabolite 11-dehydro-TXB3, contributes to the favorable effects of EPA by competing with the more potent TXA2. This would lead to a net reduction in platelet activation and vasoconstriction.
Future research should focus on:
-
Direct Measurement: Conducting studies to directly measure and compare the urinary levels of 11-dehydro-thromboxane B3 in well-characterized cohorts of individuals with metabolic syndrome and healthy controls.
-
Intervention Studies: Evaluating the effects of EPA supplementation on the levels of both 11-dehydro-thromboxane B2 and B3 in patients with metabolic syndrome, and correlating these changes with improvements in clinical parameters.
-
Signaling Studies: Elucidating the precise downstream signaling effects of TXA3 in metabolic tissues such as adipose tissue, liver, and skeletal muscle to understand its distinct biological actions compared to TXA2.
Conclusion
While 11-dehydro-thromboxane B2 is a well-established player in the pro-inflammatory and pro-thrombotic milieu of metabolic syndrome, its omega-3-derived counterpart, 11-dehydro-thromboxane B3, represents a significant knowledge gap. Based on the known biological effects of its precursor, EPA, and the less potent nature of TXA3, it is hypothesized to play a counter-regulatory or less harmful role. For researchers and drug development professionals, a deeper understanding of the interplay between these two pathways could unveil novel therapeutic strategies for mitigating the cardiovascular risks associated with metabolic syndrome. The development of robust and accessible assays for 11-dehydro-thromboxane B3 will be crucial for advancing research in this promising area.
References
- 1. mdpi.com [mdpi.com]
- 2. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary 11-dehydro thromboxane B₂ levels in type 2 diabetic patients before and during aspirin intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thromboxane A2/thromboxane A2 receptor axis facilitates hepatic insulin resistance and steatosis through endoplasmic reticulum stress in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Extracellular Signal‐Regulated Kinase/Thromboxane A2/Prostanoid Receptor Pathway Aggravates Endothelial Dysfunction and Insulin Resistance in a Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Preliminary Technical Guide to the Function of 11-Dehydro Thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of 11-Dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3), a stable urinary metabolite of Thromboxane A3 (TXA3). As interest in omega-3 fatty acid-derived lipid mediators grows, 11-dehydro-TXB3 is emerging as a potential biomarker for assessing the therapeutic effects of eicosapentaenoic acid (EPA) supplementation and its influence on thrombotic and inflammatory pathways. This document outlines the known functions, signaling pathways, quantitative data, and detailed experimental protocols for the analysis of this metabolite.
Introduction
Thromboxanes are potent eicosanoids that play a critical role in platelet aggregation and vasoconstriction.[1] While the well-studied Thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid (AA), is a potent prothrombotic and vasoconstrictor agent, Thromboxane A3 (TXA3), synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA), is considered to be a weaker platelet aggregator and vasoconstrictor.[1] Due to their short half-lives, direct measurement of TXA2 and TXA3 is not feasible.[1] Therefore, their stable urinary metabolites, 11-dehydro-thromboxane B2 (from TXA2) and 11-dehydro-thromboxane B3 (from TXA3), are used as reliable biomarkers of their in vivo production.[1]
The measurement of 11-dehydro-TXB3 is of particular interest in the context of therapies aimed at increasing EPA levels to shift the balance from the pro-thrombotic AA pathway to the less thrombotic EPA pathway.[1] A validated assay for 11-dehydro-TXB3 could provide a direct measure of the biochemical efficacy of such interventions.[1]
Function and Biological Activity
11-Dehydro-TXB3 is primarily recognized as a urinary metabolite of TXA3.[2] Its biological activity is intrinsically linked to its precursor, TXA3, which is known to be a weak platelet aggregator and vasoconstrictor.[1] The biological effects of thromboxanes are mediated through their interaction with G-protein coupled thromboxane receptors (TP receptors).[1] While the signaling cascades initiated by TXA2 and TXA3 are thought to be similar, the potency of receptor activation differs significantly.[1] Further research is needed to fully elucidate the specific biological activity of 11-dehydro-TXB3 itself.
Signaling Pathway
The biosynthesis of 11-dehydro-TXB3 begins with the conversion of eicosapentaenoic acid (EPA) to Thromboxane A3 (TXA3) via the cyclooxygenase (COX) pathway. TXA3 is then rapidly hydrolyzed to Thromboxane B3 (TXB3), which is further metabolized to the stable urinary metabolite, 11-dehydro-TXB3.
Caption: Biosynthesis and signaling of this compound.
Quantitative Data
The available quantitative data for 11-dehydro-TXB3 is limited compared to its TXA2-derived counterpart. The following table summarizes the reported urinary levels.
| Analyte | Population | Urinary Levels | Analytical Method | Reference |
| 11-Dehydro-TXB3 | Healthy Volunteers | 1.29 to 7.64 pg/mg creatinine (B1669602) | GC-SIM | [3] |
| 11-Dehydro-TXB3 | Healthy Volunteers (after EPA supplementation) | Increased levels | GC-SIM | [3] |
| 11-Dehydro-TXB2 | Healthy Individuals | ~100-600 pg/mg creatinine | ELISA, LC-MS/MS | [1] |
Experimental Protocols
Accurate quantification of 11-dehydro-TXB3 is essential for its validation as a biomarker. The gold standard analytical methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Selected Ion Monitoring (GC-SIM).
Experimental Workflow for 11-Dehydro-TXB3 Analysis
Caption: Generalized workflow for 11-dehydro-TXB3 analysis.
Detailed Methodologies
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To isolate 11-dehydro-TXB3 from the complex urine matrix.
-
Materials:
-
C18 SPE cartridge
-
Water
-
Low percentage organic solvent (e.g., 10% methanol in water)
-
High percentage organic solvent (e.g., methanol or ethyl acetate)
-
Internal standard (e.g., deuterated 11-dehydro-TXB3)[1]
-
-
Protocol:
-
Add an internal standard to the urine sample.[1]
-
Condition the C18 SPE cartridge with methanol followed by water.[1]
-
Load the acidified urine sample onto the cartridge.[1]
-
Wash the cartridge with a low percentage of organic solvent to remove polar impurities.[1]
-
Elute the thromboxane metabolites with a higher percentage of organic solvent.[1]
-
2. Analysis by Gas Chromatography-Selected Ion Monitoring (GC-SIM)
-
Objective: To quantify 11-dehydro-TXB3 with high sensitivity and specificity.
-
Protocol:
-
Following SPE, convert the extracted 11-dehydro-TXB3 to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative.[3]
-
Perform gas chromatography using a suitable capillary column (e.g., MP-65HT) to separate the derivative from interfering substances.[3]
-
Utilize selected ion monitoring (SIM) for detection. Monitor the specific ions for 11-dehydro-TXB3 (m/z 696.4511 and 698.4668) and the [18O2] internal standard (m/z 700.4597).[3]
-
Establish a linear response curve over a range of 10 pg to 10 ng/tube for quantification.[3]
-
3. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Objective: To provide a robust and sensitive quantification of 11-dehydro-TXB3.
-
Protocol:
-
Extract 11-dehydro-TXB3 and its deuterium-labeled internal standard from urine using a simple solid-phase extraction (SPE) method.
-
Analyze the extracted compounds using LC-MS/MS in the selected reaction monitoring (SRM) mode.
-
Monitor the transitions from m/z 367 to m/z 161 for 11-dehydro-TXB2 (as a reference) and from m/z 371 to m/z 165 for its internal standard. While specific transitions for 11-dehydro-TXB3 are not provided in the search results, a similar approach would be used based on its molecular weight.
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution.[1]
-
Future Directions
The preliminary investigation of 11-dehydro-TXB3 highlights its potential as a valuable biomarker. However, several knowledge gaps need to be addressed:
-
Lack of Comparative Clinical Data: Studies directly comparing urinary levels of 11-dehydro-TXB2 and 11-dehydro-TXB3 in the same patient populations are needed.[1]
-
Standardization of Assays: The development and validation of standardized, commercially available assays are crucial for ensuring the comparability of results across different studies.[1]
-
Understanding the Biology: Further research is required to fully understand the biological activity of TXA3 and the factors that regulate its production and metabolism.[1]
Conclusion
This compound is a promising, yet understudied, biomarker that may provide valuable insights into the metabolic shift from pro-thrombotic to less thrombotic pathways following EPA supplementation. The methodologies outlined in this guide provide a foundation for researchers to further investigate the function and clinical utility of this metabolite. As research in this area progresses, 11-dehydro-TXB3 may become an important tool in the development and monitoring of novel cardiovascular therapies.
References
Methodological & Application
Urinary 11-Dehydrothromboxane B3: A Detailed Protocol for Quantitative Analysis
Application Note
The measurement of urinary 11-dehydrothromboxane B3 (11-dehydro-TXB3) provides a non-invasive method for assessing the in vivo production of thromboxane (B8750289) A3 (TXA3). TXA3 is a biologically active eicosanoid synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), primarily by platelets. Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), TXA3 is a weak platelet aggregator and vasoconstrictor. Therefore, monitoring 11-dehydro-TXB3 levels is of significant interest to researchers and drug development professionals studying the cardiovascular effects of EPA supplementation and pharmaceuticals targeting eicosanoid pathways. This document provides detailed protocols for the quantification of 11-dehydro-TXB3 in urine using Gas Chromatography-Mass Spectrometry (GC-MS), with additional guidance on adapting Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.
Data Presentation
A summary of quantitative data for thromboxane metabolite assays is presented below. Note that specific data for 11-dehydro-TXB3 ELISA kits are not widely available; therefore, data for the closely related and commonly measured 11-dehydrothromboxane B2 (11-dehydro-TXB2) are provided as a reference.
| Parameter | Gas Chromatography-Mass Spectrometry (11-dehydro-TXB3) | Enzyme-Linked Immunosorbent Assay (Representative for 11-dehydro-TXB2) |
| Analyte | 11-dehydrothromboxane B3 | 11-dehydrothromboxane B2 |
| Method | Gas Chromatography-Selected Ion Monitoring (GC-SIM) | Competitive ELISA |
| Linear Range | 10 pg to 10 ng/tube[1] | 15.6 - 10,000 pg/mL |
| Limit of Detection | Not explicitly stated, but successfully measured in the low pg/mg creatinine (B1669602) range[1] | Approximately 4.31 - 16 pg/mL |
| Typical Urinary Concentration | 1.29 to 7.64 pg/mg creatinine in healthy volunteers.[1] | Varies widely depending on individual health status. |
| Sample Volume | Typically 10-20 mL of urine | 100 µL per well |
| Internal Standard | [¹⁸O₂]11-dehydrothromboxane B3[1] | Not applicable |
Signaling Pathway
The synthesis of 11-dehydrothromboxane B3 begins with the release of eicosapentaenoic acid (EPA) from cell membranes. EPA is then converted through a series of enzymatic reactions to the unstable thromboxane A3 (TXA3). TXA3 is rapidly hydrolyzed to thromboxane B3 (TXB3), which is then metabolized to the stable 11-dehydrothromboxane B3 and excreted in the urine.
Caption: Biosynthesis of Thromboxane A3 and its metabolism to 11-dehydrothromboxane B3.
Experimental Workflow
The general workflow for the urinary measurement of 11-dehydrothromboxane B3 involves sample collection, preparation including solid-phase extraction, and subsequent analysis by a chosen analytical method, followed by data analysis.
Caption: General workflow for urinary 11-dehydrothromboxane B3 measurement.
Experimental Protocols
1. Urine Sample Collection and Storage
-
Collection: For accurate quantification, a 24-hour urine collection is recommended. Alternatively, a second morning void can be used.
-
Storage: Immediately after collection, urine samples should be aliquoted and frozen at -80°C to prevent degradation of the analyte. Multiple freeze-thaw cycles should be avoided. Studies on the related compound, 11-dehydro-TXB2, have shown it to be stable for over 10 years when stored at -40°C.
2. Protocol for GC-MS Analysis of 11-Dehydrothromboxane B3
This protocol is based on the method described by Ishibashi et al. (1995).
-
Materials and Reagents:
-
[¹⁸O₂]11-dehydrothromboxane B3 internal standard
-
Sep-Pak tC18 cartridges
-
Silica (B1680970) gel columns
-
Derivatization agents (for conversion to methyl ester-n-propylamide-dimethylisopropylsilyl ether derivative)
-
Solvents (e.g., methanol (B129727), hexane, ethyl acetate)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
-
Procedure:
-
Thaw frozen urine samples on ice.
-
Centrifuge at 2,000 x g for 15 minutes at 4°C to remove particulate matter.
-
Spike a known amount of the [¹⁸O₂]11-dehydrothromboxane B3 internal standard into each urine sample.
-
Solid-Phase Extraction (SPE):
-
Condition a Sep-Pak tC18 cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove hydrophilic impurities.
-
Elute the analyte with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Silica Gel Chromatography:
-
Further purify the eluate from the SPE step using a silica gel column.
-
-
Derivatization:
-
Evaporate the purified sample to dryness under a stream of nitrogen.
-
Convert the extracted 11-dehydro-TXB3 to its 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative according to established methods.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by GC-MS using selected ion monitoring (SIM).
-
Monitor for the specific ions corresponding to the derivative of 11-dehydro-TXB3 (e.g., m/z 696.4511) and the internal standard (e.g., m/z 700.4597).[1]
-
-
Data Analysis:
-
Generate a standard curve by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of 11-dehydro-TXB3 in the urine samples from the standard curve.
-
Normalize the concentration to urinary creatinine levels to account for variations in urine dilution.
-
-
3. General Protocol for Competitive ELISA (Adapted for 11-Dehydrothromboxane B3)
This is a general protocol based on commercially available kits for 11-dehydro-TXB2 and can be adapted for 11-dehydro-TXB3.
-
Materials and Reagents:
-
ELISA plate pre-coated with an antibody specific for 11-dehydro-TXB3
-
11-dehydro-TXB3 standard
-
Biotinylated or enzyme-conjugated 11-dehydro-TXB3 (tracer)
-
Assay buffer
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Prepare standards by serial dilution of the 11-dehydro-TXB3 standard in the assay buffer.
-
Add standards and urine samples (appropriately diluted in assay buffer) to the wells of the microplate.
-
Add a fixed amount of the tracer (biotinylated or enzyme-conjugated 11-dehydro-TXB3) to each well.
-
Incubate the plate to allow for competitive binding between the 11-dehydro-TXB3 in the sample/standard and the tracer for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
If a biotinylated tracer was used, add a streptavidin-enzyme conjugate and incubate. Wash the plate again.
-
Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of 11-dehydro-TXB3 in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-dehydro-TXB3 in the samples by interpolating their absorbance values on the standard curve.
-
Normalize the concentration to urinary creatinine levels.
-
-
4. General Protocol for LC-MS/MS Analysis (Adapted for 11-Dehydrothromboxane B3)
This protocol is based on established methods for other eicosanoids and can be optimized for 11-dehydro-TXB3.
-
Materials and Reagents:
-
Isotopically labeled 11-dehydro-TXB3 internal standard
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)
-
Solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
-
Procedure:
-
Follow the sample preparation steps as outlined for the GC-MS protocol (thawing, centrifugation, and spiking with internal standard).
-
Solid-Phase Extraction (SPE):
-
Use a mixed-mode anion exchange SPE plate for efficient extraction and clean-up.
-
Condition the plate with appropriate solvents.
-
Load the sample.
-
Wash the plate to remove interferences.
-
Elute the analyte using a suitable solvent mixture (e.g., dichloromethane/formic acid).
-
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte using a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water and methanol/acetonitrile with a small amount of acid like acetic or formic acid).
-
Detect the analyte using the mass spectrometer in negative ion mode with multiple reaction monitoring (MRM). The precursor ion ([M-H]⁻) for 11-dehydro-TXB3 is m/z 365.45. Product ions for fragmentation would need to be optimized.
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of 11-dehydro-TXB3 in the samples from the calibration curve.
-
Normalize the results to urinary creatinine concentration.
-
-
References
Application Notes and Protocols for 11-Dehydro Thromboxane B3 ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 11-Dehydro Thromboxane B3 (11-dehydro-TXB3) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The information presented is intended to guide researchers in accurately measuring this important biomarker in various biological samples.
Introduction
This compound is a stable urinary metabolite of Thromboxane A3 (TXA3).[1][2] TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the cyclooxygenase (COX) pathway.[3] Unlike its arachidonic acid-derived counterpart, Thromboxane A2 (TXA2), which is a potent vasoconstrictor and promoter of platelet aggregation, TXA3 is considered to be significantly less biologically active.[3]
Due to the extremely short half-life of TXA3, direct measurement in biological fluids is not feasible.[3] Therefore, the quantification of its stable downstream metabolites, such as 11-dehydro-TXB3, serves as a reliable method to assess in vivo TXA3 production.[3] This is particularly relevant in the context of dietary interventions or therapies involving EPA supplementation, where monitoring the shift from the pro-thrombotic TXA2 pathway to the less thrombotic TXA3 pathway is of interest.[3] The measurement of 11-dehydro-TXB3 can thus provide a direct biomarker of the biochemical efficacy of EPA-based treatments.[3]
Assay Principle
The this compound ELISA kit is a competitive immunoassay. The assay is based on the competition between 11-dehydro-TXB3 in the sample and a fixed amount of enzyme-conjugated 11-dehydro-TXB3 for a limited number of binding sites on a specific antibody.
The microplate wells are pre-coated with a secondary antibody. During incubation, the 11-dehydro-TXB3 from the sample and the enzyme-conjugated 11-dehydro-TXB3 are added along with the primary antibody. After an incubation period, the wells are washed to remove any unbound reagents. A substrate solution is then added, which reacts with the enzyme-conjugated 11-dehydro-TXB3 bound to the antibody. The resulting color development is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.
Quantitative Data Summary
The following tables summarize the representative performance characteristics of an this compound ELISA kit. These values are based on performance data from analogous assays for 11-dehydro-thromboxane B2 and should be considered as typical estimates. For precise data, refer to the datasheet of the specific kit being used.
Table 1: Assay Performance Characteristics
| Parameter | Representative Value |
| Assay Range | 15.6 - 2,000 pg/mL |
| Sensitivity (LOD) | ~16 pg/mL |
| Midpoint (50% B/B₀) | 80 - 160 pg/mL |
| Sample Volume | 100 µL |
| Incubation Time | 18 hours |
| Detection Method | Colorimetric (405-420 nm) |
Table 2: Representative Cross-Reactivity Profile
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 11-dehydro Thromboxane B2 | Low (Specificity to be confirmed by kit manufacturer) |
| Thromboxane B3 | < 0.1 |
| Thromboxane B2 | < 0.1 |
| Prostaglandin E2 | < 0.01 |
| Eicosapentaenoic Acid (EPA) | < 0.01 |
Signaling and Biosynthesis Pathways
The following diagrams illustrate the key biological pathways relevant to this compound.
Experimental Protocols
A. Materials Required (but not provided)
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
Adjustable pipettes and pipette tips
-
Deionized or distilled water
-
Plate shaker
-
Tubes for standard and sample dilutions
-
Vortex mixer
-
Absorbent paper for blotting
B. Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized water as specified in the kit manual.
-
Standard Curve Preparation:
-
Allow the 11-dehydro-TXB3 standard solution to warm to room temperature.
-
Prepare a series of dilutions in the provided assay buffer. For example, create a standard curve ranging from 2,000 pg/mL down to 15.6 pg/mL. A typical serial dilution is outlined below.
-
Label tubes #1 through #7.
-
Add the appropriate volume of assay buffer to each tube.
-
Add the concentrated standard to tube #1 to create the highest standard concentration. Vortex thoroughly.
-
Transfer the specified volume from tube #1 to tube #2 and vortex.
-
Continue this serial dilution for the remaining tubes to generate the full standard curve.
-
The assay buffer serves as the zero standard (0 pg/mL).
-
C. Sample Preparation
-
Urine: Collect urine samples and centrifuge to remove particulate matter. If not assayed immediately, store at -80°C. To account for variations in urine dilution, it is recommended to normalize the results to urinary creatinine (B1669602) concentration.[3]
-
Plasma: Collect blood in tubes containing an anticoagulant and a COX inhibitor (e.g., indomethacin) to prevent ex vivo formation of eicosanoids. Centrifuge to obtain plasma and store at -80°C until analysis. Solid-phase extraction (SPE) may be required to purify and concentrate the analyte.
-
Tissue Culture Supernatants: Collect the supernatant and centrifuge to remove cells. The supernatant can typically be used directly in the assay.
D. Assay Procedure
-
Plate Setup: Arrange the standards, non-specific binding (NSB), blank, and samples in duplicate on the microplate.
-
Add Reagents:
-
Pipette 100 µL of the prepared standards and samples into their designated wells.
-
Pipette 50 µL of the enzyme-conjugated 11-dehydro-TXB3 into each well, except for the blank.
-
Pipette 50 µL of the specific primary antibody into each well, except for the blank and NSB wells.
-
-
Incubation: Cover the plate and incubate for 18 hours at 4°C.
-
Washing: Aspirate the contents of the wells and wash each well 5 times with diluted Wash Buffer. After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.
-
Substrate Addition: Add 200 µL of the substrate solution to each well.
-
Development: Incubate the plate at room temperature for 60-90 minutes, or until the zero standard (B₀) develops a moderate color.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance of each well at 405-420 nm within 15 minutes of adding the Stop Solution.
Data Analysis and Interpretation
-
Calculate Average Absorbance: Average the duplicate readings for each standard, control, and sample.
-
Generate Standard Curve:
-
Calculate the percentage of binding (%B/B₀) for each standard using the following formula: %B/B₀ = [(Avg. Absorbance of Standard - Avg. Absorbance of Blank) / (Avg. Absorbance of Zero Standard (B₀) - Avg. Absorbance of Blank)] * 100
-
Plot the %B/B₀ versus the concentration of the standards on a semi-log graph.
-
-
Determine Sample Concentrations: Calculate the %B/B₀ for each sample and determine the corresponding concentration from the standard curve.
-
Correction for Dilution: If samples were diluted, multiply the calculated concentration by the dilution factor. For urine samples, it is recommended to express the concentration as pg/mg of creatinine.
Applications in Drug Development
The quantification of 11-dehydro-TXB3 is a valuable tool in clinical and preclinical research, particularly in the development of therapies that modulate fatty acid metabolism and eicosanoid pathways.
-
Monitoring Therapeutic Efficacy: A validated 11-dehydro-TXB3 assay can provide a direct measure of the biochemical effect of EPA-based therapies, reflecting the desired shift from the pro-thrombotic arachidonic acid pathway to the less thrombotic EPA pathway.[3]
-
Pharmacodynamic Studies: In drug development, this assay can be used in pharmacodynamic (PD) studies to understand the dose-response relationship and time course of a drug's effect on the TXA3 pathway.
-
Nutritional Research: Quantifying 11-dehydro-TXB3 is essential for studies investigating the impact of dietary omega-3 fatty acids on cardiovascular health and inflammatory responses.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High Background | Insufficient washing | Increase the number of washes; ensure complete aspiration of buffer. |
| Contaminated reagents | Use fresh reagents and sterile pipette tips. | |
| Low Signal | Inactive reagents (improper storage) | Check expiration dates and storage conditions. |
| Insufficient incubation time | Ensure incubation times are as per the protocol. | |
| Incorrect wavelength | Verify the microplate reader settings. | |
| Poor Standard Curve | Improper standard dilution | Prepare fresh standards carefully. |
| Pipetting errors | Ensure accurate and consistent pipetting technique. | |
| Plate not washed properly | Ensure thorough washing of all wells. | |
| High Variability | Inconsistent pipetting | Pre-rinse pipette tips; ensure consistent technique. |
| Incomplete mixing of reagents | Vortex reagents thoroughly before use. | |
| Temperature variation across plate | Ensure the plate is incubated in a stable temperature environment. |
References
Application Note & Protocol: Quantification of 11-Dehydro Thromboxane B3 in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
11-Dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3).[1] TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), via the cyclooxygenase (COX) pathway.[2] Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), which is a potent vasoconstrictor and platelet aggregator, TXA3 is considered to be less thrombotic.[3] Dietary supplementation with EPA has been shown to increase the urinary levels of 11-dehydro-TXB3.[4] Therefore, the quantification of 11-dehydro-TXB3 in urine serves as a valuable biomarker for assessing the in vivo production of TXA3 and monitoring the biochemical efficacy of EPA-based therapies.[2]
This application note provides a detailed protocol for the sensitive and selective quantification of 11-dehydro-TXB3 in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established protocols for the analogous compound, 11-dehydro thromboxane B2, and provides a strong starting point for method development and validation.[5][6]
Signaling Pathway
The biosynthesis of 11-dehydro-TXB3 originates from the enzymatic conversion of eicosapentaenoic acid (EPA). The pathway involves the sequential action of cyclooxygenase (COX) and thromboxane synthase to produce the unstable TXA3, which is then rapidly metabolized to more stable products for urinary excretion.
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data quantification for 11-dehydro-TXB3 in human urine.
Materials and Reagents
-
This compound standard (Cayman Chemical or equivalent)
-
Isotopically labeled internal standard ([¹⁸O₂]11-dehydro-TXB3 or other suitable analog)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Hydrochloric acid
-
Solid-phase extraction (SPE) cartridges (Mixed-mode anion exchange or C18)
-
Human urine (drug-free, for calibration standards and quality controls)
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Centrifugation : Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to remove any particulate matter.
-
Internal Standard Spiking : To 1 mL of the urine supernatant, add the isotopically labeled internal standard to a final concentration of 100 pg/mL.[7]
-
Acidification : Acidify the urine sample to approximately pH 3 with a suitable acid like formic acid.[2]
-
SPE Column Conditioning :
-
Sample Loading : Load the acidified and spiked urine sample onto the conditioned SPE cartridge.
-
Washing :
-
Elution : Elute the analyte with a suitable solvent. For mixed-mode anion exchange, 1 mL of 2% formic acid in methanol can be used.[7] For C18, a higher percentage of organic solvent like methanol or ethyl acetate (B1210297) is effective.[2]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% acetic acid).[7]
LC-MS/MS Analysis
The following are suggested starting conditions that should be optimized for your specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Suggested Value |
| LC System | UHPLC System (e.g., Waters ACQUITY UPLC I-Class or equivalent) |
| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm)[6] |
| Mobile Phase A | Water with 0.1% acetic acid |
| Mobile Phase B | Acetonitrile/Methanol (60:40, v/v) with 0.1% acetic acid |
| Flow Rate | 0.45 mL/min[6] |
| Column Temperature | 45 °C[6] |
| Injection Volume | 20 µL[6] |
| Gradient | A suitable gradient starting with a high aqueous phase and ramping up the organic phase should be developed to ensure separation from potential interferences. |
Mass Spectrometry (MS) Parameters
| Parameter | Suggested Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI)[7] |
| Precursor Ion (m/z) | 365.45 ([M-H]⁻)[7] |
| Product Ion (m/z) | 161.0 (inferred from 11-dehydro-TXB2)[5] |
| Internal Standard Transition | Dependent on the specific labeled standard used. |
| Collision Energy (CE) | Requires optimization; typically in the range of 20-35 eV for similar compounds.[7] |
| Declustering Potential (DP) | Optimize for maximal precursor ion signal.[7] |
Quantification
Quantification is performed by constructing a calibration curve using a surrogate matrix (e.g., synthetic urine or drug-free human urine). A series of calibration standards with known concentrations of 11-dehydro-TXB3 are prepared and analyzed. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The concentration of 11-dehydro-TXB3 in unknown samples is then determined from this calibration curve.[7] Results are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
Quantitative Data Summary
| Parameter | Expected Performance Range |
| Linearity Range | 10 pg/mL - 10,000 pg/mL[4] |
| Lower Limit of Quantification (LLOQ) | 25.0 pg/mL (for 11-dehydro-TXB2)[6] |
| Precision (Intra- and Inter-day) | < 15% RSD |
| Accuracy | 85 - 115% |
Experimental Workflow
The overall experimental workflow for the analysis of 11-dehydro-TXB3 is depicted below.
Conclusion
The LC-MS/MS method described provides a robust and sensitive approach for the quantification of 11-dehydro-TXB3 in human urine. Accurate measurement of this metabolite is crucial for research investigating the physiological and pathological roles of the TXA3 pathway, particularly in the context of omega-3 fatty acid supplementation.[7] The provided parameters serve as a strong foundation for method development, and it is essential to perform a full method validation in the target matrix to ensure accuracy, precision, and reliability of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. celerion.com [celerion.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 11-Dehydro Thromboxane B3 in Human Urine by Gas Chromatography-Mass Spectrometry
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) in human urine using gas chromatography-mass spectrometry (GC-MS). 11-dehydro-TXB3 is a stable urinary metabolite of thromboxane A3 (TXA3), an important signaling molecule derived from eicosapentaenoic acid (EPA). Monitoring urinary levels of 11-dehydro-TXB3 provides a reliable index of in vivo TXA3 production, which is of significant interest in research related to the cardiovascular effects of omega-3 fatty acid supplementation. The described protocol involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by chemical derivatization to enhance volatility and thermal stability for GC-MS analysis. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. This method is suitable for clinical research and drug development studies investigating the modulation of the thromboxane pathway.
Introduction
Thromboxane A3 (TXA3) is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the cyclooxygenase (COX) pathway. Unlike its arachidonic acid-derived counterpart, thromboxane A2 (TXA2), TXA3 is a weak vasoconstrictor and platelet aggregator. Increased dietary intake of EPA can shift the balance from the prothrombotic TXA2 towards the less active TXA3, which is a key mechanism behind the cardioprotective effects of omega-3 fatty acids.
Due to the extremely short half-life of TXA3, direct measurement is not feasible. Instead, its stable downstream metabolites are quantified. 11-dehydro-TXB3 is a major urinary metabolite of TXA3, and its measurement provides a non-invasive and reliable assessment of systemic TXA3 biosynthesis.[1] This application note provides a detailed protocol for the determination of 11-dehydro-TXB3 in human urine by GC-MS with selected ion monitoring (SIM).
Materials and Methods
Sample Preparation
A solid-phase extraction (SPE) method is employed to extract and concentrate 11-dehydro-TXB3 from the urine matrix.
Protocol:
-
Internal Standard Spiking: To 10 mL of urine, add [¹⁸O₂]11-dehydrothromboxane B3 as an internal standard.
-
SPE Column Conditioning: Condition a Sep-Pak tC18 cartridge sequentially with 10 mL of methanol (B129727) and 10 mL of distilled water.
-
Sample Loading: Load the urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of distilled water, followed by 10 mL of n-hexane.
-
Elution: Elute the analytes with 10 mL of ethyl acetate.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Silica (B1680970) Gel Chromatography: The dried residue is further purified using a silica gel column. The sample is loaded onto the column and eluted with a mixture of benzene:dioxane:acetic acid (80:20:1, v/v/v). The fraction containing 11-dehydro-TXB3 is collected and evaporated to dryness.
Derivatization
To improve the chromatographic properties and mass spectrometric sensitivity, the extracted 11-dehydro-TXB3 is derivatized.
Protocol:
-
The dried extract is converted to its 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative.[2]
-
This multi-step derivatization involves esterification of the carboxylic acid, amidation, and silylation of the hydroxyl groups.
GC-MS Analysis
The derivatized sample is analyzed by a gas chromatograph coupled to a mass spectrometer.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | MP-65HT capillary column |
| Injection Mode | Splitless |
| Injector Temperature | 290°C |
| Carrier Gas | Helium |
| Temperature Program | Initial temperature of 180°C, ramped to 290°C at 20°C/min, and held for 15 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 250°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
Quantification is achieved by monitoring specific ions for the derivatized 11-dehydro-TXB3 and its isotopically labeled internal standard.[2]
Table 2: Selected Ions for Monitoring (SIM)
| Analyte | Derivative | Monitored Ions (m/z) |
| 11-dehydro-TXB3 | 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether | 696.4511, 698.4668 |
| [¹⁸O₂]11-dehydro-TXB3 (Internal Standard) | 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether | 700.4597 |
| [²H₄]11-dehydro-TXB2 (for comparison) | 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether | 702.4918 |
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the analyte.
Table 3: Performance Characteristics
| Parameter | Result |
| Linearity Range | 10 pg to 10 ng/tube |
| Retention Time Difference | 11-dehydro-TXB3 elutes approximately 15 seconds after 11-dehydro-TXB2.[2] |
| Observed Concentrations in Healthy Volunteers | 1.29 to 7.64 pg/mg creatinine.[2] |
Results and Discussion
This GC-MS method provides excellent sensitivity and specificity for the quantification of 11-dehydro-TXB3 in human urine. The chromatographic separation is sufficient to resolve 11-dehydro-TXB3 from the closely related 11-dehydro-TXB2.[2] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy. The method has been successfully applied to measure basal levels of 11-dehydro-TXB3 in healthy volunteers and to detect increases following dietary supplementation with EPA.[2] In healthy individuals, the concentration of 11-dehydro-TXB3 was found to be less than 1% of that of 11-dehydro-TXB2.[2]
Visualizations
Caption: Biosynthesis and metabolism of this compound.
Caption: Experimental workflow for GC-MS analysis of 11-dehydro-TXB3.
Conclusion
The GC-MS method outlined in this application note is a reliable and sensitive approach for the quantification of this compound in human urine. This analytical procedure is a valuable tool for researchers and drug development professionals studying the effects of omega-3 fatty acids and other interventions on the thromboxane pathway. The detailed protocol and performance characteristics provide a solid foundation for the implementation of this method in a research or clinical laboratory setting.
References
Application Notes: Developing a Sensitive Immunoassay for 11-Dehydro Thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). Unlike the pro-thrombotic and pro-inflammatory effects of the arachidonic acid-derived thromboxane A2, TXA3, which is derived from eicosapentaenoic acid (EPA), is considered to be less biologically active. Consequently, the ratio of 11-dehydro-TXB2 to 11-dehydro-TXB3 can serve as a valuable biomarker for assessing the efficacy of dietary interventions with EPA and for monitoring platelet activation in various cardiovascular and inflammatory diseases. The development of a sensitive and specific immunoassay for 11-dehydro-TXB3 is therefore of significant interest in clinical and research settings.
These application notes provide a comprehensive overview and detailed protocols for the development of a sensitive competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of 11-dehydro-TXB3 in biological samples such as urine and plasma.
Principle of the Assay
The immunoassay for 11-dehydro-TXB3 is a competitive ELISA. This assay is based on the competition between 11-dehydro-TXB3 in the sample and a fixed amount of enzyme-labeled 11-dehydro-TXB3 (conjugate) for a limited number of binding sites on a specific antibody coated on a microplate. As the concentration of 11-dehydro-TXB3 in the sample increases, the amount of enzyme-labeled 11-dehydro-TXB3 that binds to the antibody decreases. The amount of bound enzyme is then detected by the addition of a substrate that produces a colored product. The intensity of the color is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample.
Signaling Pathway of Thromboxane A3 and Metabolism to 11-Dehydro Thromboxane B3
Eicosapentaenoic acid (EPA), an omega-3 fatty acid, is metabolized by cyclooxygenase (COX) enzymes to form prostaglandin (B15479496) H3 (PGH3). PGH3 is then converted by thromboxane synthase to the biologically active thromboxane A3 (TXA3). TXA3 is unstable and is rapidly hydrolyzed to the more stable thromboxane B3 (TXB3). TXB3 is further metabolized in vivo, primarily through the action of 11-hydroxydehydrogenase, to form 11-dehydro-thromboxane B3, which is a major urinary metabolite.[1] The biological effects of TXA3 are mediated through the thromboxane receptor (TP), a G-protein coupled receptor, though with lower affinity compared to TXA2.[1]
Experimental Protocols
Production of Monoclonal Antibody to this compound
The development of a sensitive and specific immunoassay relies on the quality of the antibody. As 11-dehydro-TXB3 is a small molecule (hapten), it must be conjugated to a larger carrier protein to become immunogenic.
a. Hapten-Carrier Conjugation:
-
Activation of 11-dehydro-TXB3: The carboxyl group of 11-dehydro-TXB3 is activated using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) to form an NHS-ester.
-
Conjugation to Carrier Protein: The activated 11-dehydro-TXB3 is then reacted with a carrier protein, such as keyhole limpet hemocyanin (KLH) for immunization or bovine serum albumin (BSA) for screening. The primary amine groups on the carrier protein react with the NHS-ester of 11-dehydro-TXB3 to form a stable amide bond.
-
Purification: The conjugate is purified by dialysis or gel filtration to remove unreacted hapten and reagents.
b. Immunization and Hybridoma Production:
-
Immunization: BALB/c mice are immunized with the 11-dehydro-TXB3-KLH conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts).
-
Screening: Serum from immunized mice is screened for the presence of antibodies against 11-dehydro-TXB3 using an indirect ELISA with 11-dehydro-TXB3-BSA coated plates.
-
Hybridoma Production: Spleen cells from a mouse with a high antibody titer are fused with myeloma cells to produce hybridomas.
-
Screening and Cloning: Hybridomas are screened for the production of specific monoclonal antibodies. Positive clones are subcloned by limiting dilution to ensure monoclonality.
Sample Preparation
Proper sample handling and preparation are crucial for accurate measurements.
a. Urine Samples:
-
Collect mid-stream urine samples.
-
To prevent in-vitro formation of thromboxanes, immediately add an inhibitor cocktail (e.g., indomethacin).[1]
-
Centrifuge the sample to remove particulate matter.
-
Store the supernatant at -80°C until analysis.[1]
b. Plasma Samples:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor.
-
Centrifuge immediately to separate plasma.
-
Store plasma at -80°C.
c. Solid-Phase Extraction (SPE):
For samples with low concentrations of 11-dehydro-TXB3 or high levels of interfering substances, SPE is recommended.
-
Acidify the urine or plasma sample to approximately pH 3 with a suitable acid (e.g., formic acid).[1]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Apply the acidified sample to the cartridge.
-
Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% ethanol) to remove polar impurities.
-
Elute 11-dehydro-TXB3 with a higher concentration of organic solvent (e.g., ethyl acetate (B1210297) or methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in assay buffer.
Immunoassay Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with the monoclonal anti-11-dehydro-TXB3 antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add standards, controls, and samples to the appropriate wells, followed immediately by the addition of 11-dehydro-TXB3 conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 2 hours at room temperature on a shaker.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Data Analysis
-
Calculate the average absorbance for each set of standards, controls, and samples.
-
Create a standard curve by plotting the absorbance of the standards against their known concentrations. A log-logit transformation is often used to linearize the curve.
-
Determine the concentration of 11-dehydro-TXB3 in the samples by interpolating their absorbance values from the standard curve.
Assay Performance Characteristics
The performance of the newly developed immunoassay should be thoroughly validated. The following tables summarize the expected performance characteristics based on similar assays for thromboxane metabolites.
| Parameter | Target Value | Description |
| Assay Range | 10 - 5,000 pg/mL | The range of concentrations over which the assay is precise and accurate. |
| Sensitivity (LOD) | < 10 pg/mL | The lowest concentration of 11-dehydro-TXB3 that can be reliably distinguished from zero. |
| Intra-Assay Precision | CV < 10% | The variation within a single assay run. |
| Inter-Assay Precision | CV < 15% | The variation between different assay runs. |
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 11-Dehydro thromboxane B2 | < 1 |
| Thromboxane B3 | < 0.1 |
| Thromboxane B2 | < 0.1 |
| Prostaglandin F2α | < 0.01 |
| Sample Type | Spike Concentration (pg/mL) | Recovery (%) |
| Urine | 500 | 85 - 115 |
| 2000 | 85 - 115 | |
| Plasma (SPE) | 100 | 80 - 120 |
| 500 | 80 - 120 |
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| High background | - Insufficient washing- Reagents contaminated- Blocking ineffective | - Increase number of washes- Use fresh reagents- Optimize blocking buffer and incubation time |
| Low signal | - Inactive enzyme conjugate- Insufficient incubation time- Incorrect wavelength | - Use fresh conjugate- Optimize incubation times- Check plate reader settings |
| Poor precision | - Pipetting errors- Inconsistent washing- Temperature variation | - Calibrate pipettes- Ensure uniform washing- Maintain consistent temperature |
| Standard curve out of range | - Improper standard dilution- Standards degraded | - Prepare fresh standards- Store standards properly |
Conclusion
The development of a sensitive and specific immunoassay for 11-dehydro-TXB3 provides a valuable tool for researchers and clinicians. This assay can be used to assess the metabolic effects of EPA supplementation, monitor platelet activity, and investigate the role of the thromboxane pathway in various diseases. The protocols and data presented in these application notes provide a comprehensive guide for the successful development and validation of such an assay.
References
Application Notes and Protocols for the Analysis of 11-Dehydro Thromboxane B3 in Urine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
11-Dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3). The quantification of 11-dehydro-TXB3 serves as a valuable biomarker for in vivo TXA3 production, which is of significant interest in studies involving omega-3 fatty acid supplementation and its effects on platelet aggregation and cardiovascular health.[1] Monitoring this urinary metabolite provides a non-invasive method to assess the endogenous production of TXA3.[1] This document provides detailed methodologies for the sensitive and selective quantification of 11-dehydro-TXB3 in biological matrices, primarily urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Pathway
Thromboxane A3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the cyclooxygenase (COX) pathway. It is rapidly hydrolyzed to the unstable thromboxane B3 (TXB3), which is then metabolized to more stable products, including 11-dehydro-TXB3, for urinary excretion.[1]
Experimental Protocols
Accurate and precise quantification of 11-dehydro-thromboxane metabolites is essential for their validation as biomarkers. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of 11-dehydro-TXB3 in urine.
Sample Collection and Preparation
Proper sample handling is crucial to prevent the in-vitro formation of thromboxanes and to ensure the stability of the analyte.
-
Collection: Collect a mid-stream urine sample.
-
Preservation: To prevent in-vitro formation of thromboxanes, immediately add an appropriate inhibitor cocktail (e.g., indomethacin).
-
Centrifugation: Centrifuge the sample to remove particulate matter.
-
Storage: Store the supernatant at -80°C until analysis. 11-dehydro-TXB2 has been shown to be stable in urine for up to 10 years at -40°C.
Solid-Phase Extraction (SPE)
This protocol is based on established methods for 11-dehydro-TXB2 and can be adapted for 11-dehydro-TXB3.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.[1]
-
Acidify the urine sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Add an internal standard (e.g., deuterated 11-dehydro-TXB2 or 11-dehydro-TXB3).
-
-
SPE Cartridge: Use a C18 SPE cartridge.
-
Protocol:
-
Conditioning: Condition the C18 SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the acidified urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solution to remove hydrophilic interferences (e.g., a mixture of HCl/water/methanol). A second wash with water can also be performed.
-
Elution: Elute the analyte from the cartridge using an appropriate solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and formic acid).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and methanol).
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatography:
-
Analytical Column: A C18 reversed-phase column is typically used (e.g., Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid).
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid.
-
Gradient: A gradient elution is used to separate the analyte from other components in the sample.
-
-
Mass Spectrometry:
-
Ionization: Negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used as 11-dehydro-TXB3 ionizes efficiently in these modes due to its carboxylic acid moiety.[1]
-
Detection: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is used for sensitive and selective detection.
-
MRM Transitions: The molecular weight of 11-dehydro-TXB3 is 366.45 g/mol , so the expected precursor ion ([M-H]⁻) is m/z 365.45.[1] Specific product ions should be determined through method development, but based on the structurally similar 11-dehydro-TXB2, a major product ion is likely around m/z 161.0.[1][2]
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of 11-dehydro thromboxane metabolites in urine. Data for 11-dehydro-TXB2 is often used as a reference due to its more extensive study.
| Parameter | Value | Analyte | Method | Reference |
| Linear Range | 10 pg - 10 ng/tube | 11-dehydro-TXB3 | GC-SIM | [3] |
| 50 pg - 10 ng/tube | 11-dehydro-TXB2 | LC-MS/MS | [2] | |
| 25.0 – 2500 pg/mL | 11-dehydro-TXB2 | LC-MS/MS | [4] | |
| Recovery | 91.0 – 96.0% | 11-dehydro-TXB2 | SPE-LC-MS/MS | [4] |
| Limit of Detection (LOD) | 0.375 pg/µL | 11-dehydro-TXB2 | LC-MS/MS | [5] |
| Normal Urinary Levels | 1.29 - 7.64 pg/mg creatinine (B1669602) | 11-dehydro-TXB3 | GC-SIM | [3] |
| 635 ± 427 pg/mg creatinine | 11-dehydro-TXB2 | LC-MS/MS | [2] |
Data Analysis
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standards. Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Conclusion
The LC-MS/MS method outlined provides a robust and sensitive approach for the quantification of 11-dehydro-TXB3. Accurate measurement of this metabolite is crucial for clinical and research studies investigating the physiological and pathological roles of the TXA3 pathway. While the provided parameters serve as a strong starting point, method validation in the target matrix is essential to ensure accuracy and precision.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. celerion.com [celerion.com]
- 5. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-Dehydro Thromboxane B3 in Clinical Research
A Note on the Current Research Landscape:
Extensive literature searches reveal a notable scarcity of clinical trial data specifically focused on 11-Dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) . This molecule is recognized as a urinary metabolite of thromboxane A3 (TXA3), typically formed following the consumption of eicosapentaenoic acid (EPA).[1] However, the vast majority of clinical research in this area has centered on its analogue, 11-dehydro thromboxane B2 (11-dehydro-TXB2) , a stable metabolite of thromboxane A2 (TXA2).
The following application notes and protocols are therefore based on the extensive research and established methodologies for 11-dehydro-TXB2. These can serve as a robust framework for designing and conducting future clinical trials involving 11-dehydro-TXB3, given the structural and metabolic similarities between these compounds.
Introduction to 11-Dehydro Thromboxane Metabolites as Clinical Biomarkers
Thromboxanes are potent bioactive eicosanoids that play a critical role in platelet aggregation, vasoconstriction, and inflammation. Thromboxane A2 (TXA2), derived from arachidonic acid, is a key mediator in the pathophysiology of cardiovascular diseases.[2][3] Due to its short half-life, direct measurement of TXA2 is not feasible in a clinical setting. Instead, its stable urinary metabolites, such as 11-dehydro-TXB2, serve as reliable indices of in vivo TXA2 biosynthesis and platelet activation.[2][4][5]
Similarly, 11-dehydro-TXB3 is a downstream metabolite of Thromboxane A3 (TXA3), which is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). It is hypothesized that increased levels of TXA3 and its metabolites may have a protective cardiovascular effect. Therefore, the measurement of 11-dehydro-TXB3 in clinical trials could provide valuable insights into the efficacy of EPA supplementation and its impact on platelet function and cardiovascular health.
Clinical Applications of 11-Dehydro Thromboxane B2 (as a surrogate for B3)
The measurement of urinary 11-dehydro-TXB2 has been pivotal in several areas of clinical research:
-
Assessing Aspirin (B1665792) Efficacy: Low-dose aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing TXA2 production.[6] Urinary 11-dehydro-TXB2 levels are used to monitor the effectiveness of aspirin therapy and to identify individuals with "aspirin resistance" or poor response.[6][7]
-
Prognostic Marker in Cardiovascular Disease: Elevated levels of urinary 11-dehydro-TXB2 are associated with an increased risk of major adverse cardiovascular events in patients with atherosclerosis, diabetes, and other high-risk conditions.[2][3][4]
-
Monitoring Platelet Activation in Various Disease States: Enhanced platelet activation is a hallmark of several conditions, including metabolic syndrome, diabetes, and acute coronary syndromes.[6][8] Urinary 11-dehydro-TXB2 serves as a non-invasive biomarker to assess the degree of platelet activation in these patient populations.
Quantitative Data from Clinical Studies on 11-Dehydro Thromboxane B2
The following tables summarize key quantitative data from clinical studies involving the measurement of urinary 11-dehydro-TXB2. These values can serve as a reference for designing studies on 11-dehydro-TXB3.
Table 1: Representative Baseline and Post-Aspirin Levels of Urinary 11-Dehydro-TXB2
| Patient Population | Condition | Baseline 11-dehydro-TXB2 (pg/mg creatinine) | Post-Aspirin 11-dehydro-TXB2 (pg/mg creatinine) | Reference |
| Healthy Volunteers | - | 0.9 - 1.8 pg/ml (plasma) | Depressed by 325 mg aspirin | [5] |
| Patients with Diabetes | Type 1 or 2 | Geometric mean: 1330 | Reduced by ~70% | [4] |
| Patients with Diabetes | - | 69.6% higher than controls | 71.7% inhibition | [6] |
| Patients with Acute Coronary Syndrome | - | Significantly higher than controls | 81.6% inhibition | [6] |
Table 2: Established Cut-off Values for Urinary 11-Dehydro-TXB2
| Clinical Application | Cut-off Value (pg/mg creatinine) | Interpretation | Reference |
| Aspirin Response | > 1500 | Indicates poor aspirin response | [6][7][9] |
| Cardiovascular Risk Assessment | > 2500 | Recommendation for cardiovascular disease risk assessment | [8] |
| High Platelet Activity | > 10,000 | Warrants evaluation of cardiovascular risk factors and aspirin response testing | [8] |
Experimental Protocols
Protocol for Quantification of Urinary 11-Dehydro Thromboxane B2/B3 by ELISA
This protocol is based on commercially available competitive ELISA kits, such as the AspirinWorks® Test Kit, which has been cleared by the FDA for the qualitative detection of aspirin effect through the measurement of 11-dehydro-TXB2.[9] A similar approach can be developed for 11-dehydro-TXB3 with a specific monoclonal antibody.
Objective: To quantify the concentration of 11-dehydro-thromboxane B2 (or B3) in human urine.
Materials:
-
Urine samples
-
ELISA kit for 11-dehydro-thromboxane B2 (or a custom-developed kit for B3)
-
Microplate reader
-
Pipettes and tips
-
Distilled water
-
Creatinine (B1669602) assay kit
Procedure:
-
Sample Collection and Storage: Collect mid-stream urine samples. For long-term storage, samples should be kept at -80°C.
-
Creatinine Measurement: Measure the creatinine concentration in each urine sample using a commercially available kit. This is essential for normalizing the thromboxane metabolite levels.
-
ELISA Procedure (Competitive Assay Principle): a. Prepare standards and controls as per the kit instructions. b. Dilute urine samples according to the kit protocol. c. Add diluted samples, standards, and controls to the wells of the microplate pre-coated with a capture antibody. d. Add the 11-dehydro-thromboxane B2 (or B3) conjugate (e.g., alkaline phosphatase-labeled). e. Add the specific monoclonal antibody to 11-dehydro-thromboxane B2 (or B3). f. Incubate the plate as per the manufacturer's instructions to allow for competitive binding. g. Wash the plate to remove unbound reagents. h. Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 11-dehydro-thromboxane B2 (or B3) in the sample. i. Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of 11-dehydro-thromboxane B2 (or B3) in the urine samples from the standard curve. c. Normalize the concentration by dividing by the urinary creatinine concentration (expressed as pg/mg creatinine).
Protocol for Quantification by Mass Spectrometry
For a more sensitive and specific quantification, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.
Objective: To accurately quantify 11-dehydro-thromboxane B2 (or B3) in urine or plasma.
Materials:
-
Urine or plasma samples
-
Internal standard (e.g., deuterated 11-dehydro-TXB2)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
-
Solvents for extraction and chromatography
Procedure:
-
Sample Preparation: a. Thaw samples on ice. b. Add an internal standard to each sample, control, and standard. c. Perform solid-phase extraction (SPE) to purify and concentrate the analyte.
-
LC-MS/MS Analysis: a. Inject the extracted sample into the LC-MS/MS system. b. Separate the analyte from other sample components using a suitable chromatography column and gradient. c. Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Analysis: a. Calculate the peak area ratio of the analyte to the internal standard. b. Generate a calibration curve using the peak area ratios of the standards. c. Determine the concentration of 11-dehydro-thromboxane B2 (or B3) in the samples from the calibration curve. d. For urine samples, normalize the concentration to creatinine.
Signaling Pathways and Experimental Workflows
Caption: Thromboxane Biosynthesis and Metabolism Pathway.
Caption: Clinical Trial Workflow for Biomarker Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]
- 3. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thromboxane biosynthesis and future events in diabetes: the ASCEND trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Solid-Phase Extraction of 11-Dehydro Thromboxane B3: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction (SPE) of 11-Dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3) from biological matrices, primarily urine. This guide is intended for researchers, scientists, and drug development professionals investigating the roles of omega-3 fatty acid metabolites in cardiovascular health, platelet aggregation, and other physiological and pathological processes.
11-dehydro-TXB3 is a stable urinary metabolite of Thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] Accurate quantification of 11-dehydro-TXB3 serves as a critical biomarker for in vivo TXA3 production.[2] Due to the low endogenous concentrations of this analyte, a robust and efficient extraction and concentration method is essential prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes expected performance data for the solid-phase extraction of thromboxane metabolites based on available literature for the closely related compound, 11-dehydro thromboxane B2. These values can be considered indicative for 11-dehydro-TXB3 due to their structural similarity.
| Parameter | Value | Source |
| Analyte | 11-Dehydro Thromboxane B2 | Celerion |
| Matrix | Human Urine | Celerion |
| Extraction Method | Mixed-Mode Anion Exchange SPE | Celerion |
| Recovery Rate | 91.0 – 96.0% | [3] |
| Linear Range | 25.0 – 2500 pg/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 25.0 pg/mL | [3] |
Biosynthesis and Signaling Pathway of Thromboxane A3
Thromboxane A3 is synthesized from eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway.[1] TXA3 is a less potent vasoconstrictor and platelet aggregator compared to its omega-6 derived counterpart, Thromboxane A2.[1] The biological effects of TXA3 are mediated through the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[4] Binding of TXA3 to the TP receptor can activate Gq, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C activation, which are key signaling events in platelet activation and vasoconstriction.[1]
Experimental Protocol: Solid-Phase Extraction of this compound from Urine
This protocol is adapted from established methods for the extraction of thromboxane metabolites.[1][2]
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., [¹⁸O₂]11-dehydro-TXB3)
-
C18 Solid-Phase Extraction (SPE) cartridges
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid
-
Deionized water
-
Nitrogen gas supply
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
2. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to remove any particulate matter.[2]
-
Transfer the supernatant to a clean tube.
-
To 1 mL of the urine supernatant, add an appropriate amount of the isotopically labeled internal standard.[2]
-
Acidify the sample to approximately pH 3 by adding a small volume of formic acid.[1]
3. Solid-Phase Extraction (SPE) Procedure
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[1] Do not allow the cartridge to dry out.
-
Loading: Load the acidified urine sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.[1]
-
Elution: Elute the 11-dehydro-TXB3 and internal standard from the cartridge with 1 mL of ethyl acetate or methanol.[1]
4. Eluate Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at approximately 40°C.[2]
-
Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.[2]
-
Vortex the sample to ensure the residue is fully dissolved.
-
The sample is now ready for injection into the LC-MS/MS system.
5. Storage and Stability
Urine samples should be stored at -80°C for long-term stability. Studies on the related compound, 11-dehydro-thromboxane B2, have shown it to be stable in urine for up to 10 years at -40°C and stable through multiple freeze-thaw cycles.[5][6]
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction and analysis of this compound.
Conclusion
This solid-phase extraction protocol provides a robust and effective method for the isolation and concentration of this compound from urine samples. The subsequent analysis by LC-MS/MS allows for sensitive and specific quantification of this important biomarker. Adherence to this protocol will enable researchers to obtain high-quality data for their investigations into the physiological and pathological roles of the Thromboxane A3 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. celerion.com [celerion.com]
- 4. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Measurement of 11-Dehydro Thromboxane B3
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3), an eicosanoid derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2] The measurement of 11-dehydro-TXB3 in urine provides a non-invasive method to assess the in vivo production of TXA3.[2] While thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid, is a potent vasoconstrictor and promoter of platelet aggregation, TXA3 is considered to be less biologically active.[2][3] Consequently, monitoring the levels of their respective metabolites, 11-dehydro-TXB2 and 11-dehydro-TXB3, is of significant interest in cardiovascular research and in the development of therapies aimed at modulating the balance of omega-3 and omega-6 fatty acid metabolism.[2]
It is important to note that while validated commercial enzyme-linked immunosorbent assay (ELISA) kits are widely available for 11-dehydro-thromboxane B2, commercial kits specifically for 11-dehydro-thromboxane B3 are not as common.[2] The current gold standard for the quantification of 11-dehydro-TXB3 is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[2] However, the principles and protocols of the widely available 11-dehydro-TXB2 ELISA kits can be adapted for the measurement of 11-dehydro-TXB3, provided that specific antibodies and standards are available.
This document provides detailed application notes and protocols based on commercially available ELISA kits for the measurement of the closely related 11-dehydro-thromboxane B2, and discusses the considerations for adapting these methods for 11-dehydro-thromboxane B3.
Thromboxane A2/A3 Signaling Pathway
Thromboxanes are synthesized from polyunsaturated fatty acids via the cyclooxygenase (COX) pathway.[2] Thromboxane A2 (TXA2) is synthesized from arachidonic acid, while thromboxane A3 (TXA3) is synthesized from eicosapentaenoic acid (EPA).[2] Both TXA2 and TXA3 are highly unstable and are rapidly hydrolyzed to their more stable, but inactive, forms, thromboxane B2 (TXB2) and thromboxane B3 (TXB3), respectively. These are then further metabolized to more stable compounds, including 11-dehydro-thromboxane B2 and 11-dehydro-thromboxane B3, which are excreted in the urine.[4] The biological effects of thromboxanes are mediated by the thromboxane receptor (TP receptor), a G-protein coupled receptor.[2][5]
Caption: Biosynthesis and signaling pathways of Thromboxane A2 and A3.
Commercially Available Kits for 11-Dehydro Thromboxane B2
Several manufacturers offer ELISA kits for the quantification of 11-dehydro-thromboxane B2. These kits are typically competitive immunoassays. The following table summarizes the key features of some of these kits.
| Feature | Cayman Chemical | IBL-America | Abnova |
| Product Name | 11-dehydro Thromboxane B2 ELISA Kit | 11-dehydro-Thromboxane B2 Enzyme Immunoassay Kit | 11-dehydro-TXB2 ELISA Kit |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive Immunoassay |
| Sample Type | Plasma, Serum, Urine | Urine, Plasma | Tissue Culture Media, Urine |
| Assay Range | 15.6-2,000 pg/mL[6][7] | Not specified | 9.8 to 10,000 pg/mL[8] |
| Sensitivity (LOD) | ~34 pg/mL (80% B/B0)[6][7] | Not specified | 4.31 pg/mL[8] |
| Incubation Time | 18 hours[6] | Not specified | Not specified |
| Detection | Colorimetric (405-420 nm)[6] | Colorimetric (405 nm)[9] | Colorimetric |
Generalized Experimental Workflow for Urinary Thromboxane Metabolite Measurement
The following diagram illustrates a typical workflow for the quantification of urinary thromboxane metabolites using an ELISA or LC-MS/MS method.
Caption: A generalized workflow for the quantification of urinary thromboxane metabolites.
Detailed Experimental Protocol (Based on 11-Dehydro-TXB2 ELISA Kits)
This protocol is a generalized procedure based on commercially available competitive ELISA kits for 11-dehydro-thromboxane B2 and should be adapted based on the specific kit's instructions.
Principle of the Assay
This is a competitive enzyme-linked immunosorbent assay (ELISA). The basis of the assay is the competition between 11-dehydro-thromboxane B2 in the sample and a fixed amount of enzyme-labeled 11-dehydro-thromboxane B2 for a limited number of binding sites on a specific antibody. The amount of bound enzyme conjugate is inversely proportional to the concentration of 11-dehydro-thromboxane B2 in the sample. The bound enzyme activity is determined by the addition of a substrate, and the resulting color development is measured spectrophotometrically.
Materials and Reagents (Typically Provided in Kits)
-
Microplate pre-coated with anti-mouse antibody
-
11-dehydro-Thromboxane B2 Standard
-
11-dehydro-Thromboxane B2 Conjugate (e.g., alkaline phosphatase-labeled)
-
Monoclonal Antibody to 11-dehydro-Thromboxane B2
-
Assay Buffer
-
Wash Buffer Concentrate
-
Substrate Solution
-
Stop Solution
Materials Required but Not Provided
-
Deionized or distilled water
-
Pipettes and pipette tips
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 405 nm)
-
Plate shaker (optional)
-
Tubes for standard and sample dilutions
Sample Preparation
-
Urine Samples : Collect mid-stream urine samples. To prevent in-vitro formation of thromboxanes, it is recommended to add an inhibitor cocktail (e.g., indomethacin) immediately after collection.[2] Centrifuge the samples to remove any particulate matter. The supernatant can be stored at -80°C until analysis.[2] Urine samples may require dilution with the provided Assay Buffer. The appropriate dilution factor should be determined empirically.
-
Plasma/Serum Samples : Due to the low levels of 11-dehydro-TXB2 in plasma, samples may require solid-phase extraction (SPE) and concentration prior to analysis.[7] It is crucial to process plasma samples quickly to prevent artifactual formation of 11-dehydro-TXB2.[7]
Assay Procedure
-
Reagent Preparation : Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation : Prepare a serial dilution of the 11-dehydro-Thromboxane B2 Standard in Assay Buffer to create a standard curve. A typical range might be from 15.6 pg/mL to 2,000 pg/mL.
-
Pipetting :
-
Pipette 100 µL of Assay Buffer into the non-specific binding (NSB) wells.
-
Pipette 100 µL of each standard and sample into the appropriate wells in duplicate.
-
Pipette 50 µL of the diluted 11-dehydro-Thromboxane B2 Conjugate into each well (except the blank wells).
-
Pipette 50 µL of the Monoclonal Antibody into each well (except the blank and NSB wells).
-
-
Incubation : Cover the plate and incubate for the time specified in the kit manual (e.g., 18 hours) at 4°C or room temperature.
-
Washing : After incubation, wash the plate multiple times with the diluted Wash Buffer to remove any unbound reagents.
-
Substrate Addition : Add the Substrate Solution to each well and incubate at room temperature for a specified time (e.g., 60-90 minutes) to allow for color development.
-
Stopping the Reaction : Add the Stop Solution to each well to stop the enzymatic reaction.
-
Reading : Read the absorbance of each well on a microplate reader at the recommended wavelength (e.g., 405 nm).
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average absorbance of the NSB wells from all other absorbance readings.
-
Create a standard curve by plotting the percentage of bound conjugate (%B/B0) versus the concentration of the standards. %B/B0 is calculated as: ((Average Absorbance of Standard or Sample - Average Absorbance of NSB) / (Average Absorbance of B0 - Average Absorbance of NSB)) * 100, where B0 is the maximum binding well (containing no standard).
-
Determine the concentration of 11-dehydro-thromboxane B2 in the samples by interpolating from the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.
-
For urine samples, it is recommended to normalize the results to urinary creatinine concentration to account for variations in urine dilution.[2]
Adaptation for 11-Dehydro Thromboxane B3 Measurement
While commercial ELISA kits for 11-dehydro-thromboxane B3 are not widely available, the protocol described above can be adapted for its measurement. The key requirements for this adaptation are:
-
Specific Antibody : A highly specific monoclonal or polyclonal antibody that recognizes 11-dehydro-thromboxane B3 with high affinity and minimal cross-reactivity with 11-dehydro-thromboxane B2 and other related compounds is essential.
-
Purified Standard : A purified and accurately quantified standard of 11-dehydro-thromboxane B3 is necessary for creating a standard curve.
-
Enzyme Conjugate : An enzyme-labeled 11-dehydro-thromboxane B3 conjugate is required for the competitive binding reaction.
The development and validation of such an assay would require rigorous testing for specificity, sensitivity, precision, and accuracy. Given these challenges, LC-MS/MS remains the preferred method for the reliable quantification of 11-dehydro-thromboxane B3 in a research setting.
Conclusion
The measurement of 11-dehydro-thromboxane B3 is a valuable tool for investigating the in vivo effects of EPA and its role in cardiovascular health. While direct commercial ELISA kits for this analyte are scarce, the well-established methods for its counterpart, 11-dehydro-thromboxane B2, provide a solid foundation for the development of a similar immunoassay. For researchers without access to specialized antibody production and assay development facilities, LC-MS/MS remains the most robust and reliable method for the quantification of 11-dehydro-thromboxane B3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urine 11-Dehydro-Thromboxane B2 in Aspirin-Naive Males with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. 11-dehydro Thromboxane B2 ELISA Kit - Monoclonal [shop.labclinics.com]
- 8. 11-dehydro-TXB2 ELISA Kit(KA0314) | Abnova [abnova.com]
- 9. ibl-america.com [ibl-america.com]
Troubleshooting & Optimization
improving 11-Dehydro thromboxane B3 assay sensitivity and specificity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-Dehydro thromboxane (B8750289) B3 (11-dhTxB3) assays.
Frequently Asked Questions (FAQs)
Q1: What is 11-Dehydro thromboxane B3 and why is it measured?
A1: this compound (11-dhTxB3) is a stable urinary metabolite of Thromboxane A3 (TXA3).[1][2] TXA3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway.[1] Due to the short half-life of TXA3, direct measurement is not feasible.[3] Therefore, quantifying the stable 11-dhTxB3 in urine provides a reliable and non-invasive method to assess the in vivo production of TXA3, which is crucial in studies related to omega-3 fatty acid supplementation and its impact on cardiovascular health and platelet aggregation.[1]
Q2: What are the common methods for assaying 11-dhTxB3?
A2: The most common methods for the quantification of 11-dhTxB3 are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA).[1][4] Gas chromatography-mass spectrometry (GC-MS) has also been used.[5] LC-MS/MS is generally considered the gold standard due to its high sensitivity and specificity.[4][6][7]
Q3: What is the recommended sample matrix for 11-dhTxB3 analysis?
A3: Human urine is the recommended and most commonly used sample matrix for 11-dhTxB3 analysis.[1][8] This allows for non-invasive sample collection and provides a time-integrated measure of TXA3 production.[1]
Q4: How should urine samples be collected and stored to ensure the stability of 11-dhTxB3?
A4: For optimal stability, urine samples should be collected and have a preservative added if not tested immediately.[8] If not analyzed within 72 hours, samples should be frozen at ≤ -20°C.[8] Studies have shown that 11-dehydro-TxB2 is stable in human urine stored at -40°C for over 10 years and can withstand multiple freeze-thaw cycles without significant degradation.[9][10] Before analysis, it is recommended to centrifuge fresh or thawed samples to remove any particulate matter.[8]
Q5: Why is it important to normalize 11-dhTxB3 concentrations to creatinine (B1669602) levels?
A5: Normalizing 11-dhTxB3 concentrations to urinary creatinine levels is a standard practice to account for variations in urine dilution between samples.[1][5] This allows for more accurate comparisons of 11-dhTxB3 excretion rates across different individuals and collection times.
Signaling Pathway of this compound
Caption: Biosynthetic pathway of 11-dehydro-TXB3 from EPA.[1]
Troubleshooting Guides
ELISA Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient washing of plates.- Concentration of detection antibody or enzyme conjugate is too high.- Cross-reactivity of the antibody with other metabolites. | - Ensure thorough washing of wells between steps.- Optimize the dilution of the detection antibody and enzyme conjugate.- If using a monoclonal antibody, be aware of potential cross-reactivity with 11-dehydro-2,3-dinor TXB2, which can lead to falsely elevated results.[4][6] Consider using a more specific polyclonal antibody or confirming results with LC-MS/MS. |
| Low Signal or Poor Sensitivity | - Inefficient sample purification, leading to matrix interference.- The pH of the assay buffer is not optimal.- Low abundance of the target protein in the sample. | - Implement a solid-phase extraction (SPE) step to clean up the urine samples before the ELISA.[11]- Maintain a pH of 8.6 during sample handling and incubation to keep 11-dhTxB2 in its open ring form, which can double the sensitivity of the immunoassay.[11]- Increase the amount of sample used or concentrate the sample prior to the assay. |
| Poor Reproducibility (High CV%) | - Inconsistent pipetting technique.- Improper mixing of reagents.- Plate not sealed properly during incubation. | - Ensure pipettes are calibrated and use fresh tips for each sample and reagent transfer.- Gently mix all reagents and samples before use.- Use a plate sealer during all incubation steps to prevent evaporation.[12] |
LC-MS/MS Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | - Inefficient ionization of 11-dhTxB3.- Suboptimal sample preparation and extraction.- Incorrect mass transition selection. | - Use negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) modes, as the carboxylic acid moiety of 11-dhTxB3 ionizes efficiently in these modes.[1]- Optimize the solid-phase extraction (SPE) protocol to improve recovery.[1]- For 11-dhTxB3 (MW: 366.45 g/mol ), the precursor ion ([M-H]⁻) is m/z 365.45.[1] A common transition to monitor is m/z 367 to m/z 161.[7] |
| High Matrix Interference | - Insufficient sample cleanup.- Co-elution of interfering substances from the urine matrix. | - Employ a robust solid-phase extraction (SPE) protocol. A mixed-mode anion exchange SPE is effective.[1]- Optimize the liquid chromatography method to achieve better separation of 11-dhTxB3 from interfering compounds. |
| Poor Quantification Accuracy | - Lack of an appropriate internal standard.- Improperly constructed calibration curve. | - Use a stable isotopically labeled internal standard, such as [¹⁸O₂]11-dehydro-TXB3 or a deuterium-labeled analogue, to correct for matrix effects and variations in sample processing.[1][5][7]- Construct a calibration curve using known concentrations of 11-dhTxB3 standard spiked into a surrogate matrix like synthetic urine.[1] |
Experimental Protocols
Solid-Phase Extraction (SPE) for Urine Samples
This protocol is a general guideline for the purification of 11-dhTxB3 from urine prior to LC-MS/MS or ELISA analysis.
-
Internal Standard Spiking: To 1 mL of urine supernatant, add an appropriate isotopically labeled internal standard (e.g., [¹⁸O₂]11-dehydro-TXB3) to a final concentration of 100 pg/mL.[1]
-
SPE Column Conditioning: Use a mixed-mode anion exchange SPE plate or cartridge. Condition the sorbent with 1 mL of methanol (B129727) followed by 1 mL of water.[1]
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE column.[1]
-
Washing: Wash the column with 1 mL of 25% methanol in water to remove interfering substances.[1]
-
Elution: Elute the analyte with 1 mL of 2% formic acid in methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate buffer for your assay.
Experimental Workflow for 11-dhTxB3 Analysis
Caption: A typical experimental workflow for the analysis of 11-dhTxB3.
Assay Performance Data
The following tables summarize key quantitative data for different 11-dhTxB3 assay methodologies.
Table 1: Comparison of ELISA and Mass Spectrometry Methods
| Parameter | Monoclonal Antibody ELISA | Polyclonal Antibody ELISA | UPLC-MS/MS |
| Median 11-dhTxB2 Level | 856 pg/mg creatinine | 399 pg/mg creatinine | Similar to Polyclonal ELISA |
| Specificity Issue | Cross-reactivity with 11-dehydro-2,3-dinor TXB2[4][6] | Higher specificity than monoclonal ELISA | High specificity |
| Clinical Correlation | Failed to associate with the risk of vein graft occlusion[4][6] | Correlated with adverse cardiovascular outcomes | Gold standard for validation |
Data adapted from a study comparing different assay methodologies for 11-dehydro thromboxane B2.[4][6]
Table 2: Performance Characteristics of 11-dhTxB3 Assays
| Method | Linear Range | Limit of Detection (LOD) | Reference |
| GC-MS | 10 pg to 10 ng/tube | Not specified, but detected in the range of 1.29 to 7.64 pg/mg creatinine | [5] |
| LC-MS/MS | 50 pg to 10 ng/tube | Not specified | [7] |
| ELISA (AspirinWorks®) | 300 - 4000 pg/mL | 222.0 pg/mL | [13] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common 11-dhTxB3 assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. haemochrom.de [haemochrom.de]
- 9. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays [ricerca.unich.it]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ELISA Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
addressing matrix effects in urinary 11-Dehydro thromboxane B3 measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the measurement of urinary 11-dehydrothromboxane B3 (11-dTXB3).
Frequently Asked Questions (FAQs)
Q1: What is urinary 11-dehydrothromboxane B3 (11-dTXB3) and why is it measured?
A1: 11-dehydrothromboxane B3 (11-dTXB3) is a stable urinary metabolite of thromboxane (B8750289) A3 (TXA3). TXA3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway. Since TXA3 is highly unstable, its metabolites, such as 11-dTXB3, are measured in urine to non-invasively assess the endogenous production of TXA3, which plays a role in platelet aggregation and vasoconstriction.[1] Dietary supplementation with EPA has been shown to increase urinary levels of 11-dTXB3.[2]
Q2: What are the common analytical methods for measuring urinary 11-dTXB3?
A2: The most common and robust methods for the quantitative analysis of urinary 11-dTXB3 are mass spectrometry-based techniques, including:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the quantification of 11-dTXB3 in urine.[1][3]
-
Gas Chromatography/Selected Ion Monitoring (GC/SIM): This method has also been used for the microdetermination of 11-dTXB3 in urine and involves derivatization of the analyte before analysis.[2]
Immunoassays, such as ELISA, have been used for the more common analogue, 11-dehydrothromboxane B2, but may suffer from cross-reactivity with other metabolites, which can affect accuracy.[4]
Q3: What is a matrix effect and how does it affect urinary 11-dTXB3 measurement?
A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting compounds in the sample matrix. In urinary analysis, endogenous components such as salts, urea, and other metabolites can suppress or enhance the signal of 11-dTXB3 during mass spectrometry analysis, leading to inaccurate quantification. The composition of urine can be highly variable between individuals and even for the same individual at different times, making matrix effects a significant challenge.
Q4: How can I minimize matrix effects in my urinary 11-dTXB3 analysis?
A4: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Preparation: Solid-phase extraction (SPE) is a crucial step to clean up the urine sample and remove interfering matrix components.[1][3][5]
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate 11-dTXB3 from co-eluting matrix components can significantly reduce ion suppression.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An ideal SIL-IS for 11-dTXB3, such as [¹⁸O₂]11-dehydro-TXB3, will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[2]
-
Sample Dilution: Diluting the urine sample can reduce the concentration of interfering matrix components, but may also decrease the analyte signal to below the limit of quantification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no 11-dTXB3 signal | Inefficient extraction from the urine matrix. | Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge and use of the correct wash and elution solvents. |
| Severe ion suppression from the urine matrix. | 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte to correct for signal suppression. 2. Improve chromatographic separation to resolve the analyte from interfering matrix components. 3. Dilute the urine sample, if the analyte concentration is sufficiently high. | |
| Degradation of the analyte. | Ensure proper sample handling and storage. Thaw frozen urine samples at room temperature and centrifuge to remove any precipitate before extraction.[1] | |
| Poor reproducibility/high variability in results | Inconsistent matrix effects between samples. | 1. Use a SIL-IS in every sample to normalize for variability in ion suppression. 2. Ensure a consistent and robust sample preparation procedure for all samples. |
| Inconsistent sample collection. | Standardize the urine collection protocol (e.g., first morning void, 24-hour collection). | |
| High background or interfering peaks | Inadequate sample cleanup. | 1. Optimize the SPE wash steps to remove more interfering substances. 2. Use a more selective SPE sorbent, such as a mixed-mode anion exchange resin.[3] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. | |
| Inaccurate quantification (poor recovery) | Matrix effects leading to inaccurate calibration. | 1. Use a SIL-IS and a calibration curve prepared in a surrogate matrix or by standard addition. 2. Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked blank urine sample.[6] |
| Cross-reactivity in immunoassay (if used). | For immunoassays, be aware of potential cross-reactivity with other thromboxane metabolites, such as 11-dehydro-2,3-dinor TXB2, which has been shown to interfere with some monoclonal antibody-based ELISAs for 11-dehydro TXB2.[4] If high accuracy is required, consider using a mass spectrometry-based method. |
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected when developing and validating a method for urinary eicosanoid measurement. While specific values for 11-dTXB3 may vary depending on the exact methodology, these provide a general reference.
Table 1: Representative Recovery and Matrix Effect Data for Urinary Analytes
| Parameter | Value | Reference/Comment |
| Analyte Recovery (SPE) | 91.0% - 96.0% | Based on data for the similar compound 11-dehydrothromboxane B2 using a mixed-mode anion exchange SPE.[3] |
| Matrix Effect (Ion Suppression/Enhancement) | -11% to +26% | Observed range for other urinary biomarkers, indicating the variability of matrix effects in urine.[7] A negative value indicates ion suppression, while a positive value indicates ion enhancement. |
Table 2: Example LC-MS/MS Parameters for 11-dTXB3 Analysis
| Parameter | Setting |
| LC Column | C18 reversed-phase column |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile/Methanol (B129727) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Transition (Precursor > Product) | Analyte-specific, requires optimization |
| Internal Standard | [¹⁸O₂]11-dehydro-TXB3 |
Note: Specific MS/MS transitions should be optimized in the user's laboratory.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Urinary 11-dTXB3
This protocol is a general guideline for the extraction of 11-dTXB3 from human urine using a mixed-mode anion exchange SPE cartridge.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]
-
-
Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 25% methanol in water to remove hydrophilic interferences.[1]
-
-
Elution:
-
Elute the 11-dTXB3 and internal standard from the cartridge with 1 mL of 2% formic acid in methanol.[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[1]
-
Protocol 2: LC-MS/MS Analysis of 11-dTXB3
This protocol provides a starting point for the development of an LC-MS/MS method for the analysis of 11-dTXB3.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile/Methanol (e.g., 90:10 v/v).
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to achieve separation.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
11-dTXB3: The specific precursor and product ions need to be determined by infusing a standard solution of 11-dTXB3.
-
Internal Standard: The specific precursor and product ions for the chosen SIL-IS (e.g., [¹⁸O₂]11-dehydro-TXB3) should also be optimized.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal for the analyte and internal standard.
-
Visualizations
Caption: Metabolic pathway of Eicosapentaenoic Acid (EPA) to urinary 11-dehydrothromboxane B3.
Caption: Experimental workflow for the analysis of urinary 11-dTXB3 by LC-MS/MS.
Caption: Troubleshooting decision tree for addressing matrix effects in urinary 11-dTXB3 analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celerion.com [celerion.com]
- 4. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase extraction of urinary 11-dehydrothromboxane B2 for reliable determination with radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Development and validation of an LC-MS/MS method for the simultaneous detection of urinary inflammatory biomarkers in a Flemish birth cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of 11-Dehydro thromboxane B3 in frozen urine samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-dehydro thromboxane (B8750289) B3 in frozen urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for long-term stability of 11-dehydro thromboxane B3 in urine samples?
While specific long-term stability data for this compound is limited, studies on the structurally similar and more abundant 11-dehydro thromboxane B2 provide valuable guidance. Urinary 11-dehydro thromboxane B2 has been shown to be stable for over 10 years when stored at -40°C[1][2][3][4][5]. For optimal preservation of this compound, it is recommended to store urine samples at -70°C or lower.
Q2: How many freeze-thaw cycles can urine samples undergo before this compound levels are affected?
Studies on urinary 11-dehydro thromboxane B2 indicate that it is stable for up to 10 freeze-thaw cycles without significant degradation[1][2][3][4][5]. However, to minimize any potential degradation of the less concentrated this compound, it is best practice to aliquot urine samples into smaller volumes after collection and before the initial freezing. This avoids the need for repeated thawing and freezing of the entire sample.
Q3: What are the expected concentrations of this compound in human urine?
The concentration of this compound in the urine of healthy individuals is typically very low, often less than 1% of the levels of 11-dehydro thromboxane B2[6]. Levels have been detected in the range of 1.29 to 7.64 pg/mg of creatinine[6]. Dietary supplementation with eicosapentaenoic acid (EPA) can lead to an increase in urinary this compound levels[6][7].
Q4: What are the most common methods for measuring this compound in urine?
Due to its low concentrations, highly sensitive analytical methods are required for the quantification of this compound. Gas chromatography-selected ion monitoring (GC/SIM) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred methods[6][8]. While ELISA kits are commercially available for 11-dehydro thromboxane B2, their cross-reactivity and suitability for the much lower concentrations of the B3 analogue should be carefully validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of this compound | Inadequate sample storage leading to degradation. | Ensure samples are stored at -70°C or colder and minimize freeze-thaw cycles by preparing aliquots. |
| Insufficiently sensitive detection method. | Utilize highly sensitive methods like LC-MS/MS for quantification[8]. | |
| Low baseline levels in the study population. | Consider dietary supplementation with EPA to increase endogenous levels for methodological validation if appropriate for the study design[6]. | |
| High variability in results between samples from the same subject | Inconsistent sample collection or handling. | Standardize urine collection protocols, including time of day and normalization to creatinine (B1669602) to account for dilution. |
| Improper sample mixing after thawing. | Vortex samples thoroughly after thawing and before extraction to ensure a homogenous mixture. | |
| Interference from other substances in the urine matrix | Co-elution of interfering compounds during chromatography. | Optimize the chromatographic method to improve the separation of this compound from other urinary components[6]. |
| Cross-reactivity in immunoassay-based methods. | Confirm the specificity of the antibody used. If using an ELISA for 11-dehydro thromboxane B2, be aware of potential cross-reactivity with other metabolites[4]. |
Quantitative Data Summary
The following table summarizes the stability data for the related compound, 11-dehydro thromboxane B2, in frozen urine samples, which can serve as a reference for this compound.
| Parameter | Storage Condition | Duration | Analyte Stability | Reference |
| Long-Term Stability | -40°C | Up to 10 years | Stable | [1][2][3][4][5] |
| Freeze-Thaw Cycles | -40°C | 10 cycles | Stable | [1][2][3][4][5] |
Experimental Protocols
Protocol: Quantification of Urinary 11-dehydro-TXB3 by LC-MS/MS
This protocol is a generalized procedure based on established methods for thromboxane metabolite analysis[8].
-
Sample Collection and Preparation:
-
Solid-Phase Extraction (SPE):
-
Acidify the urine sample to approximately pH 3 with a suitable acid (e.g., formic acid)[8].
-
Add an internal standard (e.g., deuterated 11-dehydro-TXB3)[8].
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water[8].
-
Load the acidified urine sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities[8].
-
Elute the thromboxane metabolites with a higher percentage of organic solvent (e.g., methanol or ethyl acetate)[8].
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen[8].
-
Reconstitute the residue in the initial mobile phase[8].
-
Inject the sample onto a reverse-phase C18 column[8].
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid)[8].
-
Perform detection using a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM)[8].
-
Normalize the results to urinary creatinine concentration to account for variations in urine dilution[8].
-
Visualizations
Caption: Experimental workflow for urinary thromboxane metabolite quantification.
Caption: Simplified biosynthesis pathway of thromboxanes.
References
- 1. publicatt.unicatt.it [publicatt.unicatt.it]
- 2. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publires.unicatt.it [publires.unicatt.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
cross-reactivity issues in 11-Dehydro thromboxane B3 immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 11-Dehydro thromboxane (B8750289) B3 (11-Dehydro-TXB3) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is 11-Dehydro thromboxane B3 and why is it measured?
This compound (11-Dehydro-TXB3) is a stable urinary metabolite of Thromboxane A3 (TXA3). TXA3 is synthesized from eicosapentaenoic acid (EPA), an omega-3 fatty acid. Measuring urinary 11-Dehydro-TXB3 can serve as a biomarker for the in vivo production of TXA3, which is of interest in studies related to cardiovascular health and the effects of dietary EPA.
Q2: What are the most common sources of error in 11-Dehydro-TXB3 immunoassays?
The most common issues encountered are cross-reactivity with structurally similar molecules, improper sample collection and preparation, and general immunoassay procedural errors. Due to the high degree of structural similarity among eicosanoid metabolites, obtaining a highly specific antibody for an immunoassay can be challenging.
Q3: My sample values are unexpectedly high. What could be the cause?
Unexpectedly high values are often due to cross-reactivity with other thromboxane metabolites present in the sample. For instance, immunoassays for the related compound 11-dehydro-thromboxane B2 have shown significant cross-reactivity with its metabolite, 11-dehydro-2,3-dinor-thromboxane B2. It is plausible that an immunoassay for 11-Dehydro-TXB3 would have similar cross-reactivity with its corresponding dinor metabolite. Sample matrix effects can also lead to artificially high readings. To mitigate these issues, sample purification is highly recommended.
Q4: My results show high variability between replicate wells. What are the likely causes?
High variability between replicates is often a result of technical errors during the assay procedure. Common causes include inconsistent pipetting, inadequate mixing of reagents, and uneven temperature across the microplate during incubation (the "edge effect"). Ensure that all reagents are brought to room temperature and are thoroughly mixed before use. Use fresh pipette tips for each standard and sample to avoid cross-contamination.
Q5: I am observing a weak or no signal in my assay. What should I check?
A weak or absent signal can stem from several factors. Check that all reagents were prepared correctly and added in the proper sequence. Ensure that the reagents have not expired and have been stored under the recommended conditions. If using a new kit, verify the compatibility of the plate reader settings with the substrate used in the assay. Also, confirm that the analyte concentration in your samples is within the detection range of the kit.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound immunoassay experiments.
Issue 1: Suspected Cross-Reactivity
Symptoms:
-
Higher than expected concentrations of 11-Dehydro-TXB3.
-
Results are inconsistent with other analytical methods (e.g., LC-MS/MS).
-
Discrepancies between results from different immunoassay kits.
Root Cause Analysis:
Immunoassays for thromboxane metabolites are known to have cross-reactivity with structurally related compounds. While specific cross-reactivity data for 11-Dehydro-TXB3 immunoassays are not widely available, data from assays for the analogous 11-dehydro-thromboxane B2 can provide insights into potential cross-reactants.
Solutions:
-
Sample Purification: The most effective way to minimize cross-reactivity is to purify the samples before performing the immunoassay. Solid-phase extraction (SPE) is a highly recommended method for this purpose. A detailed protocol for the purification of 11-Dehydro-TXB3 from urine is provided in the "Experimental Protocols" section.
-
Confirmation with an Orthogonal Method: If possible, confirm your immunoassay results with a more specific method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Consult the Kit's Technical Datasheet: Always review the cross-reactivity information provided by the manufacturer of your specific immunoassay kit.
Cross-Reactivity Data for a Monoclonal 11-dehydro Thromboxane B2 ELISA Kit [1]
| Cross-Reactant | Cross-Reactivity (%) |
| 11-dehydro Thromboxane B2 | 100% |
| 11-dehydro-2,3-dinor Thromboxane B2 | 330% |
| Prostaglandin D2 | 0.12% |
| 2,3-dinor Thromboxane B2 | 0.10% |
| Thromboxane B2 | 0.08% |
| Arachidonic Acid | <0.01% |
| Prostaglandin F2α | <0.01% |
This table summarizes the cross-reactivity of a commercially available monoclonal antibody-based ELISA kit for 11-dehydro-thromboxane B2 and is provided for illustrative purposes. It highlights the potential for significant cross-reactivity with other metabolites.
Issue 2: Poor Assay Performance
Symptoms:
-
Weak or no signal.
-
High background noise.
-
Poor standard curve.
Troubleshooting Workflow:
Caption: A step-by-step guide to troubleshooting common immunoassay performance issues.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of 11-Dehydro-TXB3 from Urine
This protocol is adapted from established methods for the purification of thromboxane metabolites from urine and is intended to reduce interference from cross-reactive substances.[2]
Materials:
-
Mixed-mode anion exchange SPE plate or cartridges
-
Deionized water
-
2% Formic acid in methanol
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 3000 x g for 10 minutes to remove any particulate matter.
-
-
SPE Column Conditioning:
-
Condition the SPE sorbent with 1 mL of methanol.
-
Equilibrate the sorbent with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the urine supernatant onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of 25% methanol in water to remove polar interfering substances.
-
-
Elution:
-
Elute the 11-Dehydro-TXB3 with 1 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in an appropriate volume of the immunoassay buffer provided with your kit. Vortex thoroughly to ensure complete dissolution. The sample is now ready for use in the immunoassay.
-
SPE Workflow Diagram:
References
troubleshooting low signal in 11-Dehydro thromboxane B3 ELISA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in 11-Dehydro Thromboxane (B8750289) B3 (11-dhTxB3) ELISA kits.
Frequently Asked Questions (FAQs)
Q1: What is 11-Dehydro Thromboxane B3 and why is it measured?
A1: this compound (11-dhTxB3) is a stable urinary metabolite of Thromboxane A3 (TXA3)[1]. Thromboxane A2 (TxA2), a potent vasoconstrictor and inducer of platelet aggregation, is unstable and rapidly hydrolyzes to Thromboxane B2 (TxB2), which is then metabolized to 11-dhTxB2[2][3]. Measuring urinary 11-dhTxB2 provides a non-invasive way to assess in vivo platelet activation and the effects of antiplatelet therapies like aspirin[2][4].
Q2: What is the principle of a competitive ELISA for 11-dhTxB3?
A2: In a competitive ELISA for 11-dhTxB3, the analyte in the sample competes with a fixed amount of enzyme-labeled 11-dhTxB3 (conjugate) for a limited number of binding sites on a specific antibody coated on the microplate wells[2][5]. After incubation, unbound components are washed away. A substrate is then added, and the enzyme converts it into a colored product. The intensity of the color is inversely proportional to the concentration of 11-dhTxB3 in the sample; a lower signal indicates a higher concentration of the target analyte, and a high signal indicates a lower concentration[5].
Q3: How stable is 11-dhTxB3 in urine samples?
A3: Studies have shown that 11-dhTxB3 is stable in human urine samples for extended periods. It can be stored at -40°C for up to 10 years and is stable through multiple freeze-thaw cycles without significant degradation[6][7].
Troubleshooting Guide: Low Signal
A low or no signal in your this compound ELISA can be frustrating. This guide will walk you through the most common causes and their solutions. Since this is a competitive assay, a "low signal" refers to an unexpectedly high optical density (OD) reading, which corresponds to a low concentration of 11-dhTxB3.
Problem Area 1: Reagent Preparation and Handling
Incorrect preparation or handling of reagents is a frequent source of error in ELISA experiments.
| Potential Cause | Recommended Solution |
| Expired or improperly stored reagents | Verify the expiration dates on all kit components. Ensure reagents have been stored at the recommended temperatures (e.g., standards and conjugate at -20°C, other components at 4°C)[8]. |
| Reagents not brought to room temperature | Allow all reagents to equilibrate to room temperature for at least 30 minutes before use[5][9]. This ensures optimal enzyme activity and binding kinetics. |
| Improper reconstitution of standards | Briefly centrifuge the standard vial before opening to ensure all lyophilized material is at the bottom. Follow the kit protocol for reconstitution and mix gently but thoroughly[5]. |
| Incorrect dilution of reagents | Double-check all calculations for diluting wash buffer, standards, and conjugate. Use calibrated pipettes for all dilutions[5]. |
| Contamination of reagents | Use fresh pipette tips for each reagent and sample to prevent cross-contamination. Do not mix components from different kit lots[5][10]. |
Problem Area 2: Assay Procedure
Deviations from the recommended assay protocol can significantly impact your results.
| Potential Cause | Recommended Solution |
| Incorrect incubation times or temperatures | Adhere strictly to the incubation times and temperatures specified in the kit protocol[5]. Inconsistent incubation can lead to variable results. Avoid stacking plates in the incubator, as this can cause uneven temperature distribution[10]. |
| Inadequate washing | Insufficient washing can lead to high background signal. Ensure all wells are completely filled and aspirated during each wash step. If using an automated plate washer, ensure all ports are clear and functioning correctly. Increase the number of washes if necessary[9]. |
| Pipetting errors | Use calibrated pipettes and proper pipetting technique to ensure accurate and consistent volumes are added to each well. Pre-rinse pipette tips with the reagent before dispensing[5]. |
| Wells drying out | Do not allow the wells to become completely dry at any point during the assay, as this can inactivate the coated antibody and other reagents[10]. |
| Incorrect plate reading | Ensure the microplate reader is set to the correct wavelength as specified in the protocol (e.g., 405 nm)[5]. Read the plate promptly after adding the stop solution. |
Problem Area 3: Sample Preparation and Handling
The quality and preparation of your samples are critical for accurate results.
| Potential Cause | Recommended Solution |
| Low concentration of 11-dhTxB3 in the sample | The concentration of the analyte in your sample may be below the detection limit of the assay. Consider concentrating the sample if possible, or use a more sensitive assay. |
| Improper sample collection and storage | For urine samples, preservatives may be needed if not tested immediately. If stored for an extended period, freeze at ≤ -20°C[2]. For plasma, use appropriate anticoagulants and centrifuge promptly to separate plasma[3]. Avoid repeated freeze-thaw cycles where possible, although 11-dhTxB3 in urine is relatively stable[6][7]. |
| Sample matrix effects | Components in the sample matrix may interfere with the assay. If matrix effects are suspected, it may be necessary to perform a sample cleanup, such as solid-phase extraction (SPE) as detailed in some protocols[5]. |
| Incorrect sample dilution | If sample dilutions are required, ensure they are performed accurately. An incorrect dilution factor can lead to erroneous concentration calculations[2]. |
Experimental Protocols & Methodologies
Standard Dilution Protocol (Example)
This is a general example; always refer to your specific kit's manual.
-
Reconstitute the Standard: Add the specified volume of diluent to the lyophilized 11-dhTxB3 standard to create a stock solution.
-
Serial Dilutions:
-
Label a series of tubes for each standard concentration.
-
Pipette the specified volume of Assay Buffer into each tube.
-
Transfer the specified volume from the stock solution to the first tube, mix thoroughly.
-
Perform serial transfers down the dilution series, mixing at each step.
-
Sample Preparation: Urine
-
Collect urine samples. If not assayed immediately, add a preservative and store at 2-8°C for up to 72 hours or freeze at ≤ -20°C for longer storage[2].
-
Before use, thaw frozen samples and centrifuge at approximately 1000 x g for 15 minutes to remove any particulate matter[2].
-
The supernatant can then be used directly in the assay or diluted with Assay Buffer as required.
Visual Troubleshooting Guides
Logical Flow for Troubleshooting Low Signal
Caption: A flowchart to systematically identify the cause of low signal in an this compound ELISA.
Competitive ELISA Workflow
Caption: A diagram illustrating the sequential steps of a competitive ELISA protocol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. haemochrom.de [haemochrom.de]
- 3. Stability of thromboxane in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bluecrossnc.com [bluecrossnc.com]
- 5. ibl-america.com [ibl-america.com]
- 6. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays [ricerca.unich.it]
- 7. researchgate.net [researchgate.net]
- 8. abnova.com [abnova.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing LC-MS/MS for 11-Dehydro Thromboxane B3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11-Dehydro thromboxane (B8750289) B3.
Frequently Asked Questions (FAQs)
1. What is 11-Dehydro thromboxane B3 and why is it measured?
This compound (11-dehydro-TXB3) is a stable urinary metabolite of thromboxane A3 (TXA3).[1] TXA3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA) via the cyclooxygenase (COX) pathway.[1] Since TXA3 is highly unstable, quantifying its stable metabolite, 11-dehydro-TXB3, in urine provides a reliable and non-invasive method to assess the in vivo production of TXA3. This is particularly relevant in studies related to omega-3 fatty acid supplementation and its impact on cardiovascular health and platelet aggregation.[1]
2. What is the basic principle of LC-MS/MS for this compound analysis?
The method involves separating 11-dehydro-TXB3 from other components in a biological sample (typically urine) using liquid chromatography (LC). The separated analyte is then ionized, and a specific precursor ion is selected and fragmented. The intensity of a specific product ion is then measured by the mass spectrometer (MS/MS). This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification.
3. What are the recommended precursor and product ions for this compound?
Due to its carboxylic acid group, 11-dehydro-TXB3 ionizes well in negative electrospray ionization (ESI) mode.[1] The molecular weight of 11-dehydro-TXB3 is 366.45 g/mol , leading to an expected precursor ion ([M-H]⁻) of m/z 365.45 .[1] While specific fragmentation data for 11-dehydro-TXB3 is not extensively published, a common and effective product ion can be inferred from its structurally similar analog, 11-dehydro-thromboxane B2. Therefore, a starting product ion of m/z 161.0 is recommended.[1][2][3]
4. Why is an internal standard necessary and which one should be used?
An internal standard (IS) is crucial for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response. An ideal IS is a stable, isotopically labeled version of the analyte. For 11-dehydro-TXB3, [¹⁸O₂]11-dehydro-TXB3 is a suitable internal standard.[1][4]
Troubleshooting Guide
Low or No Signal Intensity
| Potential Cause | Troubleshooting Steps |
| Improper MS/MS Parameters | Ensure the correct precursor (m/z 365.45) and product (m/z 161.0) ions are being monitored in negative ionization mode.[1] Optimize collision energy (typically 20-35 eV), declustering potential, and entrance potential for maximum signal.[1] |
| Sample Degradation | Prepare fresh samples and ensure they are stored properly (frozen) until analysis.[5] |
| Inefficient Sample Extraction | Verify the solid-phase extraction (SPE) protocol. Ensure proper conditioning of the SPE cartridge, appropriate pH for sample loading and elution, and complete evaporation and reconstitution steps.[1][3] |
| Ion Suppression/Matrix Effects | Dilute the sample or improve the sample cleanup procedure to reduce interfering compounds from the sample matrix.[6][7] Ensure adequate chromatographic separation from co-eluting matrix components. |
| Incorrect Mobile Phase Composition | Check that the mobile phase composition is correct and that the additives (e.g., acetic acid, formic acid) are at the intended concentrations.[1][5] |
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Dilute the sample or inject a smaller volume.[8] |
| Column Contamination or Degradation | Backflush the column (if permissible by the manufacturer) or replace it.[5][8] |
| Inappropriate Mobile Phase | Ensure the pH of the mobile phase is appropriate for the analyte and column chemistry. The reconstitution solvent should be similar in strength to the initial mobile phase.[1] |
| Secondary Interactions | Add a small amount of a competing agent to the mobile phase, such as a different acid or a low concentration of a salt, to block active sites on the stationary phase. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps |
| Insufficient Column Equilibration | Increase the equilibration time between injections to at least 10 column volumes.[5] |
| Pump or System Leaks | Inspect all fittings and connections for any signs of leakage. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phases and ensure accurate measurements of all components. |
| Temperature Fluctuations | Use a column oven to maintain a stable column temperature.[8] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on your specific SPE sorbent and sample matrix.
-
Sample Pre-treatment: Thaw frozen urine samples at room temperature. Centrifuge at 3000 x g for 10 minutes to remove any particulate matter.[1]
-
Internal Standard Spiking: To 1 mL of the urine supernatant, add an appropriate amount of isotopically labeled internal standard (e.g., [¹⁸O₂]11-dehydro-TXB3).[1]
-
SPE Column Conditioning: Use a mixed-mode anion exchange SPE plate or cartridge. Condition the sorbent with 1 mL of methanol (B129727), followed by 1 mL of water.[1]
-
Sample Loading: Load the spiked urine sample onto the conditioned SPE column.
-
Washing: Wash the column with 1 mL of 25% methanol in water to remove hydrophilic interferences.[1]
-
Elution: Elute the analyte with 1 mL of 2% formic acid in methanol.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% acetic acid).[1]
LC-MS/MS Parameters
The following tables provide starting parameters for method development. Optimization is highly recommended for achieving the best performance.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% Acetic Acid or 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 45 °C[3] |
| Injection Volume | 5 - 20 µL |
| Gradient | Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analyte. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommendation |
| Ionization Mode | Negative Electrospray Ionization (ESI)[1] |
| MRM Transition (11-dehydro-TXB3) | m/z 365.45 → 161.0 (Requires optimization)[1] |
| MRM Transition (Internal Standard) | Dependent on the specific labeled standard used. |
| Collision Energy (CE) | Optimize starting from values used for 11-dehydro-TXB2 (typically 20-35 eV).[1] |
| Declustering Potential (DP) | Optimize for maximal precursor ion signal. |
| Entrance Potential (EP) | Optimize for maximal precursor ion signal. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. celerion.com [celerion.com]
- 4. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. zefsci.com [zefsci.com]
impact of freeze-thaw cycles on 11-Dehydro thromboxane B3 stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 11-Dehydro thromboxane (B8750289) B3, particularly concerning the impact of freeze-thaw cycles during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 11-Dehydro thromboxane B3 and why is its stability important?
A1: this compound (11-dehydro-TXB3) is a stable urinary metabolite of Thromboxane A3 (TXA3). The quantification of 11-dehydro-TXB3 in urine is a valuable method for monitoring in vivo TXA3 production. Ensuring the stability of 11-dehydro-TXB3 throughout collection, storage, and analysis is critical for obtaining accurate and reproducible data in clinical and research settings.
Q2: How do freeze-thaw cycles potentially impact the stability of this compound?
A2: Repeated freezing and thawing can introduce physical and chemical stresses on biological molecules. For sensitive analytes, this can lead to degradation, aggregation, or changes in conformation, potentially resulting in inaccurate quantification. While specific data for 11-dehydro-TXB3 is limited, studies on the closely related and structurally similar metabolite, 11-dehydro-thromboxane B2 (11-dehydro-TXB2), provide valuable insights.
Q3: What does the available data suggest about the stability of thromboxane metabolites after multiple freeze-thaw cycles?
A3: Extensive studies on urinary 11-dehydro-TXB2 have shown it to be remarkably stable. Research indicates that urinary 11-dehydro-TXB2 concentrations remain stable for up to 10 sequential freeze-thaw cycles.[1][2][3][4][5] At the tenth cycle, the concentration of 11-dehydro-TXB2 was found to be 100.4 ± 21% of the baseline measurement.[3][5] This suggests that 11-dehydro-TXB2 is robust to the physical stresses of repeated freezing and thawing. Given the structural similarity, it is highly probable that 11-dehydro-TXB3 exhibits comparable stability.
Q4: What are the recommended storage conditions for samples containing this compound?
A4: For long-term storage, it is recommended to store urine samples at -40°C or -80°C.[1][4] Studies have demonstrated that arachidonic acid metabolites, including 11-dehydro-TXB2, are stable in human urine for up to 10 years when stored at -40°C.[1][3][5] Upon collection, urine samples should be frozen within 2-3 hours.
Troubleshooting Guide
Issue: Inconsistent or lower than expected this compound readings in samples subjected to freeze-thaw cycles.
| Potential Cause | Troubleshooting Steps |
| Analyte Degradation (though unlikely based on analogue data) | - While direct evidence is lacking for 11-dehydro-TXB3, its analogue 11-dehydro-TXB2 is very stable. However, if degradation is suspected, minimize the number of freeze-thaw cycles by aliquoting samples into single-use volumes before initial freezing. - Ensure samples are thawed rapidly at room temperature and kept on ice during processing to minimize time at ambient temperatures. |
| Sample Matrix Effects | - The stability of thromboxane metabolites can be influenced by the sample matrix. For instance, while urinary 11-dehydro-TXB2 is stable through multiple freeze-thaw cycles, other metabolites like 8-iso-PGF2α can show increased concentrations.[1][3][5] - Consider if any additives or preservatives in your samples could be affecting stability. |
| Analytical Method Variability | - Ensure your analytical method (e.g., LC-MS/MS, ELISA) is validated for robustness and is not susceptible to variability introduced by freeze-thaw cycles. - Run control samples that have undergone the same number of freeze-thaw cycles as your experimental samples to assess for any systematic bias. |
| Improper Sample Handling | - Review your sample handling procedures. Ensure consistent thawing and mixing procedures for all samples. - Avoid prolonged exposure of thawed samples to room temperature before analysis. |
Quantitative Data Summary
The following table summarizes the stability of urinary 11-dehydro-thromboxane B2 after multiple freeze-thaw cycles, which serves as a strong indicator for the expected stability of this compound.
| Number of Freeze-Thaw Cycles | Analyte | Matrix | Stability (% of Baseline) | Reference |
| 10 | 11-dehydro-thromboxane B2 | Human Urine | 100.4 ± 21% | [1][3][5] |
Experimental Protocols
Freeze-Thaw Cycle Stability Protocol (Based on 11-dehydro-TXB2 studies)
This protocol outlines a general procedure for assessing the stability of an analyte through multiple freeze-thaw cycles, adapted from studies on 11-dehydro-TXB2.[1][3][5]
-
Sample Collection and Aliquoting:
-
Collect urine samples and centrifuge to remove particulate matter.
-
Pool samples to create a homogenous mixture for testing.
-
Aliquot the pooled sample into multiple single-use cryovials to represent each freeze-thaw cycle to be tested (e.g., 11 aliquots for a baseline and 10 cycles).
-
-
Baseline Measurement (Cycle 0):
-
Thaw one aliquot at room temperature.
-
Analyze the sample using a validated analytical method (e.g., LC-MS/MS or ELISA) to establish the baseline concentration.
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -80°C for at least 24 hours.
-
For each subsequent cycle, thaw one aliquot at room temperature until completely thawed.
-
Analyze the thawed sample.
-
Re-freeze the remaining samples at -80°C.
-
Repeat this process for the desired number of cycles (e.g., up to 10 times).
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each freeze-thaw cycle.
-
Express the results as a percentage of the baseline concentration.
-
Statistical analysis can be performed to determine if there are significant changes from the baseline at each cycle.
-
Visualizations
Caption: Troubleshooting workflow for addressing analyte stability issues.
Caption: Biosynthesis pathway of this compound from EPA.
References
- 1. publicatt.unicatt.it [publicatt.unicatt.it]
- 2. researchgate.net [researchgate.net]
- 3. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publires.unicatt.it [publires.unicatt.it]
Technical Support Center: Measurement of 11-Dehydro Thromboxane B3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-Dehydro thromboxane (B8750289) B3 (11-Dehydro-TXB3). The aim is to help reduce variability in its measurement, ensuring more accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is 11-Dehydro thromboxane B3 and why is it measured?
A1: this compound (11-Dehydro-TXB3) is a stable urinary metabolite of Thromboxane A3 (TXA3). TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA). Unlike the highly unstable parent compound TXA3, 11-Dehydro-TXB3 is stable and can be reliably measured in urine, serving as a valuable biomarker for in vivo TXA3 production.[1] Monitoring its levels is particularly relevant in studies investigating the effects of omega-3 fatty acid supplementation on platelet aggregation and cardiovascular health.
Q2: What are the common methods for measuring this compound?
A2: The two primary methods for the quantitative analysis of 11-Dehydro-TXB3 are:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses specific antibodies to detect the molecule.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that separates the analyte from other molecules before detection and quantification.
Q3: What are the main sources of variability in this compound measurements?
A3: Variability can be introduced at multiple stages of the experimental workflow:
-
Sample Collection and Handling: Improper storage, repeated freeze-thaw cycles, and contamination can affect analyte stability.
-
Sample Preparation: Inefficient extraction and the presence of interfering substances can lead to inaccurate results.
-
Assay Performance: Technical errors in pipetting, improper reagent preparation, and instrument calibration issues are common sources of variability.
-
Biological Variability: Individual differences in metabolism and diet can lead to a wide range of baseline levels.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Potential Cause | Recommended Solution |
| High Background | Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Non-specific binding | Use a high-quality blocking buffer and ensure adequate incubation time. | |
| Contaminated reagents | Use fresh, sterile reagents and filter-sterilized buffers. | |
| Weak or No Signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. Allow reagents to come to room temperature before use. |
| Incorrect reagent preparation | Double-check all dilution calculations and ensure proper mixing of reagents. | |
| Insufficient incubation times | Adhere to the incubation times specified in the kit protocol. | |
| Poor Reproducibility (High CV%) | Pipetting inconsistency | Use calibrated pipettes and fresh tips for each sample and standard. Ensure consistent pipetting technique. |
| Temperature variation | Avoid stacking plates during incubation and ensure a uniform temperature across the plate. | |
| Edge effects | Ensure the plate is properly sealed during incubations to prevent evaporation. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column contamination | Flush the column with a strong solvent or replace the guard column. |
| Inappropriate mobile phase | Ensure the mobile phase pH is appropriate for the analyte and that it is properly degassed. | |
| Column overload | Dilute the sample or inject a smaller volume. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition | Prepare fresh mobile phase and ensure the pump is functioning correctly. |
| Column temperature variation | Use a column oven to maintain a stable temperature. | |
| Column degradation | Replace the analytical column if performance does not improve with cleaning. | |
| Low Signal Intensity | Inefficient ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). |
| Matrix effects (ion suppression) | Improve sample cleanup with a more rigorous solid-phase extraction (SPE) protocol. Use an isotopically labeled internal standard. | |
| Analyte degradation | Ensure proper sample storage and minimize time between sample preparation and analysis. |
Experimental Protocols
Protocol 1: Urinary this compound Solid-Phase Extraction (SPE) for LC-MS/MS
This protocol is a general guideline for the solid-phase extraction of 11-Dehydro-TXB3 from urine samples.
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge at 3,000 x g for 10 minutes to remove any precipitate.
-
To 1 mL of the urine supernatant, add an isotopically labeled internal standard (e.g., [¹⁸O₂]11-dehydro-TXB3) to a final concentration of 100 pg/mL.
-
-
SPE Column Conditioning:
-
Use a mixed-mode anion exchange SPE cartridge.
-
Condition the sorbent with 1 mL of methanol (B129727), followed by 1 mL of water.
-
-
Sample Loading:
-
Load the spiked urine sample onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 1 mL of 25% methanol in water to remove interfering substances.
-
-
Elution:
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% acetic acid).
-
Protocol 2: General ELISA Procedure for this compound
This protocol is a general guideline and should be adapted based on the specific ELISA kit manufacturer's instructions.
-
Reagent and Sample Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer, standards, and samples according to the kit manual. A serial dilution of the provided standard is typically required.
-
Urine samples may require dilution in the provided assay buffer.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate in duplicate.
-
Add the enzyme-conjugated tracer to each well (except blanks).
-
Add the specific antibody to each well (except blanks and non-specific binding wells).
-
Incubate the plate, typically for 2 hours at room temperature on a plate shaker.
-
Wash the plate multiple times with the prepared wash buffer.
-
Add the substrate solution to each well and incubate in the dark for the recommended time.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of 11-Dehydro-TXB3 in the samples by interpolating their absorbance values from the standard curve.
-
Results are often normalized to urinary creatinine (B1669602) concentrations to account for variations in urine dilution.
-
Quantitative Data
Table 1: Urinary Levels of this compound in Healthy Volunteers
| Parameter | Value | Reference |
| Concentration Range | 1.29 to 7.64 pg/mg creatinine | [2] |
| Note | Levels were found to be less than 1% of 11-dehydro-TXB2 levels. | [2] |
| Effect of EPA Supplementation | Increased levels of 11-dehydro-TXB3 were observed after dietary supplementation with eicosapentaenoic acid. | [2] |
Table 2: Performance Characteristics of an LC-MS/MS Method for a Related Analyte (11-Dehydro-thromboxane B2)
| Parameter | Value | Reference |
| Linear Range | 50 pg - 10 ng per tube | [3] |
| Mean Concentration in Healthy Adults | 635 +/- 427 pg/mg creatinine | [3] |
Visualizations
Signaling Pathway
Caption: Biosynthesis of this compound from EPA.
Experimental Workflow
Caption: General workflow for this compound measurement.
Logical Troubleshooting Flow
Caption: Logical flow for troubleshooting high variability.
References
interference from other metabolites in 11-Dehydro thromboxane B3 analysis
Welcome to the technical support center for the analysis of 11-Dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding potential interference from other metabolites during the quantification of this important biomarker.
Frequently Asked Questions (FAQs)
Q1: What is 11-dehydro-thromboxane B3 and why is it measured?
A1: 11-dehydro-thromboxane B3 (11-dehydro-TXB3) is a stable urinary metabolite of Thromboxane A3 (TXA3). TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), and is involved in physiological processes such as platelet aggregation and vasoconstriction. Due to the extremely short half-life of TXA3, it is impractical to measure it directly. Therefore, its stable metabolites, like 11-dehydro-TXB3, are measured in urine to provide a non-invasive and reliable indication of in vivo TXA3 production.[1][2] This is particularly relevant in studies involving omega-3 fatty acid supplementation and its effects on cardiovascular health.[1][2]
Q2: What are the common analytical methods for measuring 11-dehydro-TXB3?
A2: The two primary methods for the quantification of 11-dehydro-TXB3 are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is considered the gold standard due to its high specificity and sensitivity, while ELISA is a more widely available and high-throughput alternative.
Q3: What are the major sources of interference in 11-dehydro-TXB3 analysis?
A3: The most significant source of interference, particularly in immunoassays like ELISA, comes from structurally similar metabolites. The primary interfering metabolite is 11-dehydro-2,3-dinor-thromboxane B3 , which is a product of the beta-oxidation of 11-dehydro-TXB3.[3] Depending on the specificity of the antibody used in an ELISA kit, other thromboxane metabolites and prostaglandins (B1171923) may also exhibit cross-reactivity. For LC-MS/MS, interference can arise from isomeric compounds or compounds with similar mass-to-charge ratios if the chromatographic separation is not optimal. Matrix effects from components in the urine can also suppress or enhance the ion signal.
Q4: How can dietary factors influence the measurement of 11-dehydro-TXB3?
A4: Since 11-dehydro-TXB3 is a metabolite of EPA, dietary intake of omega-3 fatty acids, particularly from sources like fish oil, will directly impact its levels in urine.[1][4][5][6] Diets rich in saturated fats may also influence the overall balance of thromboxane and prostacyclin formation.[7] It is crucial to consider and record the dietary habits of study subjects, as this can be a significant variable.
Q5: How should urine samples be handled and stored to ensure the stability of 11-dehydro-TXB3?
A5: For optimal stability, urine samples should be collected and immediately frozen at -70°C or lower if not analyzed promptly.[8] Studies on the analogous compound, 11-dehydro-thromboxane B2, have shown it to be stable in urine for up to 10 years when stored at -40°C.[9][10][11] It is also stable through multiple freeze-thaw cycles.[9][10][11] The use of preservatives may be recommended by specific assay kit manufacturers.
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue 1: Higher than expected 11-dehydro-TXB3 concentrations.
-
Potential Cause: Cross-reactivity with other metabolites.
-
Troubleshooting Steps:
-
Review the cross-reactivity data provided in the ELISA kit's product insert. The most likely interfering compound is 11-dehydro-2,3-dinor-thromboxane B3.
-
If significant cross-reactivity is reported, consider the measured value as a composite of 11-dehydro-TXB3 and its cross-reactive metabolites.
-
For more specific quantification, confirmation with a more selective method like LC-MS/MS is recommended.
-
-
Issue 2: High variability between replicate samples.
-
Potential Cause: Inconsistent sample preparation or assay technique.
-
Troubleshooting Steps:
-
Ensure thorough mixing of samples and reagents before pipetting.
-
Use calibrated pipettes and fresh tips for each sample and standard.
-
Ensure consistent incubation times and temperatures for all wells.
-
Verify that the plate is being washed uniformly and thoroughly between steps.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Issue 1: Poor peak shape (tailing, fronting, or splitting).
-
Potential Cause: Column contamination, improper mobile phase, or matrix effects.
-
Troubleshooting Steps:
-
Column Contamination: Flush the column with a strong solvent or, if necessary, replace it. The use of a guard column is highly recommended.
-
Mobile Phase: Ensure the mobile phase is correctly prepared, degassed, and at the appropriate pH.
-
Injection Solvent: The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
Matrix Effects: Enhance sample cleanup procedures. Solid-phase extraction (SPE) is effective in removing many interfering substances from urine.
-
-
Issue 2: Low signal intensity or failure to detect the analyte.
-
Potential Cause: Ion suppression, inefficient extraction, or instrument issues.
-
Troubleshooting Steps:
-
Ion Suppression: Dilute the sample to reduce the concentration of interfering matrix components. Modify the chromatographic method to separate the analyte from the suppressive region.
-
Extraction Efficiency: Optimize the solid-phase extraction (SPE) protocol. Ensure the correct sorbent and elution solvents are being used for 11-dehydro-TXB3.
-
Instrument Performance: Check the mass spectrometer's tuning and calibration. Ensure the spray needle is clean and properly positioned.
-
-
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of thromboxane metabolites. Note that specific values for 11-dehydro-TXB3 may vary, and the data for 11-dehydro-TXB2 is provided for reference due to its structural similarity and more extensive documentation.
Table 1: ELISA Performance Characteristics for 11-dehydro-thromboxane B2
| Parameter | Typical Value | Reference |
| Assay Range | 15.6 - 2,000 pg/mL | [12] |
| Sensitivity (80% B/B₀) | ~34 pg/mL | [12] |
| Limit of Detection | ~16 pg/mL | [12] |
Table 2: Cross-Reactivity of a Monoclonal Antibody-Based 11-dehydro-thromboxane B2 ELISA
| Compound | Cross-Reactivity (%) | Reference |
| 11-dehydro-thromboxane B2 | 100 | [12] |
| 11-dehydro-2,3-dinor-thromboxane B2 | 330 | [12] |
| Thromboxane B2 | 0.08 | [12] |
| 2,3-dinor-thromboxane B2 | 0.10 | [12] |
| Prostaglandin D₂ | 0.12 | [12] |
Table 3: LC-MS/MS Performance Characteristics for 11-dehydro-thromboxane B2 in Urine
| Parameter | Typical Value | Reference |
| Linear Range | 25.0 - 2,500 pg/mL | [13] |
| LLOQ | 25.0 pg/mL | [13] |
| Recovery | 91.0 - 96.0% | [13] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of 11-dehydro-TXB3 in Urine
This protocol is adapted from established methods for similar thromboxane metabolites and serves as a strong starting point.[2][13]
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
To 1 mL of urine, add an isotopic-labeled internal standard (e.g., [¹⁸O₂]11-dehydro-TXB3).
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the urine sample onto the conditioned SPE column.
-
Wash the column with 1 mL of 25% methanol in water to remove hydrophilic interferences.
-
Elute the analyte with 1 mL of 2% formic acid in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 60:40 v/v) with 0.1% acetic acid.
-
Gradient Elution: A gradient from a low to high percentage of Mobile Phase B over several minutes to achieve separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
MRM Transitions:
-
11-dehydro-TXB3: Precursor ion [M-H]⁻ m/z 365.45 → Product ion (e.g., m/z 161.0, requires optimization).[2]
-
Internal Standard: Dependent on the specific labeled standard used.
-
-
Visualizations
Thromboxane A3 Synthesis and Metabolism Pathway
Caption: Biosynthesis and metabolism of Thromboxane A3 from EPA.
General LC-MS/MS Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS/MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of 11-dehydro-2,3-dinorthromboxane B3 in human urine based on the mass spectral properties of 11-dehydrothromboxane B3 and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Platelet function, thromboxane formation and blood pressure control during supplementation of the Western diet with cod liver oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet-membrane fatty acids, platelet aggregation, and thromboxane formation during a mackerel diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diet Rich in Saturated Fat Decreases the Ratio of Thromboxane/prostacyclin in Healthy Men [besjournal.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. publicatt.unicatt.it [publicatt.unicatt.it]
- 10. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. celerion.com [celerion.com]
Validation & Comparative
A Comparative Guide to 11-Dehydro Thromboxane B3 versus 2,3-dinor-Thromboxane B2 as Platelet Markers
This guide provides a comprehensive comparison of two key urinary metabolites used to assess platelet activation: 11-dehydro-thromboxane B3 (11-dehydro-TXB3) and 2,3-dinor-thromboxane B2 (2,3-dinor-TXB2). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance as biomarkers, supported by experimental data.
Introduction
Thromboxanes are potent eicosanoids that play a critical role in platelet aggregation and vasoconstriction. Due to their short half-life, their stable urinary metabolites are measured to provide a non-invasive assessment of in vivo thromboxane (B8750289) production. 2,3-dinor-TXB2 is a well-established metabolite of thromboxane A2 (TXA2), which is synthesized from the omega-6 fatty acid, arachidonic acid (AA). In contrast, 11-dehydro-TXB3 is a metabolite of thromboxane A3 (TXA3), derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA). This fundamental difference in their metabolic origin means they reflect distinct physiological pathways and can offer different insights into platelet function and cardiovascular health.
Quantitative Data Comparison
The following table summarizes the key performance characteristics of 11-dehydro-TXB3 and 2,3-dinor-TXB2 as platelet markers. It is important to note that 2,3-dinor-TXB2 is a more extensively studied biomarker than 11-dehydro-TXB3, resulting in a greater availability of data.
| Characteristic | 11-Dehydro Thromboxane B3 (11-dehydro-TXB3) | 2,3-dinor-Thromboxane B2 (2,3-dinor-TXB2) |
| Precursor | Thromboxane A3 (TXA3) | Thromboxane A2 (TXA2) |
| Dietary Origin | Eicosapentaenoic Acid (EPA) (Omega-3 Fatty Acid) | Arachidonic Acid (AA) (Omega-6 Fatty Acid) |
| Biological Significance | Reflects the less pro-thrombotic TXA3 pathway. Levels increase with EPA supplementation. | Reflects the potent pro-thrombotic and vasoconstrictive TXA2 pathway. |
| Typical Urinary Levels | 1.29 to 7.64 pg/mg creatinine (B1669602) in healthy volunteers.[1] | In non-smokers, urinary excretion was 13.5 +/- 2.8 ng/h.[2] |
| Half-life of Precursor Metabolite | Data on the half-life of 11-dehydro-TXB3 is not readily available. | The post-infusion half-life of 2,3-dinor-TXB2 ranges from 15 to 17 minutes.[3] |
| Analytical Methods | Gas Chromatography/Selected-Ion Monitoring (GC/SIM)[1], Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). | Gas Chromatography-Mass Spectrometry (GC-MS), ELISA. |
| Clinical Utility | Potential marker for assessing the biochemical efficacy of omega-3 fatty acid interventions aimed at shifting the balance from a pro-thrombotic to a less thrombotic state. | Established marker for in vivo platelet activation in various cardiovascular diseases[4], including atherosclerosis and acute coronary syndromes.[5] Used to monitor the efficacy of antiplatelet therapies like aspirin. |
Signaling Pathways
The biosynthesis of 11-dehydro-TXB3 and 2,3-dinor-TXB2 originates from different fatty acid precursors, leading to distinct thromboxane molecules with varying biological activities.
Experimental Protocols
Accurate quantification of these metabolites is crucial for their use as biomarkers. Below are generalized protocols for their measurement in urine.
Measurement of this compound by Gas Chromatography/Selected-Ion Monitoring (GC/SIM)
This method is highly sensitive and specific for the microdetermination of 11-dehydro-TXB3.
-
Internal Standard : An isotopically labeled internal standard, such as [¹⁸O₂]11-dehydro-TXB3, is added to the urine sample.
-
Extraction : The sample is extracted using a Sep Pak tC18 and a silica (B1680970) gel column.
-
Derivatization : The extracted 11-dehydro-TXB3 is converted to a 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivative.
-
Analysis : The derivatized sample is analyzed by GC/SIM, monitoring specific ions for the analyte and the internal standard.[1]
Measurement of 2,3-dinor-Thromboxane B2 by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a more common method for quantifying thromboxane metabolites in clinical studies.
-
Sample Preparation : Urine samples are centrifuged to remove particulate matter. For increased specificity, samples can be purified using a C-18 reverse-phase column.
-
Competitive Binding : Samples, standards, and controls are added to a microplate pre-coated with a specific antibody. A known amount of enzyme-linked 2,3-dinor-TXB2 is then added to compete for antibody binding sites.
-
Washing and Substrate Addition : The plate is washed to remove unbound reagents, and a substrate for the enzyme is added.
-
Detection : The absorbance is read using a microplate reader. The concentration of 2,3-dinor-TXB2 is inversely proportional to the signal intensity.
-
Normalization : Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of urinary thromboxane metabolites.
Conclusion
11-dehydro-thromboxane B3 and 2,3-dinor-thromboxane B2 are valuable, non-invasive markers of in vivo thromboxane production. However, they provide different and complementary information.
-
2,3-dinor-TXB2 is a well-validated marker of the pro-thrombotic TXA2 pathway and is a reliable indicator of general platelet activation and the efficacy of antiplatelet drugs like aspirin.
-
11-dehydro-TXB3 is an emerging biomarker that specifically reflects the metabolism of TXA3, which is derived from omega-3 fatty acids. Its measurement can be particularly useful in studies investigating the effects of dietary interventions with EPA on cardiovascular health, providing a direct readout of the shift from the pro-thrombotic AA pathway to the less thrombotic EPA pathway.
The choice between these markers depends on the specific research question. For assessing overall platelet activation and the effects of conventional antiplatelet therapies, 2,3-dinor-TXB2 is the established standard. For investigating the biochemical impact of omega-3 fatty acid supplementation and its influence on thromboxane metabolism, 11-dehydro-TXB3 is a more specific and appropriate marker. Further head-to-head clinical studies are needed to fully elucidate the comparative prognostic value of these two metabolites in various cardiovascular disease settings.
References
- 1. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. celerion.com [celerion.com]
- 4. 11-Dehydrothromboxane B2: a quantitative index of thromboxane A2 formation in the human circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to 11-Dehydrothromboxane B3 and F2-Isoprostanes as Cardiovascular Disease Risk Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Cardiovascular disease (CVD) remains a leading cause of morbidity and mortality worldwide. The identification of reliable biomarkers is crucial for early risk assessment, patient stratification, and the development of targeted therapies. This guide provides a comprehensive comparison of two prominent biomarkers implicated in CVD pathogenesis: 11-dehydrothromboxane B3 (a stable metabolite of the platelet-activating thromboxane (B8750289) A3) and F2-isoprostanes (markers of oxidative stress). We present experimental data, detail analytical methodologies, and visualize key pathways to offer an objective assessment of their respective and comparative utility in evaluating CVD risk.
At a Glance: Key Differences and Similarities
| Feature | 11-Dehydrothromboxane B3 (11-dhTxB3) | F2-Isoprostanes |
| Biological Origin | Enzymatic (Cyclooxygenase pathway) | Non-enzymatic (Free radical-induced peroxidation) |
| Primary Indication | Platelet activation and aggregation | Oxidative stress and lipid peroxidation |
| Precursor Molecule | Eicosapentaenoic Acid (EPA) | Arachidonic Acid (AA) |
| Role in CVD Pathogenesis | Promotes thrombosis, vasoconstriction, and vascular inflammation.[1] | Reflects systemic oxidative damage, contributing to endothelial dysfunction and atherosclerosis.[2][3] |
| Analytical Methods | LC-MS/MS, ELISA | GC-MS, LC-MS/MS, ELISA |
| Sample Types | Urine, Plasma | Urine, Plasma, Tissues |
Quantitative Performance in CVD Risk Assessment
The following table summarizes quantitative data from studies evaluating the association of 11-dehydrothromboxane B2 (a closely related and more studied thromboxane metabolite) and F2-isoprostanes with cardiovascular risk. It is important to note that direct head-to-head comparative studies are limited; however, the data provides insights into their individual predictive values.
| Biomarker | Study Population | Endpoint | Key Findings | Reference |
| 11-dehydrothromboxane B2 | 109 patients with stable ASCVD on aspirin (B1665792) | Major Adverse Cardiovascular Events (MACE) | Highest vs. lowest tertile of urinary 11-dhTxB2 was associated with a significantly higher risk of MACE (adjusted Hazard Ratio [HR] 2.92, 95% CI 1.08–8.70).[1] | Wang et al. (2018)[1] |
| 11-dehydrothromboxane B2 | 449 patients with stable CAD on aspirin | All-cause mortality | An optimal cut-point of 1597.8 pg/mg creatinine (B1669602) for urinary 11-dhTxB2 predicted mortality with a sensitivity of 0.67 and specificity of 0.62.[4][5] | Vasudevan et al. (2018)[4][6] |
| F2-Isoprostanes (8-iso-PGF2α) | 15 atherosclerotic patients vs. 20 controls | Carotid Artery Sclerosis (CAS) | Urinary levels of 8-iso-PGF2α were significantly higher in patients with CAS (P<0.005).[7] | Signorini et al. (2010)[7] |
| F2-Isoprostanes (8-iso-PGF2α) & 11-dehydrothromboxane B2 | 15 atherosclerotic patients vs. 20 controls | Correlation in Atherosclerosis | A significant positive correlation was observed between urinary 8-iso-PGF2α and 11-dhTxB2 in patients with atherosclerosis (r=0.60, P=0.032), but not in controls.[7] | Signorini et al. (2010)[7] |
Signaling Pathways and Pathophysiological Roles
The distinct origins of 11-dehydrothromboxane B3 and F2-isoprostanes translate to their involvement in different, yet interconnected, pathways of cardiovascular pathology.
Caption: Biosynthetic pathways of 11-dehydrothromboxane B3 and F2-isoprostanes and their roles in CVD.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount for their clinical and research application. The gold-standard for quantification of both 11-dehydrothromboxane B3 and F2-isoprostanes is mass spectrometry, often coupled with liquid or gas chromatography for separation.
Simultaneous Quantification of Urinary 11-Dehydrothromboxane B2 and 8-iso-Prostaglandin F2α by LC-MS/MS
This protocol is adapted from Signorini et al. (2010)[7] and provides a method for the simultaneous measurement of a major F2-isoprostane and a stable thromboxane metabolite.
1. Sample Preparation:
-
Collect overnight urine samples.
-
To 1 mL of urine, add an internal standard mixture containing deuterated 8-iso-PGF2α-d4 and 11-dehydro-TxB2-d4.
-
Acidify the sample to pH 3 with formic acid.
-
Perform solid-phase extraction (SPE) using an appropriate C18 cartridge to isolate the analytes.
-
Wash the cartridge with water and hexane.
-
Elute the analytes with ethyl acetate.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and their deuterated internal standards.
-
Caption: A typical experimental workflow for the simultaneous analysis of urinary eicosanoids.
Discussion and Future Perspectives
Both 11-dehydrothromboxane B3 and F2-isoprostanes provide valuable, albeit different, insights into the pathophysiological processes underlying cardiovascular disease. 11-dehydrothromboxane B3 is a specific indicator of the enzymatic, COX-mediated pathway of platelet activation, a central process in thrombosis. In contrast, F2-isoprostanes are products of non-enzymatic lipid peroxidation, offering a broader measure of systemic oxidative stress, a key driver of atherosclerosis.[2][3]
The positive correlation between urinary 11-dehydrothromboxane B2 and 8-iso-PGF2α in patients with atherosclerosis suggests a potential interplay between platelet activation and oxidative stress.[7] Oxidative stress can enhance platelet reactivity, while activated platelets can, in turn, generate reactive oxygen species, creating a vicious cycle that promotes atherothrombosis.
For drug development, these biomarkers can serve distinct purposes. 11-dehydrothromboxane B3 is an excellent pharmacodynamic biomarker for therapies targeting the thromboxane pathway, such as aspirin or novel antiplatelet agents. F2-isoprostanes, on the other hand, are ideal for evaluating the efficacy of antioxidants or interventions aimed at reducing systemic oxidative stress.
Future research should focus on large-scale prospective studies that directly compare the prognostic value of 11-dehydrothromboxane B3 and F2-isoprostanes for various cardiovascular endpoints in the same cohort. Such studies will be instrumental in establishing their independent and additive predictive capabilities and will help to refine their roles in personalized cardiovascular risk assessment and management. The development of multiplex assays for the simultaneous, high-throughput analysis of a panel of eicosanoids, including both thromboxane metabolites and isoprostanes, will further enhance their clinical utility.
References
- 1. Urinary 11-dehydro-thromboxane B2 Levels are Associated with Vascular Inflammation and Prognosis in Atherosclerotic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological markers of oxidative stress: Applications to cardiovascular research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress Parameters as Biomarkers of Cardiovascular Disease towards the Development and Progression [mdpi.com]
- 4. Prognostic value of urinary 11-dehydro-thromboxane B2 for mortality: A cohort study of stable coronary artery disease patients treated with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantification of 8-iso-prostaglandin-F(2alpha) and 11-dehydro thromboxane B(2) in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Aspirin Resistance: A Comparative Guide to 11-Dehydrothromboxane B3 and Alternative Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Aspirin's efficacy in preventing cardiovascular events is well-established, yet a significant portion of the population exhibits "aspirin resistance," a phenomenon where aspirin (B1665792) fails to produce its expected inhibitory effect on platelet aggregation. The accurate identification of these individuals is crucial for personalized medicine and the development of alternative therapeutic strategies. This guide provides an objective comparison of 11-Dehydrothromboxane B2 (11-dhTxB2), a key urinary biomarker for assessing aspirin response, with other established methods. Initial research indicates that the commonly studied biomarker is 11-Dehydrothromboxane B2, not B3; this guide will focus on the validated B2 metabolite.
Performance Comparison of Aspirin Resistance Biomarkers
The validation of a biomarker for aspirin resistance hinges on its ability to accurately reflect the biochemical and physiological effects of aspirin on platelet function. Below is a summary of quantitative data from studies comparing urinary 11-dhTxB2 with other common assessment methods.
| Biomarker/Assay | Principle | Patient Population | Cut-off for Aspirin Resistance | Prevalence of Resistance | Correlation with Clinical Outcomes |
| Urinary 11-dhTxB2 | Measures the stable urinary metabolite of Thromboxane (B8750289) A2, reflecting in vivo platelet activation. | Ischemic Stroke | >1500 pg/mg creatinine[1][2] | 40%[3] | Significantly associated with cardiovascular events and death[3] |
| Coronary Artery Disease (CAD) | >1500 pg/mg creatinine[4] | - | Not significantly correlated with outcomes in one study[4] | ||
| Diabetes Mellitus (DM) | >1500 pg/mg creatinine[2] | 14.8%[2] | - | ||
| Light Transmission Aggregometry (LTA) | "Gold standard" functional assay measuring platelet aggregation in response to an agonist (e.g., arachidonic acid). | Elderly with CAD | ≥15.22% aggregation[4] | - | HAPR diagnosed by LTA was associated with more frequent cardiovascular events[4] |
| Ischemic Heart Disease | - | 22.22%[5] | - | ||
| VerifyNow Aspirin Assay | Point-of-care turbidimetric assay measuring platelet-induced aggregation. | Ischemic Stroke | - | 6%[3] | No significant association with outcomes in one study[3] |
| Healthy Individuals | >550 ARU[6] | - | - | ||
| Serum Thromboxane B2 (se-TxB2) | Measures the capacity of platelets to generate Thromboxane A2 ex vivo. | Stable Coronary Artery Disease | - | - | Can be used to confirm aspirin use[7] |
Table 1: Comparison of Quantitative Data for Aspirin Resistance Biomarkers.
Head-to-Head Comparison of Assay Agreement
Direct comparisons between different methods for assessing aspirin resistance often show poor correlation, highlighting the multifactorial nature of platelet function and the different aspects of aspirin's effect that each assay measures.
| Comparison | Patient Population | Correlation Coefficient (r) | Agreement (kappa) | Key Findings |
| Urinary 11-dhTxB2 vs. VerifyNow | Ischemic Stroke | 0.135[3] | 0.032 (weak)[3] | Poor correlation and agreement. Only 11-dhTxB2 was associated with clinical outcomes.[3] |
| Urinary 11-dhTxB2 vs. LTA (AA-induced) | Elderly with CAD | 0.063[4] | 0.053 (poor)[4] | Poor correlation and agreement. LTA results were more predictive of cardiovascular events.[4] |
Table 2: Statistical Agreement Between Different Aspirin Resistance Assays.
Signaling Pathways and Experimental Workflows
To better understand the underlying biology and the methodologies for biomarker validation, the following diagrams illustrate the key pathways and processes.
Caption: Thromboxane A2 synthesis and metabolism pathway.
Caption: Workflow for urinary 11-dhTxB2 measurement.
Caption: Classification of aspirin resistance assays.
Experimental Protocols
Measurement of Urinary 11-Dehydrothromboxane B2
Principle: This assay quantitatively measures the concentration of 11-dhTxB2, a stable metabolite of thromboxane A2, in urine using a competitive enzyme-linked immunosorbent assay (ELISA).
Methodology:
-
Sample Collection: Morning urine samples are collected from patients who have been on a stable aspirin dose for at least one week.
-
Sample Processing: Samples are centrifuged to remove sediment and can be stored at -70°C until analysis.[8]
-
ELISA Procedure:
-
A 96-well microtiter plate is pre-coated with a goat anti-rabbit IgG antibody.
-
Standards and urine samples are added to the wells, followed by an alkaline phosphatase-conjugated 11-dhTxB2 and a rabbit polyclonal antibody specific for 11-dhTxB2.
-
During incubation, the 11-dhTxB2 in the sample competes with the enzyme-conjugated 11-dhTxB2 for binding to the primary antibody.
-
The plate is washed to remove unbound reagents.
-
A substrate solution (e.g., p-nitrophenyl phosphate) is added, which reacts with the bound alkaline phosphatase to produce a color change.
-
The reaction is stopped, and the optical density is read at 405 nm. The intensity of the color is inversely proportional to the concentration of 11-dhTxB2 in the sample.
-
-
Data Analysis: The concentration of 11-dhTxB2 is determined from a standard curve. To account for variations in urine dilution, the 11-dhTxB2 concentration is normalized to the urinary creatinine concentration, expressed as pg/mg creatinine.
Light Transmission Aggregometry (LTA)
Principle: LTA is considered the "gold standard" for assessing platelet function. It measures the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Methodology:
-
Sample Collection: Whole blood is collected in tubes containing 3.2% sodium citrate.
-
Sample Processing:
-
Assay Procedure:
-
The aggregometer is calibrated with PPP set to 100% light transmission and PRP set to 0%.
-
A sample of PRP is placed in the aggregometer and warmed to 37°C.
-
An agonist, such as arachidonic acid (typically 0.5 mg/mL), is added to the PRP to induce platelet aggregation.[9]
-
-
Data Acquisition: The instrument records the increase in light transmission over time as platelets aggregate. The maximum percentage of aggregation is recorded. For aspirin resistance testing, a maximum aggregation of ≥20% in response to arachidonic acid is often used as a cut-off.[9][10]
Serum Thromboxane B2 (se-TxB2) Measurement
Principle: This method assesses the maximal capacity of platelets to produce thromboxane A2 (measured as its stable metabolite, TxB2) when activated ex vivo during whole blood clotting.
Methodology:
-
Sample Collection: Whole blood is collected in a tube without any anticoagulant.
-
Sample Processing:
-
The blood is allowed to clot at 37°C for a standardized time (e.g., 60 minutes) to ensure complete platelet activation and thromboxane generation.
-
The clotted blood is then centrifuged to separate the serum.
-
The serum is collected and can be stored frozen until analysis.
-
-
ELISA Procedure: The concentration of TxB2 in the serum is quantified using a competitive ELISA, similar to the method described for urinary 11-dhTxB2.
-
Data Analysis: Low levels of se-TxB2 are indicative of an effective aspirin response, while high levels suggest incomplete COX-1 inhibition. A cut-point of <25 ng/mL has been shown to have high sensitivity and specificity for confirming aspirin use.[7]
Conclusion
The validation of 11-Dehydrothromboxane B2 as a biomarker for aspirin resistance is supported by its direct reflection of in vivo thromboxane A2 production. While it demonstrates a significant association with clinical outcomes in some studies, its correlation with functional assays like LTA can be poor. This discrepancy underscores that different assays measure distinct aspects of platelet biology and aspirin's effects. The choice of biomarker should be guided by the specific research or clinical question. For a non-invasive, integrated measure of in vivo platelet activity, urinary 11-dhTxB2 is a valuable tool. However, for a direct assessment of platelet aggregability in response to specific agonists, LTA remains the gold standard. Point-of-care tests like VerifyNow offer convenience but may lack the sensitivity and prognostic value of biochemical assays in certain patient populations. A multi-faceted approach, potentially combining biochemical and functional tests, may provide a more comprehensive picture of aspirin responsiveness.
References
- 1. Urinary 11-dehydrothromboxane B2 aspirin efficacy testing is sensitive to perioperative inflammation in pediatric solid-organ transplant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet thromboxane (11-dehydro-Thromboxane B2) and aspirin response in patients with diabetes and coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of aspirin response measured by urinary 11-dehydrothromboxane B2 and VerifyNow aspirin assay in patients with ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between urinary 11-dehydrothromboxane B2 detection and platelet Light Transmission Aggregometry (LTA) assays for evaluating aspirin response in elderly patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The assessment of aspirin resistance by using light transmission and multiple electrode aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Response to aspirin in healthy individuals. Cross-comparison of light transmission aggregometry, VerifyNow system, platelet count drop, thromboelastography (TEG) and urinary 11-dehydrothromboxane B(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Confirmation of Reported Aspirin Use in Community Studies: Utility of Serum Thromboxane B2 Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.5 |. Urinary 11-dehydro-thromboxane B2 [bio-protocol.org]
- 9. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personalization of Aspirin Therapy Ex Vivo in Patients with Atherosclerosis Using Light Transmission Aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
Correlation of 11-Dehydro Thromboxane B3 with Soluble P-selectin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 11-Dehydro Thromboxane (B8750289) B3 (11-dehydro-TXB3) and soluble P-selectin (sP-selectin), two key biomarkers in cardiovascular research and drug development. It is intended for researchers, scientists, and professionals in the drug development industry, offering objective comparisons of their performance and supporting experimental data.
While direct correlational studies between 11-dehydro-TXB3 and sP-selectin are emerging, a strong correlation has been established between the structurally similar 11-dehydro-thromboxane B2 (11-dehydro-TXB2), a metabolite of the pro-inflammatory Thromboxane A2, and sP-selectin. This guide will leverage this well-documented relationship to infer the expected correlation for 11-dehydro-TXB3, a metabolite of Thromboxane A3 which is derived from the anti-inflammatory eicosapentaenoic acid (EPA).
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the correlation between urinary thromboxane metabolites and circulating soluble P-selectin, primarily based on studies of 11-dehydro-TXB2.
| Parameter | 11-Dehydro Thromboxane B2 (Urinary) | Soluble P-selectin (Plasma) | Correlation |
| Typical Healthy Levels | ~100-600 pg/mg creatinine[1] | Varies by assay, typically in the ng/mL range. | A study in patients with stable atherosclerotic cardiovascular disease on aspirin (B1665792) therapy found a significant positive correlation.[2] |
| Levels in Cardiovascular Disease | Significantly higher than in healthy individuals.[1] | Elevated in conditions like atherosclerosis, myocardial infarction, and venous thrombosis.[3] | Urinary 11-dehydro-TXB2 levels were significantly correlated with circulating P-selectin levels (r=0.319, p<0.001).[2] |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1] | Enzyme-Linked Immunosorbent Assay (ELISA)[4] | - |
| Sample Type | Urine[1] | Citrated Plasma[5] | - |
Signaling Pathway and Experimental Workflow
The biosynthesis of 11-dehydro-TXB3 from EPA and the subsequent platelet activation leading to P-selectin release are intricate processes. The diagrams below illustrate these pathways and a typical experimental workflow for their analysis.
References
A Comparative Analysis of 11-Dehydro Thromboxane B3 and High-Sensitivity C-Reactive Protein as Cardiovascular Biomarkers
In the landscape of cardiovascular disease research and drug development, the identification and validation of sensitive biomarkers are paramount for assessing risk, monitoring disease progression, and evaluating therapeutic efficacy. This guide provides a detailed comparison of two such biomarkers: 11-dehydro thromboxane (B8750289) B3 (11-dhTxB3), a metabolite of an omega-3 fatty acid-derived eicosanoid, and high-sensitivity C-reactive protein (hs-CRP), a well-established marker of systemic inflammation. This objective analysis, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals.
Biomarker Overview
11-Dehydro Thromboxane B3 (11-dhTxB3) is a stable urinary metabolite of thromboxane A3 (TXA3).[1] TXA3 is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the cyclooxygenase (COX) pathway.[1][2] Due to the extremely short half-life of TXA3, its direct measurement is not feasible. Therefore, its downstream metabolites, such as 11-dhTxB3, serve as reliable indicators of its in vivo production.[1] The measurement of 11-dhTxB3 is of particular interest in the context of therapies aimed at increasing EPA levels, such as fish oil supplementation, as it can provide a direct measure of the biochemical shift from the more prothrombotic arachidonic acid pathway to the less potent EPA pathway.[2][3] Thromboxane A2 (TXA2), derived from the omega-6 fatty acid arachidonic acid, is a potent promoter of platelet aggregation and vasoconstriction. In contrast, TXA3 is considered to be less potent in its biological actions.[3]
High-Sensitivity C-Reactive Protein (hs-CRP) is an acute-phase reactant produced by the liver in response to inflammation.[4][5] Its production is stimulated by pro-inflammatory cytokines, particularly interleukin-6 (IL-6).[4] While standard CRP tests measure high levels of inflammation associated with acute infections or significant tissue injury, hs-CRP assays are designed to detect very low levels of chronic, low-grade inflammation that are associated with the pathogenesis of atherosclerosis and cardiovascular disease.[6][7] Numerous large-scale prospective studies have established hs-CRP as a strong independent predictor of future cardiovascular events, including myocardial infarction, stroke, and cardiovascular death.[8][9][10]
Comparative Data
The following tables summarize the key characteristics and quantitative data for 11-dhTxB3 and hs-CRP.
Table 1: General Characteristics of this compound and hs-CRP
| Feature | This compound (11-dhTxB3) | High-Sensitivity C-Reactive Protein (hs-CRP) |
| Biomarker Type | Metabolite of an eicosanoid | Acute-phase inflammatory protein |
| Biological Origin | Derived from eicosapentaenoic acid (EPA) via the COX pathway[1][2] | Synthesized in the liver in response to pro-inflammatory cytokines[4] |
| Primary Indication | Platelet activation and biochemical effect of EPA-based therapies | Systemic inflammation and cardiovascular disease risk[6][7] |
| Sample Type | Urine[1] | Serum or plasma[4] |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][11][12] | High-sensitivity immunoturbidimetric or nephelometric assays[4][13][14] |
Table 2: Clinical and Analytical Performance
| Parameter | This compound (11-dhTxB3) | High-Sensitivity C-Reactive Protein (hs-CRP) |
| Clinical Utility | Emerging biomarker for monitoring omega-3 fatty acid therapeutic effects.[1] | Well-established biomarker for cardiovascular risk stratification.[7][9][10] |
| Typical Levels | Data on typical urinary levels in various populations is not well established. | Low Risk: <1.0 mg/LAverage Risk: 1.0 - 3.0 mg/LHigh Risk: >3.0 mg/L[7][15] |
| Specificity | Reflects the activity of the thromboxane A3 pathway. | Non-specific marker of systemic inflammation.[5] |
| Association with Outcomes | Limited direct evidence. Inferred potential from studies on 11-dehydro-thromboxane B2 which is associated with adverse cardiovascular outcomes.[16][17] | Strong, independent predictor of myocardial infarction, stroke, and cardiovascular death.[8][9][10] |
Signaling Pathways
The biological activities of TXA3 and CRP are mediated through distinct signaling pathways.
Thromboxane A3 Signaling Pathway
Thromboxane A3, derived from EPA, exerts its effects by binding to thromboxane A2 receptors (TP receptors), which are G-protein coupled receptors. This interaction initiates a signaling cascade that is believed to be similar to that of TXA2, although with less potency.[3] The pathway leads to downstream effects on platelet activation and vascular tone.
C-Reactive Protein Inflammatory Signaling Pathway
CRP contributes to the inflammatory processes in atherosclerosis through various mechanisms, including the activation of the complement system and interaction with Fc gamma receptors (FcγR) on immune cells.[5][18] This can lead to the production of pro-inflammatory cytokines and the recruitment of leukocytes to the arterial wall.[19][20]
Experimental Protocols
Accurate quantification of 11-dhTxB3 and hs-CRP is essential for their clinical and research applications. The gold-standard methodologies for each are detailed below.
Quantification of Urinary this compound by LC-MS/MS
This protocol is based on established methods for urinary thromboxane metabolites and is suitable for the quantification of 11-dhTxB3.[1][11][12][21]
-
Sample Collection and Preparation:
-
Collect a mid-stream urine sample.
-
To prevent in-vitro formation of thromboxanes, immediately add an appropriate inhibitor cocktail (e.g., indomethacin).
-
Centrifuge the sample to remove particulate matter.
-
Store the supernatant at -80°C until analysis.
-
-
Solid-Phase Extraction (SPE):
-
Acidify the urine sample to approximately pH 3 with a suitable acid (e.g., formic acid).
-
Add an internal standard (e.g., deuterated 11-dehydro-TXB3).
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the thromboxane metabolites with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the analytes using a C18 reversed-phase column with a gradient elution profile.
-
Detect and quantify 11-dhTxB3 and its internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 11-dhTxB3.
-
Calculate the concentration of 11-dhTxB3 in the urine samples based on the standard curve.
-
Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Thromboxane A3 (TXA3) is formed in human platelets after dietary eicosapentaenoic acid (C20:5 omega 3) [pubmed.ncbi.nlm.nih.gov]
- 3. Thromboxane - Wikipedia [en.wikipedia.org]
- 4. Immunoturbidimetric determination of C-reactive protein (CRP) and high-sensitivity CRP on heparin plasma. Comparison with serum determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of C-Reactive Protein at Sites of Inflammation and Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation - Wikipedia [en.wikipedia.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. johnsonfrancis.org [johnsonfrancis.org]
- 9. THE USE OF HIGH SENSITIVITY C-REACTIVE PROTEIN IN CLINICAL PRACTICE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A simple and robust UPLC-SRM/MS method to quantify urinary eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative liquid chromatography-tandem mass spectrometric analysis of 11-dehydro TXB2 in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diazyme.com [diazyme.com]
- 14. immunodiagnostics.com.hk [immunodiagnostics.com.hk]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Urinary 11-dehydro-thromboxane B2 levels are associated with vascular inflammation and prognosis in atherosclerotic cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of assay specificity on the association of urine 11-dehydro thromboxane B2 determination with cardiovascular risk - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ingentaconnect.com [ingentaconnect.com]
- 19. The connection between C-reactive protein and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | C-Reactive Protein in Atherothrombosis and Angiogenesis [frontiersin.org]
- 21. celerion.com [celerion.com]
A Comparative Guide to 11-Dehydrothromboxane B3 Assays: Immunoassay vs. Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The choice between an immunoassay and a GC-MS method for 11-dTXB3 quantification depends on the specific requirements of the study. Immunoassays offer a simpler, higher-throughput, and less expensive option suitable for large-scale clinical studies. However, they may be susceptible to interferences. GC-MS, considered a gold-standard method, provides high specificity and accuracy but involves a more complex and time-consuming workflow. This guide presents a detailed comparison of these methodologies, including experimental protocols and performance data from a closely related analyte, to aid researchers in selecting the most appropriate assay for their needs.
Performance Comparison: A Case Study with 11-dTXB2
To illustrate the potential performance of a well-optimized immunoassay for an 11-dehydrothromboxane metabolite against GC-MS, we present data from a study that validated an improved enzyme immunoassay (EIA) for 11-dTXB2 against a GC-MS method.[2] This data serves as a valuable benchmark for what could be expected from a clinically validated 11-dTXB3 immunoassay.
| Performance Metric | Optimized Enzyme Immunoassay (11-dTXB2) | Gas Chromatography-Mass Spectrometry (GC-MS) (11-dTXB2) |
| Correlation (r²) | 0.94 (p<0.0001) | Reference Method |
| Recovery | 83% (95% CI: 74-92%) | Not explicitly stated, but considered the gold standard for accuracy. |
| Intra-assay CV | 3% | Not explicitly stated in this comparative study. |
| Inter-assay CV | 13.8% | Not explicitly stated in this comparative study. |
| Specificity | Good (77% reduction in excretion after aspirin) | High, based on mass-to-charge ratio detection. |
Data sourced from a study on 11-dehydro-thromboxane B2.[2]
Signaling Pathway and Experimental Workflow
Thromboxane (B8750289) A3 Signaling Pathway
Thromboxane A3 (TXA3) is synthesized from the omega-3 fatty acid, eicosapentaenoic acid (EPA), via the cyclooxygenase (COX) pathway. Like its omega-6 derived counterpart, Thromboxane A2 (TXA2), TXA3 signals through the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. This interaction initiates a signaling cascade that can lead to physiological responses such as platelet aggregation and vasoconstriction, although TXA3 is generally considered to be less potent than TXA2. The unstable TXA3 is rapidly hydrolyzed to Thromboxane B3 (TXB3), which is then metabolized to the more stable 11-dehydrothromboxane B3 (11-dTXB3) and excreted in the urine.
Generalized Experimental Workflow
The quantification of 11-dTXB3 from urine samples, whether by immunoassay or GC-MS, follows a general workflow that includes sample preparation, analysis, and data interpretation.
Experimental Protocols
Immunoassay (Based on a typical competitive ELISA protocol)
-
Sample Preparation : Urine samples are centrifuged to remove particulate matter. A solid-phase extraction (SPE) step is typically employed to purify and concentrate the analyte.
-
Assay Procedure :
-
An antibody specific to the target (e.g., 11-dTXB3) is pre-coated onto a microplate.
-
Standards and prepared samples are added to the wells, along with a fixed amount of enzyme-conjugated target molecule.
-
During incubation, the free target in the sample competes with the enzyme-conjugated target for binding to the antibody on the plate.
-
The plate is washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme to produce a color change.
-
The reaction is stopped, and the optical density is measured. The intensity of the color is inversely proportional to the concentration of the target in the sample.
-
-
Data Analysis : A standard curve is generated by plotting the optical density versus the concentration of the standards. The concentration of the target in the samples is then determined by interpolating from the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Similar to the immunoassay, urine samples undergo solid-phase extraction for purification and concentration.
-
Derivatization : The extracted 11-dTXB3 is chemically modified (derivatized) to increase its volatility and thermal stability, making it suitable for gas chromatography.[3]
-
Gas Chromatography : The derivatized sample is injected into a gas chromatograph. The different components of the sample are separated as they travel through a capillary column based on their boiling points and interaction with the column's stationary phase.
-
Mass Spectrometry : As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis : The mass spectrometer is set to selectively monitor for specific ions that are characteristic of the derivatized 11-dTXB3.[3] The amount of the analyte is quantified by comparing the ion abundance in the sample to that of a known amount of an internal standard.
Conclusion
Both immunoassay and GC-MS are powerful techniques for the quantification of 11-dehydrothromboxane B3. The choice of method should be guided by the specific research question, the number of samples, and the available resources. While a direct clinical validation of an 11-dTXB3 immunoassay against GC-MS is needed, the data from the analogous 11-dTXB2 assays suggest that a well-developed immunoassay can provide reliable data that correlates well with the gold-standard mass spectrometry method. For studies requiring high specificity and accuracy, particularly in complex matrices or for regulatory submissions, GC-MS or a validated LC-MS/MS method remains the preferred choice. For larger-scale clinical trials and screening purposes where throughput and cost are major considerations, a validated immunoassay presents a viable and efficient alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of an enzyme immunoassay for 11-dehydro-thromboxane B(2) in urine: comparison with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microdetermination of 11-dehydrothromboxane B3 in human urine by gas chromatography--selected-ion monitoring using (18O2) analogue as an internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 11-Dehydro Thromboxane B3 Across Different Patient Cohorts: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of 11-dehydro thromboxane (B8750289) B3 (11-dehydro-TXB3), a stable urinary metabolite of thromboxane A3 (TXA3), across various patient populations. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of 11-dehydro-TXB3 as a biomarker, particularly in the context of eicosapentaenoic acid (EPA) supplementation and its implications for cardiovascular and inflammatory diseases. While direct comparative studies on 11-dehydro-TXB3 across different patient cohorts are limited, this guide consolidates available data and provides a framework for future research.
Data Presentation: Quantitative Analysis of 11-Dehydro Thromboxane B3 Levels
The following table summarizes the available quantitative data for urinary 11-dehydro-TXB3 levels. It is important to note that data for patient cohorts are largely extrapolated from studies on its precursor, EPA, and analogous studies on 11-dehydro thromboxane B2, due to a scarcity of direct comparative research on 11-dehydro-TXB3.
| Patient Cohort | Analyte | Matrix | Concentration Range | Key Remarks & Citations |
| Healthy Volunteers | This compound | Urine | 1.29 to 7.64 pg/mg creatinine (B1669602) | Baseline levels are typically low, constituting less than 1% of 11-dehydro-TXB2 levels. Levels are observed to increase following dietary supplementation with EPA.[1] |
| Cardiovascular Disease (CVD) Patients | This compound | Urine | Data not readily available | Expected to be higher than healthy controls, particularly after EPA supplementation, as EPA is often used in the management of CVD. Studies on the analogous 11-dehydro-TXB2 show elevated levels in patients with atherosclerotic cardiovascular disease. |
| Patients with Inflammatory Conditions | This compound | Urine | Data not readily available | Levels may be elevated due to the role of omega-3 fatty acids in modulating inflammatory pathways. Further research is needed to establish definitive levels in this cohort. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of the biochemical context and analytical approach for 11-dehydro-TXB3, the following diagrams illustrate its signaling pathway and a typical experimental workflow for its quantification.
Caption: Biosynthesis and signaling pathway of Thromboxane A3.
Caption: Workflow for urinary 11-dehydro-TXB3 analysis.
Experimental Protocols
Quantification of Urinary this compound by Gas Chromatography-Selected-Ion Monitoring (GC-SIM)
This protocol is based on the methodology described for the microdetermination of 11-dehydro-TXB3 in human urine.[1]
1. Sample Preparation and Internal Standard Spiking:
-
Collect urine samples and store them at -20°C or lower until analysis.
-
Thaw urine samples and centrifuge to remove any particulate matter.
-
To an aliquot of urine, add a known amount of a stable isotope-labeled internal standard, such as [¹⁸O₂]11-dehydro-thromboxane B3.
2. Solid-Phase Extraction (SPE):
-
Condition a Sep-Pak tC18 cartridge by washing with methanol (B129727) followed by water.
-
Apply the urine sample to the conditioned cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the analyte and internal standard with methanol or another suitable organic solvent.
-
Further purify the eluate using a silica gel column.
3. Derivatization:
-
Evaporate the purified extract to dryness under a stream of nitrogen.
-
Convert the extracted 11-dehydro-TXB3 and its internal standard to their 1-methyl ester-11-n-propylamide-9,12,15-dimethylisopropylsilyl ether derivatives. This enhances volatility and improves chromatographic properties for GC analysis.
4. Gas Chromatography-Selected-Ion Monitoring (GC-SIM) Analysis:
-
Gas Chromatograph: Use a gas chromatograph equipped with a capillary column suitable for eicosanoid analysis (e.g., MP-65HT).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Inject the derivatized sample in splitless mode.
-
Temperature Program: Optimize the oven temperature program to achieve good separation of 11-dehydro-TXB3 from other urinary components.
-
Mass Spectrometer: A mass spectrometer operating in the selected-ion monitoring (SIM) mode.
-
Monitored Ions: Monitor specific ions for the derivatized 11-dehydro-TXB3 (e.g., m/z 696.4511) and the internal standard (e.g., m/z 700.4597 for the [¹⁸O₂] analogue).[1]
5. Quantification:
-
Generate a standard curve by analyzing known amounts of 11-dehydro-TXB3 standard that have undergone the same extraction and derivatization procedure.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of 11-dehydro-TXB3 in the urine samples by interpolating their peak area ratios on the standard curve.
-
Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.
This guide highlights the current state of research on this compound and underscores the need for further investigation to establish its clinical utility as a biomarker in various patient populations. The provided protocols and diagrams serve as a valuable resource for researchers embarking on such studies.
References
Navigating the Landscape of Thromboxane Metabolite Measurement: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the intricate roles of eicosanoids in physiology and disease, the accurate measurement of thromboxane (B8750289) metabolites is paramount. While interest in the metabolic fate of thromboxane A3 (TXA3) and its urinary metabolite, 11-Dehydro thromboxane B3 (11-Dehydro-TXB3), is growing, particularly in the context of dietary omega-3 fatty acid supplementation, a comprehensive search reveals a critical gap in the commercial market: currently, there are no commercially available ELISA kits specifically designed for the detection of this compound.
This guide addresses this challenge by providing a head-to-head comparison of commercially available ELISA kits for a closely related and widely studied analyte: 11-Dehydro thromboxane B2 (11-dehydro-TXB2) , the major urinary metabolite of thromboxane A2 (TXA2). Understanding the nuances of these alternative assays is crucial for designing experiments and interpreting data related to the cyclooxygenase (COX) pathway.
Understanding the Significance of this compound
Thromboxane A3 is synthesized from the omega-3 fatty acid eicosapentaenoic acid (EPA). Unlike the potent pro-thrombotic and vasoconstrictive effects of its omega-6-derived counterpart, thromboxane A2, TXA3 is considered to be biologically less active. The measurement of its stable urinary metabolite, 11-Dehydro-TXB3, can therefore provide a valuable index of endogenous TXA3 production, offering insights into the impact of EPA supplementation and the balance between pro- and anti-thrombotic eicosanoid profiles. Given the absence of a dedicated ELISA kit, researchers interested in quantifying 11-Dehydro-TXB3 may need to consider alternative, more specialized techniques such as gas chromatography-mass spectrometry (GC-MS), which often require significant expertise and resources.
Head-to-Head Comparison of 11-Dehydro Thromboxane B2 ELISA Kits
For researchers investigating overall thromboxane metabolism, 11-dehydro-TXB2 ELISA kits offer a reliable and accessible alternative. Below is a comparative summary of key performance characteristics for kits from leading suppliers.
| Feature | Cayman Chemical | Abnova | MyBioSource |
| Product Name | 11-dehydro Thromboxane B2 ELISA Kit | 11-dehydro-TXB2 ELISA Kit | Human 11-Dehydro-Thromboxane B2 ELISA Kit |
| Catalog Number | 519510 | KA0314 | MBS008022 |
| Assay Type | Competitive ELISA | Competitive Immunoassay | Sandwich ELISA |
| Assay Range | 15.6 - 2,000 pg/mL[1] | 9.8 - 10,000 pg/mL[2] | 0.25 - 8 ng/mL |
| Sensitivity | ~34 pg/mL (80% B/B₀)[1] | 4.31 pg/mL[2] | 0.1 ng/mL |
| Sample Types | Plasma, Serum, Urine, and other sample matrices[1] | Tissue Culture Media, Urine[2] | Undiluted body fluids, tissue homogenates, secretions |
| Incubation Time | 18 hours[1] | Not specified | Not specified |
| Detection Method | Colorimetric (405-420 nm)[1] | Colorimetric[2] | Colorimetric |
Experimental Protocols
General Competitive ELISA Protocol for 11-dehydro-TXB2
This protocol provides a general framework for a competitive ELISA, the most common format for 11-dehydro-TXB2 kits. Users should always refer to the specific manual provided with their chosen kit for detailed instructions.
Materials:
-
Microplate pre-coated with goat anti-rabbit IgG
-
11-dehydro-TXB2 Standard
-
11-dehydro-TXB2-Alkaline Phosphatase Conjugate
-
Rabbit Anti-11-dehydro-TXB2 Antibody
-
Wash Buffer Concentrate
-
pNpp Substrate
-
Stop Solution
-
Plate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Pipette standards and samples into the appropriate wells of the microplate.
-
Conjugate and Antibody Addition: Add the 11-dehydro-TXB2-alkaline phosphatase conjugate and the rabbit anti-11-dehydro-TXB2 antibody to each well.
-
Incubation: Incubate the plate, typically overnight at 4°C or as specified in the manual. During this incubation, the sample's unlabeled 11-dehydro-TXB2 and the enzyme-labeled 11-dehydro-TXB2 will compete for binding to the primary antibody.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the pNpp substrate to each well. The alkaline phosphatase on the bound conjugate will catalyze a color change.
-
Incubation: Incubate the plate for a specified time at room temperature to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well using a microplate reader at the recommended wavelength. The intensity of the color is inversely proportional to the concentration of 11-dehydro-TXB2 in the sample.
Visualizing Key Processes
To aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated.
Caption: Thromboxane A3 Metabolism and Signaling Pathway.
Caption: General Competitive ELISA Workflow.
References
Prognostic Value of 11-Dehydrothromboxane B3: A Comparative Analysis Against Established Cardiac Biomarkers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 11-Dehydrothromboxane B3's prognostic performance against Troponins, B-type Natriuretic Peptide (BNP), and C-reactive Protein (CRP) with supporting experimental data.
Executive Summary
The quest for more precise predictors of cardiovascular risk has led to the investigation of numerous biomarkers, each reflecting different pathophysiological aspects of cardiovascular disease. While high-sensitivity troponins, B-type natriuretic peptide, and C-reactive protein are mainstays in clinical cardiology for diagnosing myocardial injury, assessing heart failure, and gauging inflammation respectively, emerging evidence suggests that 11-dehydrothromboxane B3 (11-dhTxB3), a stable metabolite of thromboxane (B8750289) A2, offers significant prognostic value, particularly in the context of atherothrombotic risk. This guide provides a comparative overview of the prognostic utility of 11-dhTxB3 versus these established cardiac biomarkers, supported by experimental data and detailed methodologies.
Introduction to 11-Dehydrothromboxane B3
Thromboxane A2 (TxA2) is a potent mediator of platelet activation and vasoconstriction, playing a crucial role in the development and progression of atherosclerotic cardiovascular disease (ASCVD).[1] However, its extremely short half-life makes direct measurement impractical. 11-dehydrothromboxane B3 is a stable, downstream metabolite of TxA2 that is excreted in the urine, serving as a reliable indicator of in vivo TxA2 production and, consequently, platelet activation.[2] Elevated levels of urinary 11-dhTxB3 have been associated with an increased risk of major adverse cardiovascular events (MACE) and mortality, even in patients on aspirin (B1665792) therapy.[1][2]
Comparative Prognostic Value
While direct head-to-head trials comparing the prognostic value of 11-dhTxB3 with other key cardiac biomarkers in the same patient cohort are limited, a comparative analysis of data from various studies provides valuable insights into their relative strengths.
Data Presentation: Quantitative Comparison of Prognostic Performance
| Biomarker | Patient Population | Endpoint | Key Finding | Citation |
| 11-Dehydrothromboxane B3 | Stable Coronary Artery Disease (CAD) on aspirin | All-cause mortality | Optimal cut-point of 1597.8 pg/mg creatinine (B1669602) predicted 5-year mortality (AUC = 0.70). Patients in the upper tertile had a significantly higher risk of mortality (HR=9.91). | [2][3] |
| Atrial Fibrillation (anticoagulated) | Cardiovascular events and mortality | Higher levels associated with a residual risk of cardiovascular events and mortality. | [4] | |
| Diabetes Mellitus | Serious vascular events or revascularizations | Independently associated with an increased risk of future serious vascular events. | [5] | |
| High-Sensitivity Troponin T (hs-cTnT) | Stable outpatients with cardiovascular disease | Cardiovascular events | Changes in hs-cTnT levels over time were associated with a higher risk of cardiovascular events. | [6] |
| Stable Cardiovascular Disease | All-cause mortality, MI, stroke | Outperformed risk scores in predicting all-cause mortality in a secondary prevention cohort. | [7] | |
| Elderly inpatients without acute cardiovascular events | All-cause mortality | A better predictor of mortality compared to NT-proBNP in this cohort (AUC 0.712 vs 0.585). | [8] | |
| B-type Natriuretic Peptide (BNP)/NT-proBNP | Heart Failure | Hospitalization for heart failure and mortality | Higher BNP levels were associated with an increased risk for both heart failure hospitalization and mortality. | [9] |
| Coronary Artery Disease | Cardiovascular death and/or nonfatal MI | NT-proBNP was a reliable predictor and provided incremental value beyond hs-CRP and hs-cTnI. | [4] | |
| Patients with and without Heart Failure | Adverse long-term outcome | A predictor for adverse long-term outcomes in patients both with and without known heart failure. | [10] | |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Coronary Artery Disease | Cardiovascular death and/or nonfatal MI | Associated with cardiovascular death and/or MI, but NT-proBNP showed superior predictive value. | [4] |
| Acute Cardioembolic Stroke | Poor outcomes | Higher levels were positively correlated with poor outcomes at 3-month and 1-year follow-ups. | [11] |
Experimental Protocols
Measurement of Urinary 11-Dehydrothromboxane B3
Objective: To quantify the urinary concentration of 11-dhTxB3 as an index of in vivo thromboxane A2 biosynthesis.
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used method. The following protocol is a generalized representation based on commercially available kits used in clinical trials such as the ASCEND trial.[2][3]
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of low-dose aspirin on urinary 11-dehydro-thromboxane B2 in the ASCEND (A Study of Cardiovascular Events iN Diabetes) randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-Head Comparison of the Incremental Predictive Value of The Three Established Risk Markers, Hs-troponin I, C-Reactive Protein, and NT-proBNP, in Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Head-to-head comparison of 10 natriuretic peptide assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Head-to-head comparison of three different high-sensitivity cardiac troponin assays for early rule-in and rule-out of acute myocardial infarction - Giuliani - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Elevated high-sensitivity C-reactive protein levels predict poor outcomes among patients with acute cardioembolic stroke - Wang - Annals of Palliative Medicine [apm.amegroups.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 11-Dehydro Thromboxane B3
This document provides essential safety and logistical guidance for the proper disposal of 11-Dehydro thromboxane (B8750289) B3. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following steps provide a direct, operational plan for researchers, scientists, and drug development professionals.
Immediate Safety & Hazard Assessment
Before handling or preparing for disposal, it is crucial to understand the hazards associated with 11-Dehydro thromboxane B3 and its typical solvent. This product is for research use only and is not intended for human or veterinary use[1]. The primary hazards are often associated with the solvent it is supplied in, such as methyl acetate.
Key Hazards:
-
Flammability: The product is often supplied in a highly flammable liquid and vapor. Keep it away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical and ventilating equipment[1].
-
Health Hazards: May cause serious eye irritation. It may also cause drowsiness or dizziness[1].
-
Environmental Hazards: Do not allow the substance to enter sewers or surface/ground water[1][2][3].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
-
Ventilation: Handle the material only in a well-ventilated area or a chemical fume hood[4].
Step-by-Step Disposal Protocol
Disposal of this compound must be treated as hazardous chemical waste. Never dispose of this material down the drain[5].
Step 1: Consult the Safety Data Sheet (SDS) The SDS is the primary document containing detailed safety and disposal information. Before beginning any work, locate and review the SDS provided by the manufacturer.
Table 1: Key Sections in the Safety Data Sheet (SDS) for Disposal Procedures
| Section Number | Section Title | Relevance to Disposal |
|---|---|---|
| 2 | Hazard(s) Identification | Provides information on flammability, health, and environmental hazards that dictate waste classification. |
| 6 | Accidental Release Measures | Details procedures for spill containment and cleanup, with materials used in cleanup requiring disposal as hazardous waste[4]. |
| 7 | Handling and Storage | Outlines safe handling practices that minimize waste generation and exposure during transfer to waste containers[6]. |
| 8 | Exposure Controls/Personal Protection | Specifies the PPE required when handling the chemical and its waste. |
| 13 | Disposal Considerations | Provides crucial instructions for waste treatment and disposal, often directing users to comply with local, state, and federal regulations[2][3][4]. |
Step 2: Prepare and Label the Waste Container
-
Select an Appropriate Container: Use a leak-proof, sealable container made of a material compatible with the chemical and its solvent.
-
Label Correctly: Securely attach a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" and the solvent (e.g., "in Methyl Acetate").
-
The words "Hazardous Waste".
-
Associated hazard pictograms (e.g., Flammable, Irritant).
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step 3: Segregate and Accumulate Waste
-
Collect waste this compound, including any contaminated materials like pipette tips or absorbent pads from a spill, in your labeled hazardous waste container[7].
-
Do not mix this waste with other, incompatible waste streams.
-
Keep the waste container securely sealed when not in use and store it in a designated, well-ventilated satellite accumulation area.
Step 4: Arrange for Final Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup or to transport the sealed container to a central accumulation site.
-
Follow all institutional procedures provided by EHS for the final disposal process.
Emergency Procedures for Spills
In the event of a spill, follow these emergency procedures:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, absorb the spill with an inert, liquid-binding material such as sand, diatomite, or universal binders[1][2].
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into your labeled hazardous waste container[4].
-
Clean the spill area as appropriate, and dispose of all cleanup materials as hazardous waste.
Visualized Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 11-Dehydro thromboxane B3
Essential Safety and Handling Guide for 11-Dehydro Thromboxane (B8750289) B3
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 11-Dehydro thromboxane B3. The following procedures are designed to ensure the safe execution of research and development activities involving this compound. This compound is a urinary metabolite of Thromboxane A3 and is utilized in various research applications.[1][2] The commercially available form is often a solution in methyl acetate (B1210297), and as such, the primary hazards are associated with the solvent.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with commercially available this compound solutions are attributed to the solvent, typically methyl acetate. These hazards include:
-
Flammability: Highly flammable liquid and vapor.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Central Nervous System Effects: May cause drowsiness or dizziness.[3]
While specific hazard data for this compound in its pure form is limited, it is prudent to handle all prostaglandin (B15479496) analogs with care.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure and ensure safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Butyl rubber gloves are recommended for handling methyl acetate.[4] Avoid latex and nitrile gloves as they are not recommended for use with methyl acetate.[5] | To prevent skin contact with the flammable and irritating solvent. |
| Eye Protection | Indirect-vent, impact and splash-resistant goggles. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[4] | To protect eyes from serious irritation caused by methyl acetate vapor and splashes.[3] |
| Skin and Body Protection | A lab coat or a disposable gown should be worn. For larger quantities or in case of potential splashes, solvent-resistant clothing is advised. | To protect skin and clothing from contamination. |
| Respiratory Protection | For potential exposure above 200 ppm of methyl acetate, a NIOSH-approved full facepiece respirator with an organic vapor cartridge is recommended.[4][6] | To prevent inhalation of methyl acetate vapors, which can cause drowsiness and dizziness.[3] |
Safe Handling and Operational Plan
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, light-resistant container at the recommended temperature, typically -20°C or below, to prevent degradation.[7]
-
Store in a well-ventilated, flammable liquid storage cabinet away from heat, sparks, open flames, and hot surfaces.[3]
Preparation of Solutions:
-
All handling of this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]
-
If a solvent other than the one provided is required, the original solvent can be evaporated under a gentle stream of nitrogen. The compound can then be redissolved in the desired solvent, such as DMSO or ethanol.[7]
-
Aqueous solutions are not stable and should be prepared fresh for immediate use (within one day).[7]
Experimental Procedures:
-
When performing experiments, always wear the recommended PPE.
-
Avoid the generation of aerosols and vapors.
-
Keep containers tightly closed when not in use.
Emergency Procedures
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
Absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[3]
-
Collect the absorbed material and place it in a sealed container for proper disposal.
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3] Do not allow the product to enter drains or waterways.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. static.csbsju.edu [static.csbsju.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl acetate [cdc.gov]
- 4. nj.gov [nj.gov]
- 5. glovesbyweb.com [glovesbyweb.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Methyl acetate [medbox.iiab.me]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
